2-Ethoxypyridine-3-boronic acid
Description
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Properties
IUPAC Name |
(2-ethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-2-12-7-6(8(10)11)4-3-5-9-7/h3-5,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUMKSCYKPOZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461872 | |
| Record name | 2-Ethoxypyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854373-97-0 | |
| Record name | 2-Ethoxypyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 2-Ethoxypyridine-3-boronic acid
An In-Depth Technical Guide to 2-Ethoxypyridine-3-boronic acid (CAS: 854373-97-0)
In the landscape of modern medicinal chemistry and organic synthesis, pyridinylboronic acids are indispensable building blocks. Their prevalence in pharmaceuticals, agrochemicals, and functional materials is a testament to their synthetic versatility.[1] this compound (CAS No. 854373-97-0) has emerged as a particularly valuable reagent. Its structure, featuring a pyridine core functionalized with both an ethoxy group and a boronic acid moiety, offers a unique combination of reactivity, selectivity, and physical properties.[2]
Boronic acids are renowned for their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forges carbon-carbon bonds with exceptional reliability.[3] However, the chemistry of 2-substituted nitrogen-containing heteroaryl organoboranes presents unique challenges, including potential instability and sluggish transmetalation rates.[4][5] This guide provides a deep dive into the properties, synthesis, and application of this compound, offering field-proven insights to navigate its chemistry effectively and unlock its full synthetic potential in drug discovery and complex molecule synthesis.[2]
Section 1: Core Chemical and Physical Properties
A thorough understanding of a reagent's physical properties is the foundation of its successful application. This compound is typically supplied as a white or off-white crystalline powder.[2] The presence of the ethoxy group often enhances its solubility in common organic solvents compared to its unsubstituted counterparts, facilitating easier handling in various reaction setups.[2]
Data Presentation: Key Physicochemical Properties
The following table summarizes the essential identification and property data for this compound.
| Property | Value | Source(s) |
| CAS Number | 854373-97-0 | [2][6][7][8] |
| Molecular Formula | C₇H₁₀BNO₃ | [2][7] |
| Molecular Weight | 166.97 g/mol | [2][7] |
| IUPAC Name | (2-ethoxypyridin-3-yl)boronic acid | [7][8] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 103-104 °C | [2][6][9] |
| Purity | Typically ≥98% (by HPLC) | [2] |
| SMILES | B(C1=C(N=CC=C1)OCC)(O)O | [7] |
| InChIKey | FXUMKSCYKPOZOO-UHFFFAOYSA-N | [7][8] |
Section 2: Synthesis and Purification
The synthesis of pyridinylboronic acids can be achieved through several established methodologies. For 2-substituted pyridines, a common and effective route involves a halogen-metal exchange from a corresponding halopyridine, followed by borylation with a trialkyl borate ester and subsequent hydrolysis. This approach offers a direct pathway to the target boronic acid from readily available starting materials.
Visualization: General Synthesis Workflow
The diagram below illustrates the logical flow of a typical synthesis for this compound, starting from 3-bromo-2-ethoxypyridine.
Caption: A general workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Halogen-Metal Exchange
This protocol is a representative procedure adapted from established methods for analogous pyridine boronic acids.[10] Causality: The choice of a low temperature (-78 °C) for the lithiation step is critical to prevent side reactions, such as decomposition of the organolithium intermediate or reaction at other positions on the pyridine ring. The use of an anhydrous, aprotic solvent like THF is mandatory to prevent premature quenching of the highly basic organolithium species.
Materials:
-
3-Bromo-2-ethoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate (B(O-iPr)₃)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 3-bromo-2-ethoxypyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 10 mL per 1 mmol of substrate).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the organolithium intermediate.
-
Borylation: To the cold solution, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis & Extraction: Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of 2 M HCl until the pH is acidic (~pH 2-3). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Workup: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an acetone/hexane or water/acetonitrile mixture) to yield this compound as a crystalline solid.[10]
Section 3: Reactivity and Applications in Synthesis
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] This reaction is a cornerstone of modern synthesis, enabling the formation of biaryl and hetero-biaryl structures that are prevalent in pharmaceuticals.[11][12]
Visualization: The Suzuki-Miyaura Catalytic Cycle
The following diagram outlines the widely accepted mechanism for the Suzuki-Miyaura coupling. The boronic acid does not enter the cycle directly; it must first be activated by a base to form a more nucleophilic boronate species, which facilitates the key transmetalation step.
Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for coupling this compound with a generic aryl bromide. Causality: The choice of catalyst, ligand, base, and solvent is interdependent and crucial for success. A phosphine ligand like SPhos or XPhos is often used for challenging heteroaryl couplings as it promotes efficient oxidative addition and reductive elimination. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is used to activate the boronic acid without causing undesired side reactions.[13] The use of a dioxane/water solvent system is common, as water can aid in dissolving the base and may accelerate the transmetalation step.[14]
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq), this compound (1.3 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Section 4: Spectroscopic Profile and Characterization
Accurate spectroscopic analysis is essential for confirming the identity and purity of this compound. While experimental spectra should always be acquired, the following table provides predicted data to guide interpretation. The predictions are based on the compound's structure and data from analogous molecules.[15]
Data Presentation: Predicted Spectroscopic Data Interpretation
| Spectroscopy | Feature | Predicted Interpretation & Rationale |
| ¹H NMR | Pyridine Protons | Three signals expected in the aromatic region (δ 7.0-8.5 ppm). H-6 will be the most downfield due to its proximity to the ring nitrogen. H-4 and H-5 will appear as doublets of doublets. |
| Ethoxy Group | A quartet (CH₂) around δ 4.0-4.5 ppm and a triplet (CH₃) around δ 1.2-1.5 ppm. | |
| Boronic Acid Protons | A broad singlet for the B(OH)₂ protons (δ 5.0-8.0 ppm). Its position is variable and it may exchange with water in the solvent (e.g., D₂O). | |
| ¹³C NMR | Pyridine Carbons | Five distinct signals expected. C-2 (bearing the ethoxy group) and C-3 (bearing the boron) will have characteristic shifts. The C-B bond often results in a broader signal for C-3. |
| Ethoxy Carbons | Two signals expected in the aliphatic region for the CH₂ and CH₃ carbons. | |
| Mass Spec (ESI+) | [M+H]⁺ | Expected at m/z 168.08. This represents the protonated parent molecule. |
| [M+Na]⁺ | Expected at m/z 190.06. This sodium adduct is commonly observed. | |
| Isotopic Pattern | The natural abundance of ¹⁰B and ¹¹B will result in a characteristic isotopic pattern for boron-containing fragments, although it may be less pronounced than halogen patterns. |
Section 5: Safety, Handling, and Storage
As a professional scientist, adherence to safety protocols is paramount. This compound, like many boronic acids and laboratory reagents, requires careful handling.
-
Hazards Identification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][9][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[16]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, consult a physician.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[16]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][16] Recommended storage is often under refrigerated conditions (2-8°C) and under an inert atmosphere to prevent potential degradation.[9] Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is key to maintaining purity and reactivity.
References
- 2-ethoxy-3-pyridylboronic acid - 854373-97-0 - Structure, Synthesis, Properties. (URL: [Link])
- This compound | C7H10BNO3 | CID 11309733 - PubChem. (URL: [Link])
- What is the synthesis method and application of 2-Methoxypyridine-3-boronic acid? - FAQ. (URL: [Link])
- This compound (C7H10BNO3) - PubChemLite. (URL: [Link])
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Understanding the Chemical Properties and Applic
- Recent progress in the synthesis of pyridinylboronic acids and esters - ark
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: [Link])
- Boronic acid - Wikipedia. (URL: [Link])
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])
- Masking Boronic Acids for Suzuki Coupling - YouTube. (URL: [Link])
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (URL: [Link])
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-ethoxy-3-pyridylboronic acid - 854373-97-0 - Structure, Synthesis, Properties [organoborons.com]
- 7. This compound | C7H10BNO3 | CID 11309733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 2-Ethoxy-3-pyridineboronic acid | 854373-97-0 [chemicalbook.com]
- 10. guidechem.com [guidechem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
2-Ethoxypyridine-3-boronic acid physical and chemical properties
An In-depth Technical Guide to 2-Ethoxypyridine-3-boronic acid
Introduction: A Versatile Heterocyclic Building Block
This compound is an organoboron compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis.[1] Its structure, which combines a pyridine ring, an ethoxy group, and a reactive boronic acid moiety, makes it a highly valuable and versatile building block.[2] Boronic acids, as a class, are recognized for their unique stability, low toxicity, and versatile reactivity, serving as key intermediates in the construction of complex molecular architectures.[3] This guide provides an in-depth analysis of the physical, chemical, and practical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Identity and Physicochemical Profile
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.
Nomenclature and Structural Identifiers
The compound is systematically identified by a set of unique codes and names that ensure unambiguous reference in global databases and scientific literature.
-
IUPAC Name : (2-ethoxypyridin-3-yl)boronic acid[4]
Caption: 2D structure of this compound.
Tabulated Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound, compiled from various authoritative sources.
| Property | Value | Reference(s) |
| Molecular Weight | 166.97 g/mol | [4][5][6][8] |
| Appearance | White to off-white or red-brown crystalline powder | [9][10] |
| Melting Point | 103-104 °C | [6][10][11] |
| Boiling Point | 334.3 ± 52.0 °C (Predicted) at 760 mmHg | [9][10][12] |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [9][10][12] |
| Solubility | Practically insoluble in water; Soluble in methanol; Very soluble in N,N-Dimethylformamide (DMF); Sparingly soluble in glacial acetic acid. | [9] |
| pKa | 6.92 ± 0.58 (Predicted) | [10] |
| Topological Polar Surface Area | 62.6 Ų | [12] |
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from its predictable and versatile chemical behavior, primarily centered around the boronic acid functional group.
Stability and Storage
Proper handling and storage are critical to maintaining the compound's integrity. It is stable under normal conditions.[7][13] For long-term storage, it is recommended to keep the container tightly closed in a dry, well-ventilated place under an inert atmosphere, with refrigeration at 2-8°C often advised.[10] The compound should be kept away from strong oxidizing agents and strong acids.[13][14]
The Suzuki-Miyaura Cross-Coupling Reaction
The cornerstone of this compound's application is its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling is one of the most robust and widely used methods for forming carbon-carbon bonds.[1] The boronic acid group on the pyridine ring allows for the efficient construction of biaryl and hetero-biaryl structures, which are privileged motifs in many pharmaceutical agents.[2]
The causality behind this choice lies in the mechanism of the Suzuki reaction. The boronic acid readily undergoes transmetalation with the palladium catalyst, a key step that is tolerant of a wide range of functional groups, leading to high-yield synthesis of complex molecules.
Caption: Generalized workflow of a Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery and Development
The unique electronic and structural characteristics of this compound make it a valuable scaffold in medicinal chemistry.
Boronic acids are increasingly recognized for their therapeutic potential.[15] They can act as bioisosteres of carboxylic acids and form reversible covalent bonds with nucleophilic residues (like serine) in the active sites of enzymes.[3][15] This property has been famously exploited in drugs like Bortezomib, a proteasome inhibitor used in cancer therapy.[16]
While specific drugs derived directly from this compound are not publicly detailed, its role as a building block is crucial.[1] It enables medicinal chemists to synthesize libraries of novel compounds for screening. The pyridine nitrogen can act as a hydrogen bond acceptor, and the ethoxy group can modulate lipophilicity and metabolic stability, providing chemists with tools to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead molecule.[2] Its applications span the development of targeted therapies for cancer, infectious diseases, and inflammatory conditions.[1][15]
Safety, Handling, and Experimental Protocols
Scientific integrity demands a rigorous approach to safety. The protocols described below are derived from authoritative Safety Data Sheets (SDS) and represent best practices for laboratory handling.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[4][10]
-
Health Hazards : Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][7]
-
Precautionary Measures : This self-validating system of protection is mandatory.
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][14] Eyewash stations and safety showers must be readily accessible.[14]
-
Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[13][14]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[13][17] Wash hands and any exposed skin thoroughly after handling.[7]
-
Respiratory Protection : Avoid breathing dust. If dust is generated, a NIOSH/MSHA approved particulate respirator is required.[7][14]
-
Caption: A self-validating workflow for the safe handling of boronic acids.
First Aid Measures
In the event of exposure, immediate action is critical.
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
-
If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
If Swallowed : Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[7]
Conclusion
This compound is a quintessential example of a modern synthetic building block. Its well-defined physicochemical properties, combined with its robust reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, make it an invaluable tool for chemists. For professionals in drug discovery, it offers a versatile scaffold for creating novel chemical entities with tailored properties. Adherence to rigorous safety and handling protocols is paramount to harnessing its full potential responsibly and effectively in the laboratory.
References
- Mol-Instincts. 2-ethoxy-3-pyridylboronic acid. [Link]
- PubChem. This compound. [Link]
- ChemSynthesis. 2-ethoxy-3-pyridinylboronic acid. [Link]
- PubChemLite. This compound (C7H10BNO3). [Link]
- National Center for Biotechnology Information.
- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
- MDPI.
- ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 612845-44-0: 6-Ethoxypyridine-3-boronic acid [cymitquimica.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H10BNO3 | CID 11309733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | [frontierspecialtychemicals.com]
- 6. 2-ethoxy-3-pyridylboronic acid - 854373-97-0 - Structure, Synthesis, Properties [organoborons.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. echemi.com [echemi.com]
- 10. 2-Ethoxy-3-pyridineboronic acid | 854373-97-0 [chemicalbook.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
2-Ethoxypyridine-3-boronic acid molecular weight and formula
An In-Depth Technical Guide to 2-Ethoxypyridine-3-boronic acid: Properties, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic organoboron compound. We will delve into its fundamental physicochemical properties, analyze its molecular structure and inherent reactivity, and explore its critical applications in modern organic synthesis and medicinal chemistry. The primary focus is on its role as a key building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of contemporary drug discovery and development. This document serves as a resource for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.
Introduction: The Significance of Heterocyclic Boronic Acids
Boron-containing compounds, once considered niche, have become indispensable tools in medicinal chemistry and organic synthesis.[1][2] The approval of drugs like the proteasome inhibitor bortezomib for multiple myeloma treatment has demystified concerns about boron toxicity and highlighted the unique chemical properties of the boronic acid functional group.[1][2] Boronic acids are valued for their stability, low toxicity, and versatile reactivity.[1] They are considered bioisosteres of carboxylic acids and act as Lewis acids, capable of forming reversible covalent bonds with biological nucleophiles, a key feature in the design of enzyme inhibitors.[1][3]
Within this class, this compound emerges as a particularly valuable reagent. It combines the essential boronic acid moiety with a pyridine scaffold, a privileged structure found in a vast number of pharmaceuticals. Its strategic substitution with an ethoxy group further modulates its electronic properties and solubility, making it an ideal building block for constructing complex molecular architectures.[4] This guide will elucidate the properties and applications that make this compound a powerful asset in the synthetic chemist's toolbox.
Physicochemical Properties and Specifications
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀BNO₃ | [4][5][6][7][8][9][10][11] |
| Molecular Weight | 166.97 g/mol | [4][5][6][7][8][10] |
| IUPAC Name | (2-ethoxypyridin-3-yl)boronic acid | [5][11] |
| CAS Number | 854373-97-0 | [4][5][6][7][8][10] |
| Appearance | White to off-white or pale brown crystalline powder | [4][11] |
| Melting Point | 101.5 - 107.5 °C | [4][6][8][11] |
| Purity | Typically ≥97.5% | [4][11] |
| Solubility | Soluble in various organic solvents | [4] |
| Storage Conditions | 0-8°C, under an inert atmosphere | [4][8] |
Molecular Structure and Chemical Reactivity
The utility of this compound stems directly from its unique molecular architecture.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or heteroaryl halide (Ar-X).
-
Transmetalation : The organic group from the boronic acid (Ar') is transferred to the palladium center. This is the critical step where this compound participates. It requires activation by a base to form a boronate complex, which enhances the nucleophilicity of the pyridyl group for efficient transfer.
-
Reductive Elimination : The two organic groups (Ar and Ar') are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.
Causality in Reagent Selection : The success of coupling electron-deficient heterocycles like pyridines can be challenging due to slow transmetalation and competing side reactions like protodeboronation. [12]Therefore, the choice of catalyst, ligand, base, and solvent is critical. Modern palladium catalysts with bulky, electron-rich phosphine ligands are often employed to enhance both the oxidative addition and reductive elimination steps. [13]The base (e.g., K₃PO₄, Cs₂CO₃) is not merely a spectator; its strength and nature are crucial for activating the boronic acid without promoting unwanted side reactions. [13]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating workflow for the coupling of this compound with a generic aryl bromide.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane with 10-20% water)
-
Schlenk flask or sealable reaction vial
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
System Preparation (Trustworthiness) : To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the base (2-3 equiv.), and the palladium catalyst (2-5 mol%). Causality: Flame-drying the glassware and using an inert atmosphere are critical to exclude oxygen and moisture, which can deactivate the palladium catalyst and lead to side reactions, ensuring a self-validating and reproducible system.
-
Solvent Addition : Add the degassed solvent mixture via syringe. Causality: Degassing the solvent (e.g., by freeze-pump-thaw cycles or sparging with argon) is another crucial step to remove dissolved oxygen. The presence of water in a controlled amount can sometimes accelerate the reaction. [14]3. Reaction Execution : Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring (Validation) : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed.
-
Workup : Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue using flash column chromatography to obtain the desired biaryl product.
Broader Applications in Science
While its role in Suzuki-Miyaura coupling is paramount, the utility of this compound extends to other areas of scientific research.
-
Drug Discovery : Beyond its use as a simple building block, the boronic acid moiety itself is a key pharmacophore in several approved drugs and clinical candidates. [3][15]It can act as a transition-state analogue to inhibit serine proteases, making this scaffold highly attractive for developing targeted therapies in oncology and infectious diseases. [2][3]* Materials Science : The ability to form rigid, conjugated biaryl structures makes this compound a useful monomer for the synthesis of advanced materials, including conductive polymers and organic light-emitting diodes (OLEDs). [4]* Analytical Chemistry : The boronic acid's ability to reversibly bind with diols makes it suitable for creating sensors and probes for detecting saccharides and other specific biomolecules. [4]
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is essential.
-
Hazards : this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation. [5]* Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. [8]
Conclusion
This compound is a high-value chemical tool for research and development professionals. Its well-defined physicochemical properties, combined with the versatile reactivity of its pyridine and boronic acid functional groups, make it an enabling reagent for the synthesis of complex molecules. Its primary application in the robust and reliable Suzuki-Miyaura cross-coupling reaction solidifies its importance as a building block for novel pharmaceuticals, advanced materials, and chemical probes. Understanding the causality behind its reactivity and the protocols for its use allows scientists to leverage its full potential in innovation.
References
- Title: this compound | C7H10BNO3 Source: PubChem URL:[Link]
- Title: 2-ethoxy-3-pyridylboronic acid - 854373-97-0 - Structure, Synthesis, Properties Source: ChemSrc URL:[Link]
- Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: N
- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PubMed Central (PMC) URL:[Link]
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
- Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: MDPI URL:[Link]
- Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: PubMed Central (PMC) URL:[Link]
- Title: The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry Source: MDPI URL:[Link]
- Title: An Introduction to the Therapeutic Potential of Boronic Acid Derivatives Source: ResearchG
- Title: Process for the preparation of pyridine-2-boronic acid esters Source: Google Patents URL
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C7H10BNO3 | CID 11309733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-ethoxy-3-pyridylboronic acid - 854373-97-0 - Structure, Synthesis, Properties [organoborons.com]
- 7. This compound | [frontierspecialtychemicals.com]
- 8. 2-Ethoxy-3-pyridineboronic acid | 854373-97-0 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. This compound, 98% | Fisher Scientific [fishersci.ca]
- 11. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Ethoxypyridine-3-boronic Acid: Synthesis, Reactivity, and Analogs in Cross-Coupling Chemistry
This guide provides a comprehensive technical overview of 2-ethoxypyridine-3-boronic acid, a versatile building block in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural attributes, synthesis, and reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. We will explore the nuanced role of the 2-ethoxy substituent, compare its reactivity to key analogs, and provide actionable, field-proven experimental protocols.
Introduction: The Strategic Value of Substituted Pyridine Boronic Acids
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, making pyridinylboronic acids indispensable reagents for introducing this critical heterocycle.[1]
This compound offers a unique combination of features. The boronic acid at the 3-position allows for direct arylation or heteroarylation, while the ethoxy group at the 2-position significantly modulates the electronic properties and reactivity of the pyridine ring. This guide will elucidate the practical implications of this substitution pattern, providing a clear rationale for its use in complex molecule synthesis.[2][3]
Structural Information and Physicochemical Properties
This compound is a white to off-white crystalline powder. Its structure is characterized by a pyridine ring substituted with an ethoxy group at the C2 position and a boronic acid [-B(OH)₂] group at the C3 position.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀BNO₃ | [4] |
| Molecular Weight | 166.97 g/mol | [4] |
| CAS Number | 854373-97-0 | [4] |
| IUPAC Name | (2-ethoxypyridin-3-yl)boronic acid | [4] |
| Canonical SMILES | CCOC1=NC=CC=C1B(O)O | [4] |
| Melting Point | 103-104 °C | [5] |
| pKa | ~9 (estimated for boronic acid group) | [2] |
The presence of the ethoxy group ortho to the boronic acid can influence the compound's conformation and participation in intramolecular hydrogen bonding, which may affect its stability and reactivity profile.
Synthesis of this compound
The synthesis of pyridinylboronic acids is a well-established field, with common methods including halogen-metal exchange followed by borylation, and palladium-catalyzed cross-coupling of halopyridines with diboron reagents. For 2-alkoxy-substituted pyridine-3-boronic acids, a common and effective route begins with the corresponding 3-halopyridine.
A representative synthesis for the analogous 2-methoxypyridine-3-boronic acid involves a Grignard formation followed by reaction with a borate ester, which serves as a reliable template for the ethoxy derivative.[5]
Conceptual Synthesis Workflow
The logical flow for synthesizing this compound from a suitable precursor, such as 3-bromo-2-ethoxypyridine, is outlined below. This process leverages a standard organometallic approach to introduce the boronic acid moiety.
Caption: General workflow for synthesizing this compound.
Detailed Experimental Protocol
The following protocol is adapted from the synthesis of related 2-alkoxypyridine boronic acids and serves as a robust starting point.[5][6]
Reaction: Halogen-metal exchange and borylation of 3-bromo-2-ethoxypyridine.
Materials:
-
3-Bromo-2-ethoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings
-
Triisopropyl borate [B(O-iPr)₃]
-
Aqueous Hydrochloric Acid (e.g., 1N HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add 3-bromo-2-ethoxypyridine (1.0 equiv) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete lithium-halogen exchange.
-
To the generated pyridyllithium species, add triisopropyl borate (1.5 equiv) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1N aqueous HCl until the mixture is acidic (pH ~2-3).
-
Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from a water/acetonitrile mixture) or silica gel chromatography to yield pure this compound.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form 3-aryl- or 3-heteroaryl-2-ethoxypyridines.[3] These products are valuable intermediates in pharmaceutical and materials science research.
Mechanistic Considerations and Causality
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: Decision workflow for selecting a pyridine boronic acid analog.
Key Analogs
-
2-Methoxypyridine-3-boronic acid (CAS 163105-90-6): This is the closest analog. The electronic donating properties are very similar to the ethoxy variant. The primary difference lies in steric bulk (methyl vs. ethyl), which is generally minor but could be relevant with highly congested coupling partners. Its synthesis and reactivity are often directly comparable. [5]* 2-Fluoropyridine-3-boronic acid (CAS 458532-97-3): The fluorine atom is strongly electron-withdrawing. This significantly reduces the Lewis basicity of the pyridine nitrogen, which can substantially decrease catalyst inhibition and lead to higher yields, especially in challenging couplings. [8]This is a key strategy to overcome the "2-pyridyl problem."
-
2-Chloropyridine-3-boronic acid (CAS 458532-96-2): Like the fluoro analog, the chloro group is electron-withdrawing, reducing nitrogen basicity. An added advantage is that the chlorine atom can serve as a handle for subsequent cross-coupling or nucleophilic substitution reactions, making it a bifunctional reagent. [1]* 6-Ethoxypyridine-3-boronic acid (CAS 612845-44-0): As a positional isomer, the boronic acid is now para to the nitrogen and meta to the ethoxy group. This significantly alters the electronic and steric environment. The nitrogen's inhibitory effect is lessened due to its distance from the reaction center, potentially leading to different reactivity and catalyst requirements.
Conclusion and Future Outlook
This compound is a valuable and highly effective reagent for the synthesis of 3-substituted 2-ethoxypyridines via Suzuki-Miyaura cross-coupling. Its 2-ethoxy group provides a unique balance of electronic and steric properties that can mitigate catalyst inhibition while offering a handle for further synthetic manipulation. By understanding the mechanistic rationale behind catalyst, base, and solvent selection, researchers can reliably employ this building block to construct complex molecular architectures. The continued exploration of its reactivity alongside a growing portfolio of structural analogs will further empower medicinal and materials chemists to achieve their synthetic goals with greater precision and efficiency.
References
- Saygili, N., Parry, P. R., & Tarbit, B. (2005). 2-Ethoxy-3-pyridylboronic Acid (I): A Versatile Reagent for the Synthesis of Highly-Functionalized 3-Aryl/heteroaryl-pyridines via Suzuki Cross-Coupling Reactions. Tetrahedron, 61(21), 5131-5135. [Link]
- Smith, A. M. (2010). Metal-catalysed cross-coupling reactions of nitrogen heterocycles. Durham University. [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
- Wikipedia contributors. (2024). Boronic acid. In Wikipedia, The Free Encyclopedia. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11309733, this compound. [Link]
- Özdemir, Ü., et al. (2009). New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. Hacettepe University Journal of the Faculty of Pharmacy, 29(1), 1-12. [Link]
- Wang, Y., et al. (2016). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Molecules, 21(11), 1553. [Link]
- Pi-Pu, C., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543. [Link]
- Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4996. [Link]
- Li, W., et al. (2006). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2007(1), 1-31. [Link]
- Touaibia, M., et al. (2021).
- Silva, A. M., et al. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C7H10BNO3 | CID 11309733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Synthesis and characterization of 2-Ethoxypyridine-3-boronic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Ethoxypyridine-3-boronic acid
Abstract
This technical guide provides a comprehensive overview of this compound (C₇H₁₀BNO₃), a versatile heterocyclic organoboron compound. It is designed for researchers, scientists, and professionals in drug development and organic synthesis. The document details a robust synthetic protocol, thorough characterization methodologies, and critical applications, with a focus on the Suzuki-Miyaura cross-coupling reaction. The underlying scientific principles and rationale for experimental choices are elucidated to provide a field-proven perspective on handling and utilizing this valuable chemical building block.
Introduction: The Significance of this compound
Heterocyclic boronic acids are foundational pillars in modern synthetic chemistry, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, this compound has emerged as a particularly valuable reagent. Its unique electronic and structural properties make it an indispensable building block for constructing complex molecular architectures.
This compound is extensively used in:
-
Drug Development: It serves as a key intermediate in the synthesis of biologically active molecules and pharmaceutical candidates targeting a range of diseases.[1][2] The boronic acid functional group itself is of growing interest in medicinal chemistry, with several FDA-approved drugs, like Bortezomib, featuring this moiety.[2][3][4] The pyridine core is a common scaffold in many pharmaceuticals.
-
Organic Synthesis: Its primary application is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a process vital for creating agrochemicals and fine chemicals.[1][5]
-
Materials Science: The compound contributes to the development of advanced materials, including specialized polymers and nanomaterials.[1]
The stability, versatile reactivity, and relatively low toxicity of boronic acids contribute to their widespread adoption.[3] This guide aims to equip researchers with the necessary knowledge to effectively synthesize, characterize, and apply this compound in their work.
Physicochemical and Structural Properties
Accurate identification begins with understanding the fundamental properties of the compound.
| Property | Value | Source |
| IUPAC Name | (2-ethoxypyridin-3-yl)boronic acid | [6] |
| CAS Number | 854373-97-0 | [6] |
| Molecular Formula | C₇H₁₀BNO₃ | [6] |
| Molecular Weight | 166.97 g/mol | [6] |
| Appearance | White to pale brown powder/crystalline solid | [7][8] |
| Melting Point | 101.5-107.5 °C | [7][9] |
| SMILES | CCOC1=NC=CC=C1B(O)O | [6][7] |
| InChIKey | FXUMKSCYKPOZOO-UHFFFAOYSA-N | [6][7] |
Synthesis of this compound
The synthesis of aryl and heteroaryl boronic acids is well-established, with the Miyaura borylation reaction being a prominent and reliable method. This pathway typically involves the palladium-catalyzed reaction of a halide with a diboron reagent. For this compound, the logical precursor is 3-bromo-2-ethoxypyridine.
Synthetic Workflow Diagram
Caption: Workflow for the Miyaura Borylation Synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of the pinacol ester, a common, stable intermediate that can be readily hydrolyzed to the final boronic acid.
Materials:
-
3-Bromo-2-ethoxypyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc), anhydrous
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
1,4-Dioxane, anhydrous
-
Ethyl acetate (EtOAc)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromo-2-ethoxypyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and anhydrous potassium acetate (1.5 equiv).
-
Rationale: The inert atmosphere is critical to prevent the degradation of the palladium catalyst and other reagents. Potassium acetate acts as the base required for the catalytic cycle.[10]
-
-
Catalyst and Solvent Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv), to the flask. Subsequently, add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Rationale: This removes residual potassium acetate and other water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to yield the this compound pinacol ester.
-
Hydrolysis (Optional): The pinacol ester can be hydrolyzed to the free boronic acid by stirring with an aqueous acid (e.g., HCl) followed by extraction.
Spectroscopic Characterization
Verifying the identity and purity of the synthesized product is paramount. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive characterization profile.
Characterization Workflow Diagram
Caption: Standard workflow for the spectroscopic characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule.[12] Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent. DMSO-d₆ is often preferred for boronic acids as it helps in observing the exchangeable -OH protons.[12]
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse sequences.
Expected NMR Data:
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (ethoxy) | ~1.4 | triplet (t) |
| CH₂ (ethoxy) | ~4.4 | quartet (q) |
| Pyridine H-5 | ~7.2 - 7.4 | dd |
| Pyridine H-4 | ~7.9 - 8.1 | dd |
| Pyridine H-6 | ~8.3 - 8.5 | dd |
| B(OH)₂ | 5.0 - 8.0 | broad singlet (br s) |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| CH₃ (ethoxy) | ~14 |
| CH₂ (ethoxy) | ~62 |
| C-B (C-3) | ~125 (often not observed) |
| Pyridine C-5 | ~128 |
| Pyridine C-4 | ~145 |
| Pyridine C-6 | ~150 |
| Pyridine C-2 | ~165 |
Note: Chemical shifts are predictions and can vary based on solvent and concentration. The boronic acid protons are exchangeable and their signal can be broad and variable.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (boronic acid) | 3200 - 3600 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=N, C=C (pyridine) | 1400 - 1600 | Stretching |
| B-O | 1310 - 1350 | Stretching[13] |
| C-O (ethoxy) | 1050 - 1250 | Stretching |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique for this type of analysis.
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 168.08 | Protonated molecule |
| [M+Na]⁺ | 190.06 | Sodium adduct |
| [M-H]⁻ | 166.07 | Deprotonated molecule |
Note: Boronic acids can sometimes form dimers or trimers (boroxines), which may be observed in the mass spectrum.[14][15]
Application in Suzuki-Miyaura Cross-Coupling
The premier application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[1]
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (e.g., bromobenzene) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₃PO₄) (2.0 equiv)
-
Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)
Procedure:
-
Setup: To a flask, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Catalyst and Solvent: Add the palladium catalyst, followed by the degassed solvent system.
-
Reaction: Heat the mixture (typically 80-110 °C) with stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Safety and Handling
As with all laboratory chemicals, proper safety precautions are essential.
-
Hazards: this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.
Conclusion
This compound is a high-value synthetic intermediate with significant applications in pharmaceutical and materials science. Its utility, primarily driven by its effectiveness in Suzuki-Miyaura cross-coupling reactions, makes it a cornerstone for the synthesis of complex organic molecules. This guide provides a robust framework for its synthesis via Miyaura borylation and comprehensive characterization through modern spectroscopic techniques. By understanding the rationale behind the experimental protocols and the compound's chemical behavior, researchers can confidently and safely integrate this versatile building block into their synthetic programs.
References
- This compound. Chem-Impex. [Link]
- This compound | C7H10BNO3 | CID 11309733. PubChem. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Pyridine, 2-ethoxy-. NIST WebBook. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Suzuki cross-coupling reaction. YouTube. [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
- ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP.
- In Suzuki coupling can the boronic acid couple with each other?
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
- This compound (C7H10BNO3). PubChemLite. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]
- Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily. [Link]
- (PDF) Analysis of Boronic Acids Without Chemical Derivatisation.
- Boric acid. NIST WebBook. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. This compound | C7H10BNO3 | CID 11309733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 2-Methoxypyridine-3-boronic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. 2-ethoxy-3-pyridylboronic acid - 854373-97-0 - Structure, Synthesis, Properties [organoborons.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
2-Ethoxypyridin-3-ylboronic acid IUPAC name and synonyms
An In-Depth Technical Guide to (2-Ethoxypyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Modern Organic Chemistry
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on (2-Ethoxypyridin-3-yl)boronic acid. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on its role as a versatile building block in the synthesis of complex molecules. The information presented herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.
Introduction: The Ascendancy of Heteroaryl Boronic Acids
Boronic acids have become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal intermediates and building blocks.[1] Among these, heteroaryl boronic acids are of particular importance, as they provide access to a vast chemical space of nitrogen-containing heterocyclic compounds—a scaffold prevalent in a multitude of pharmaceuticals.[3]
(2-Ethoxypyridin-3-yl)boronic acid is a prime example of a highly functionalized pyridinylboronic acid that has gained traction as a key reagent. Its strategic placement of an ethoxy group and a boronic acid moiety on the pyridine ring allows for precise and efficient construction of complex 3-aryl/heteroaryl-pyridine structures, which are of significant interest in drug discovery programs.[4][5]
Nomenclature and Physicochemical Properties
A clear understanding of a compound's identity and properties is paramount for its effective use. The standardized nomenclature and key physical data for (2-Ethoxypyridin-3-yl)boronic acid are summarized below.
-
IUPAC Name: (2-ethoxypyridin-3-yl)boronic acid[6]
-
Synonyms: 2-Ethoxypyridine-3-boronic acid, 2-ethoxy-3-pyridineboronic acid, (2-ethoxy-3-pyridinyl)boronic acid[6][7][8]
Table 1: Physicochemical Properties of (2-Ethoxypyridin-3-yl)boronic acid
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀BNO₃ | [6][9] |
| Molecular Weight | 166.97 g/mol | [6][9] |
| Melting Point | 103-104 °C | [8][9] |
| Appearance | Solid | [10] |
| InChIKey | FXUMKSCYKPOZOO-UHFFFAOYSA-N | [6] |
| SMILES | B(C1=C(N=CC=C1)OCC)(O)O | [6] |
Synthesis: A Case Study in Directed ortho-Metalation (DoM)
The regioselective synthesis of polysubstituted pyridines can be challenging. For 2-ethoxypyridin-3-ylboronic acid, a directed ortho-metalation (DoM) strategy provides an elegant and efficient solution.[4][5]
The Causality of DoM: The ethoxy group at the C2 position of the pyridine ring is a powerful directed metalation group (DMG). Its Lewis basic oxygen atom coordinates to a strong lithium base (like n-butyllithium or lithium diisopropylamide), directing the deprotonation to the adjacent C3 position with high regioselectivity. This avoids the formation of other isomers. The resulting lithiated intermediate is then quenched with a boron electrophile, typically a trialkyl borate, to form the boronic ester, which is subsequently hydrolyzed to the desired boronic acid.
Caption: Workflow for the synthesis of (2-Ethoxypyridin-3-yl)boronic acid via Directed ortho-Metalation.
Experimental Protocol: Synthesis via Directed ortho-Metalation
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 2-ethoxypyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq.) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis & Extraction: Quench the reaction by slowly adding 2 M hydrochloric acid (HCl) until the pH is ~2. Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure (2-ethoxypyridin-3-yl)boronic acid.
Core Application: Suzuki-Miyaura Cross-Coupling
The paramount application of (2-ethoxypyridin-3-yl)boronic acid is its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds, a cornerstone of modern pharmaceutical and materials synthesis.[11][12]
In this context, (2-ethoxypyridin-3-yl)boronic acid serves as the organoboron nucleophile, coupling with a wide range of aryl or heteroaryl halides (or triflates) to produce 2-ethoxy-3-aryl/heteroaryl-pyridines.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point. The choice of catalyst, ligand, base, and solvent must be optimized for specific substrates.
-
Setup: To a reaction vessel, add the aryl/heteroaryl halide (1.0 eq.), (2-ethoxypyridin-3-yl)boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add a degassed solvent system, such as a mixture of dioxane and water or toluene/ethanol/water.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired biaryl compound.
Utility in Drug Discovery
The 3-arylpyridine scaffold synthesized using (2-ethoxypyridin-3-yl)boronic acid is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. Its utility stems from:
-
Structural Mimicry: The pyridine ring can act as a bioisostere for a phenyl ring, but with an added hydrogen bond acceptor (the nitrogen atom), which can be crucial for target binding.
-
Modulation of Properties: The attached aryl/heteroaryl group allows for systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
-
Boronic Acids as Pharmacophores: Beyond their role as synthetic intermediates, boronic acids themselves are recognized pharmacophores. The boron atom can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, leading to potent inhibition.[2] The most notable example is Bortezomib (Velcade®), a dipeptidyl boronic acid used in the treatment of multiple myeloma.[1][13] The development of reagents like (2-ethoxypyridin-3-yl)boronic acid facilitates the synthesis of novel boronic acid-containing drug candidates.[14]
Safety, Handling, and Storage
Proper handling is essential for safety and to maintain the integrity of the reagent.
-
GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., 2-8°C).[15] Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is critical to ensure reactivity.
Conclusion
(2-Ethoxypyridin-3-yl)boronic acid is a high-value, versatile reagent for chemical synthesis. Its efficient and regioselective preparation via directed ortho-metalation and its broad utility in Suzuki-Miyaura cross-coupling reactions make it a powerful tool for accessing novel 3-substituted pyridine derivatives. For researchers in drug discovery and medicinal chemistry, this building block provides a reliable and strategic pathway to complex molecular architectures with significant therapeutic potential.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemInform. (2010). Recent Progress in the Synthesis of Pyridinylboronic Acids and Esters. Wiley Online Library.
- ResearchGate. (n.d.). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 2. 2,4, or 5-Halopyridin-3-yl-boronic Acids and Esters.
- Molbase. (n.d.). 2-ethoxy-3-pyridylboronic acid.
- ChemSynthesis. (n.d.). 2-ethoxy-3-pyridinylboronic acid.
- Lopes, I., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3247.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Occhiato, E. G., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324–7330.
- Liu, H., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 40, 116179.
- PubChem. (n.d.). Prop-2-en-1-ylboronic acid. National Center for Biotechnology Information.
- MDPI. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 23(1), 134.
- PubChem. (n.d.). (2-fluoropyridin-3-yl)boronic Acid Hydrate. National Center for Biotechnology Information.
- MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3247.
- Sanchez-Campo, C. E., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(48), 30193–30197.
- ResearchGate. (n.d.). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- ResearchGate. (n.d.). Biological and Medicinal Applications of Boronic Acids.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H10BNO3 | CID 11309733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 854373-97-0 [sigmaaldrich.com]
- 8. 2-ethoxy-3-pyridylboronic acid - 854373-97-0 - Structure, Synthesis, Properties [organoborons.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 2-甲氧基吡啶基-3-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 854373-97-0|(2-Ethoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Spectral Data of 2-Ethoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxypyridine-3-boronic acid (CAS No. 854373-97-0) is a versatile heterocyclic organoboron compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structural features, combining a pyridine ring with an ethoxy group and a boronic acid moiety, make it a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its structural characterization.
Molecular Structure and Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀BNO₃ | [1][2] |
| Molecular Weight | 166.97 g/mol | [1][2] |
| CAS Number | 854373-97-0 | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 103-104 °C | [3] |
The structure of this compound is depicted below:
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While a publicly available, peer-reviewed spectrum for this compound is not readily found in the searched literature, chemical suppliers like Thermo Scientific Chemicals confirm that the proton NMR conforms to the expected structure.[4] Based on the known chemical shifts of similar pyridine and boronic acid derivatives, the following theoretical proton and carbon NMR data can be predicted.
Experimental Protocol (¹H and ¹³C NMR)
A standard protocol for acquiring NMR spectra of this compound would involve:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm.
-
Predicted ¹H NMR Spectral Data
The expected proton NMR signals are outlined below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.4 | d | 1H | H6 (proton on C6) |
| ~7.9-8.1 | d | 1H | H4 (proton on C4) |
| ~7.0-7.2 | dd | 1H | H5 (proton on C5) |
| ~4.4-4.6 | q | 2H | -OCH₂CH₃ |
| ~1.4-1.6 | t | 3H | -OCH₂CH₃ |
| ~5.0-7.0 | br s | 2H | -B(OH)₂ |
Note: The boronic acid protons (-B(OH)₂) often appear as a broad singlet and can exchange with water present in the solvent.
Predicted ¹³C NMR Spectral Data
The anticipated carbon NMR signals are as follows:
| Chemical Shift (δ, ppm) | Assignment |
| ~164-166 | C2 (carbon attached to O and N) |
| ~150-152 | C6 |
| ~140-142 | C4 |
| ~118-120 | C5 |
| ~110-115 | C3 (carbon attached to Boron, often broad) |
| ~62-64 | -OCH₂CH₃ |
| ~14-16 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, B-O, and C-O bonds.
Experimental Protocol (FT-IR)
A typical procedure for obtaining an FT-IR spectrum:
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500-3200 | Broad | O-H stretch (boronic acid, hydrogen-bonded) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch (-CH₂, -CH₃) |
| ~1600-1580 | Medium-Strong | C=N and C=C stretching (pyridine ring) |
| ~1350-1300 | Strong | B-O stretch |
| ~1250-1200 | Strong | C-O stretch (ethoxy group) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Experimental Protocol (MS)
A common method for analyzing this type of compound is Electrospray Ionization (ESI) mass spectrometry:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an ESI source.
-
Data Acquisition: The analysis can be performed in either positive or negative ion mode.
Predicted Mass Spectral Data
-
Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 168.08. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 166.07. PubChemLite provides predicted m/z values for various adducts.[5]
-
Fragmentation Pattern: The fragmentation of boronic acids can be complex. Common fragmentation pathways may involve the loss of water (-18 Da) or the ethoxy group (-45 Da). The pyridine ring itself is relatively stable.
Caption: A simplified potential fragmentation pathway for this compound in positive ion ESI-MS.
Conclusion
The spectral data for this compound are consistent with its proposed structure. The combination of NMR, IR, and MS provides a comprehensive characterization of this important synthetic building block. While detailed, peer-reviewed spectral data remains somewhat elusive in readily accessible literature, the information provided by chemical suppliers and predictions based on analogous structures offer a solid foundation for its identification and use in research and development. The synthesis of this compound has been reported in the scientific literature, and a thorough examination of such publications and their supplementary information is recommended for obtaining primary experimental data.[3]
References
- PubChem. This compound. [Link]
- PubChemLite. This compound (C7H10BNO3). [Link]
- Mol-Instincts. 2-ethoxy-3-pyridylboronic acid - 854373-97-0 - Structure, Synthesis, Properties. [Link]
Sources
Solubility of 2-Ethoxypyridine-3-boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-Ethoxypyridine-3-boronic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
This compound is a versatile heterocyclic organoboron compound with the chemical formula C₇H₁₀BNO₃.[1][2][3] It serves as a critical building block in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone for the formation of carbon-carbon bonds, which is essential in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][4] The unique electronic and steric properties imparted by the ethoxy and pyridine functionalities make this reagent highly valuable for creating novel molecular architectures in drug discovery and materials science.[1]
A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization. Solubility data informs critical process parameters such as reaction solvent selection, concentration, purification strategies (like crystallization), and formulation of drug candidates. This guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical experimental guidance for researchers, scientists, and drug development professionals.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its physical and chemical properties. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀BNO₃ | [1][2][5] |
| Molecular Weight | 166.97 g/mol | [1][3][5] |
| Appearance | White or off-white crystalline powder | [1] |
| Melting Point | 104 °C | [1] |
| CAS Number | 854373-97-0 | [1][2] |
Theoretical Principles of Solubility
The solubility of this compound is governed by the interplay of its functional groups and their interactions with the solvent molecules.
-
Boronic Acid Moiety (-B(OH)₂): The two hydroxyl groups on the boron atom are capable of acting as both hydrogen bond donors and acceptors. This allows for strong interactions with polar protic solvents (e.g., methanol, water) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMF, DMSO).
-
Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a hydrogen bond acceptor. The aromatic ring itself can participate in π-π stacking and other non-covalent interactions. The overall polarity of the pyridine ring contributes to its solubility in polar solvents.
-
Ethoxy Group (-OCH₂CH₃): The ethoxy group introduces a degree of lipophilicity to the molecule, which can enhance solubility in less polar organic solvents compared to its hydroxyl analog.
A significant consideration for boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[6] This equilibrium between the monomeric boronic acid and the trimeric boroxine can be influenced by factors such as temperature, concentration, and the presence of water. The formation of the less polar boroxine can significantly impact the observed solubility.
Caption: Equilibrium between boronic acid and its boroxine form.
Qualitative Solubility Profile
While extensive quantitative data is not widely published, qualitative solubility information for this compound is available and provides valuable guidance for solvent selection.
| Solvent | Solubility |
| N,N-Dimethylformamide (DMF) | Very Soluble |
| Methanol (MeOH) | Soluble |
| Glacial Acetic Acid | Sparingly Soluble |
| Chloroform (CHCl₃) | Very Slightly Soluble |
| Water (H₂O) | Practically Insoluble |
This data is based on information from Echemi.[2]
These qualitative observations align with the theoretical principles discussed. The high solubility in a polar aprotic solvent like DMF and a polar protic solvent like methanol is expected due to strong dipole-dipole interactions and hydrogen bonding. The limited solubility in the less polar chloroform and the practical insolubility in water highlight the overall molecular characteristics.
Quantitative Solubility Data: An Analog-Based Approach
Due to the limited availability of specific quantitative solubility data for this compound, data for the parent compound, phenylboronic acid, is presented as a proxy. While the electronic effects of the ethoxy and pyridine groups will influence the absolute solubility values, the general trends observed for phenylboronic acid provide a useful reference point.
Studies on phenylboronic acid have shown it has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[7][8][9]
Experimental Protocol for Solubility Determination: The Dynamic Method
For researchers requiring precise solubility data in a specific solvent system, the dynamic (or synthetic) method is a reliable technique. This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating.[4][6]
Methodology
-
Sample Preparation: Accurately weigh a known mass of this compound and the desired organic solvent into a jacketed glass vessel to create a biphasic sample of known composition.
-
Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.3 K·h⁻¹) while being vigorously stirred to ensure homogeneity.[6]
-
Turbidity Measurement: The point at which the solution becomes clear, indicating complete dissolution of the solid, is recorded. The disappearance of turbidity can be monitored visually or, for greater accuracy, by measuring the intensity of light transmitted through the sample using a luminance probe.[6][7]
-
Data Correlation: The temperature at which complete dissolution occurs for a given composition corresponds to a point on the solubility curve. By repeating this procedure with different compositions, a comprehensive solubility profile as a function of temperature can be constructed.
Caption: Experimental workflow for the dynamic solubility determination method.
Conclusion
This compound is a valuable reagent in synthetic chemistry, and a clear understanding of its solubility is crucial for its effective application. This guide has outlined the key physicochemical properties and theoretical principles governing its solubility. While quantitative data remains sparse, the provided qualitative profile and analog-based insights offer a strong foundation for solvent selection. For applications requiring high precision, the detailed experimental protocol for the dynamic method empowers researchers to generate their own accurate solubility data. As the use of such specialized boronic acids continues to grow, it is anticipated that more comprehensive solubility studies will become available, further aiding in the optimization of synthetic processes and the development of novel chemical entities.
References
- Chem-Impex. This compound. URL
- Echemi. This compound CAS number: 854373-97-0 99% kanbei. URL
- PubChem. This compound. URL
- Thermo Fisher Scientific. SAFETY DATA SHEET - this compound. URL
- Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- BenchChem. An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents. URL
- ChemicalBook.
- ECHEMI. 854373-97-0, 2-Ethoxy-3-pyridineboronic acid Formula. URL
- Molbase. 2-ethoxy-3-pyridylboronic acid. URL
- Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. URL
- Guidechem. Phenylboronic acid 98-80-6. URL
- MedChemExpress. Phenylboronic acid (Phenylboron dihydroxide). URL
- FAQ. What is the synthesis method and application of 2-Methoxypyridine-3-boronic acid? URL
- ChemicalBook. 2-Methoxypyridine-3-boronic acid. URL
- OUCI. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. URL
- ResearchGate.
- ChemicalBook. Phenylboronic acid. URL
- ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. URL
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C7H10BNO3 | CID 11309733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
The Synthetic Chemist's Compass: A Technical Guide to 2-Ethoxypyridine-3-boronic Acid as a Versatile Building Block
Abstract
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heteroaromatic boronic acids have emerged as indispensable tools, particularly in the realm of palladium-catalyzed cross-coupling reactions. This in-depth technical guide focuses on 2-ethoxypyridine-3-boronic acid, a highly versatile and increasingly important reagent. We will explore its synthesis, delve into the nuances of its application in cornerstone reactions such as the Suzuki-Miyaura coupling, and discuss its strategic value in the synthesis of biologically active compounds. This guide is intended for researchers, medicinal chemists, and process development scientists who seek to leverage the unique reactivity of this building block to accelerate their research and development endeavors.
Introduction: The Strategic Advantage of the 2-Alkoxypyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active natural products. The introduction of substituents onto this ring system allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. The this compound motif offers a unique combination of features:
-
A Sterically Accessible Boronic Acid: The boronic acid at the 3-position is readily accessible for cross-coupling reactions.
-
Modulation of Electronic Properties: The electron-donating ethoxy group at the 2-position influences the electronic nature of the pyridine ring, which can impact reaction kinetics and the properties of the final product.
-
A Handle for Further Functionalization: The ethoxy group can potentially be cleaved to reveal a pyridone scaffold, opening avenues for further derivatization.
-
Improved Solubility: The ethoxy group can enhance the solubility of the boronic acid in organic solvents, facilitating its use in a variety of reaction conditions.[1]
This guide will provide a comprehensive overview of the synthesis and utility of this compound, empowering chemists to confidently incorporate this valuable building block into their synthetic strategies.
Synthesis of this compound: A Reliable and Scalable Approach
A robust and scalable synthesis of this compound is crucial for its widespread application. The most common and efficient method relies on a directed ortho-metalation (DoM) strategy.[2] This approach leverages the coordinating ability of the ethoxy group to direct a strong base to deprotonate the adjacent C-3 position of the pyridine ring, followed by quenching with a boron electrophile.
The ethoxy group acts as a directed metalation group (DMG), forming a complex with an organolithium base, which enhances the acidity of the neighboring proton and directs deprotonation to the C-3 position.[3][4] This method is highly regioselective and avoids the formation of other isomers.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from established procedures for the synthesis of substituted pyridylboronic acids via directed ortho-metalation.[2]
Materials:
-
2-Ethoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(O-iPr)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Hexane
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with 2-ethoxypyridine (1.0 eq) and dissolved in anhydrous THF under an inert atmosphere.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via a syringe over 30 minutes, ensuring the internal temperature does not rise significantly. The resulting solution is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is cooled to 0 °C and quenched by the slow addition of 2 M hydrochloric acid until the pH is acidic (pH ~2). The mixture is stirred for 1 hour. The aqueous layer is separated and the organic layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to afford this compound as a white to off-white solid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[5] this compound is an excellent coupling partner in these reactions, allowing for the synthesis of a wide range of 3-aryl and 3-heteroarylpyridines.
A key challenge in the Suzuki-Miyaura coupling of 2-pyridylboronic acids is the potential for slow transmetalation and competing protodeboronation.[6] However, the 3-pyridyl isomer, as in our building block, generally exhibits more favorable reactivity. The choice of catalyst, base, and solvent is critical for achieving high yields.
Optimized Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. These conditions have been shown to provide high yields of the desired biaryl products.[2]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80-100 | 12-24 | 75-95 |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 8-16 | 80-98 |
| PdCl₂(dppf) (2-4) | - | Cs₂CO₃ (2.5) | DMF | 100-110 | 6-12 | 85-99 |
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
This generalized protocol is a robust starting point for the coupling of this compound with a representative aryl bromide.
Materials:
-
This compound
-
Aryl or heteroaryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard glassware for inert atmosphere reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: In a Schlenk flask, combine this compound (1.2 eq), the aryl bromide (1.0 eq), and sodium carbonate (2.0 eq).
-
Catalyst Addition: To this mixture, add palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%).
-
Solvent Addition: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times. A degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is then added via syringe.
-
Reaction: The reaction mixture is heated to 90 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 3-aryl-2-ethoxypyridine.
Expanding the Synthetic Toolbox: The Buchwald-Hartwig Amination
While the primary application of this compound is in C-C bond formation, its derivatives can be valuable substrates in C-N bond-forming reactions, such as the Buchwald-Hartwig amination.[1][7] This powerful reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst.
A synthetic strategy could involve the conversion of this compound to a 3-halo-2-ethoxypyridine, which would then be a suitable substrate for a Buchwald-Hartwig amination. This two-step sequence provides access to a diverse range of 3-amino-2-ethoxypyridine derivatives, which are valuable scaffolds in medicinal chemistry.
Prospective Synthetic Application: A Two-Step Protocol to 3-Aminopyridine Derivatives
Step 1: Halogenation of this compound
The boronic acid can be converted to the corresponding bromide or iodide via treatment with a suitable halogenating agent, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
Step 2: Buchwald-Hartwig Amination of 3-Halo-2-ethoxypyridine
The resulting 3-halo-2-ethoxypyridine can then be coupled with a primary or secondary amine using standard Buchwald-Hartwig conditions. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, especially with less reactive aryl chlorides or sterically hindered amines.[4]
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: A Schlenk tube is charged with the 3-halo-2-ethoxypyridine (1.0 eq), the amine (1.2 eq), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%) are added.
-
Solvent and Reaction: The tube is sealed, evacuated, and backfilled with an inert gas. Anhydrous toluene is added, and the mixture is heated to 100-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: The reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired 3-amino-2-ethoxypyridine derivative.
Significance in Drug Discovery and Medicinal Chemistry
The 2-ethoxypyridine-3-yl moiety is a valuable pharmacophore that can be readily introduced into complex molecules using the methodologies described above. Boronic acids and their derivatives are playing an increasingly important role in drug discovery.[5] The ability to form C-C and C-N bonds under relatively mild conditions makes this compound a powerful tool for the synthesis of compound libraries for high-throughput screening and for the late-stage functionalization of complex intermediates in the synthesis of drug candidates.[1]
The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall scaffold can be tailored to fit into the binding pockets of various biological targets, such as kinases and proteases. The ethoxy group can also participate in hydrophobic interactions and can be metabolically more stable than a corresponding methoxy group.
Conclusion
This compound is a versatile and highly valuable building block for modern organic synthesis. Its reliable synthesis via directed ortho-metalation and its efficient participation in Suzuki-Miyaura cross-coupling reactions make it an attractive choice for the construction of complex molecules. Furthermore, its derivatives hold promise as substrates in other important transformations, such as the Buchwald-Hartwig amination. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, particularly in the pharmaceutical and agrochemical industries, the strategic application of this compound is poised to play an increasingly significant role in enabling innovation and accelerating discovery.
References
- Wikipedia.
- MDPI.
- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- ChemSynthesis. 2-ethoxy-3-pyridinylboronic acid. [Link]
- ResearchGate. 2-Ethoxy-3-pyridylboronic Acid (I): A Versatile Reagent for the Synthesis of Highly-Functionalized 3-Aryl/heteroaryl-pyridines via Suzuki Cross-Coupling Reactions. [Link]
- Myers, A. G. Research Group.
- NIH. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
- NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- FAQ. What is the synthesis method and application of 2-Methoxypyridine-3-boronic acid?. [Link]
- Baran Lab.
- ACS Petroleum Research Fund.
- PubMed. Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. baranlab.org [baranlab.org]
- 5. audreyli.com [audreyli.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
The Strategic Application of 2-Ethoxypyridine-3-boronic Acid in Modern Drug Discovery: A Technical Guide
Foreword: The Architect's Tool for Complex Molecules
In the intricate world of medicinal chemistry, the assembly of complex molecular architectures with precision and efficiency is paramount. Success in drug discovery is often dictated by the strategic choice of building blocks that not only facilitate the desired chemical transformations but also impart favorable pharmacological properties to the final compound. Among the vast arsenal of reagents available to the modern chemist, 2-Ethoxypyridine-3-boronic acid has emerged as a particularly valuable and versatile tool.
This technical guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into its pivotal role in the synthesis of biologically active molecules, with a focus on its utility in the renowned Suzuki-Miyaura cross-coupling reaction. Through a detailed examination of reaction mechanisms, a representative case study, and insights into the structure-activity relationships of the resulting motifs, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful building block in their quest for novel therapeutics.
Unveiling this compound: Properties and Significance
This compound is a white to off-white crystalline powder with the molecular formula C7H10BNO3.[1][2][3] Its structure, featuring a pyridine ring substituted with both an ethoxy group and a boronic acid moiety, bestows upon it a unique combination of reactivity and physicochemical properties that are highly advantageous in medicinal chemistry.
The boronic acid group is the cornerstone of its utility, serving as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction is a workhorse in the pharmaceutical industry for the formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl scaffolds that are prevalent in many drug molecules.[1][4]
The presence of the 2-ethoxy group is not merely incidental. It plays a crucial role in modulating the compound's properties. The ethoxy group can enhance solubility in organic solvents, facilitating easier handling and more favorable reaction kinetics.[1][5] From a medicinal chemistry perspective, the 2-alkoxypyridine motif can influence the metabolic stability and pharmacokinetic profile of a drug candidate. By blocking a potential site of metabolism, the 2-ethoxy group can lead to improved in vivo half-life.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 854373-97-0 | [1][3][7] |
| Molecular Formula | C7H10BNO3 | [1][2][3] |
| Molecular Weight | 166.97 g/mol | [1][3] |
| Appearance | White to pale brown crystalline powder | [1][2] |
| Melting Point | 101.5-107.5 °C | [2] |
| Purity | ≥97.5% (HPLC) | [2] |
The Suzuki-Miyaura Coupling: A Gateway to Bioactive Molecules
The primary application of this compound in drug discovery lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful transformation allows for the formation of a C-C bond between the pyridine ring of our subject molecule and an aryl or heteroaryl halide (or triflate).
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle, illustrated below, involves a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl/heteroaryl halide (R1-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid (R2-B(OH)2) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (R2) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R1 and R2) on the palladium center couple and are eliminated as the final product (R1-R2), regenerating the active Pd(0) catalyst.
Case Study: Synthesis of a Key Intermediate for the Hedgehog Pathway Inhibitor, Sonidegib (LDE225)
To illustrate the practical application of pyridine boronic acids in a real-world drug discovery context, we will examine a key step in the synthesis of Sonidegib (Odomzo®), an FDA-approved drug for the treatment of advanced basal cell carcinoma.[8][9] Sonidegib is a potent inhibitor of the Hedgehog signaling pathway.[9][10] While a specific patent for Sonidegib may utilize a different 2-alkoxypyridine derivative, the following protocol is a representative example of how this compound can be employed to construct the critical biaryl core of such inhibitors.[11]
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol (Representative)
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (e.g., 3-bromo-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)
-
Base (e.g., K2CO3, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analysis: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
The Medicinal Chemist's Rationale: Structure-Activity Relationship (SAR) Insights
The choice of the 2-ethoxypyridine moiety is a strategic decision rooted in established principles of medicinal chemistry. The pyridine ring itself is a common scaffold in FDA-approved drugs due to its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.
The 2-alkoxy substitution pattern, in particular, has been shown to be beneficial for several reasons:
-
Metabolic Stability: The alkoxy group at the 2-position can sterically hinder or electronically deactivate the pyridine ring towards metabolic oxidation by cytochrome P450 enzymes. This can lead to a more favorable pharmacokinetic profile with a longer in vivo half-life.[6]
-
Modulation of Physicochemical Properties: The ethoxy group, being moderately lipophilic, can influence the overall lipophilicity (LogP) of the molecule. This is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Fine-tuning LogP is often a key aspect of lead optimization.
-
Target Engagement: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with the target protein and enhancing binding affinity.
Caption: Logical relationships in the strategic choice of this compound.
Conclusion and Future Perspectives
This compound stands as a testament to the power of rational design in chemical synthesis and drug discovery. Its utility in the robust and versatile Suzuki-Miyaura coupling, combined with the beneficial properties imparted by the 2-ethoxypyridine scaffold, makes it an invaluable building block for the construction of novel therapeutics. As the demand for more complex and sophisticated drug candidates continues to grow, the strategic application of well-designed reagents like this compound will undoubtedly play an increasingly critical role in the future of medicine.
References
- This compound - Chem-Impex. (URL: [Link])
- This compound | - Frontier Specialty Chemicals. (URL: [Link])
- 2-Ethoxypyridine - Chem-Impex. (URL: [Link])
- Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. (URL: [Link])
- 2-Ethoxypyridine Manufacturer & Supplier in China - Pipzine Chemicals. (URL: [Link])
- WO2017096998A1 - Preparation method for sonidegib - Google P
- 2-Ethoxypyridine | C7H9NO | CID 84499 - PubChem - NIH. (URL: [Link])
- Sonidegib | C26H26F3N3O3 | CID 24775005 - PubChem - NIH. (URL: [Link])
- (12)
- (12)
- CAS 14529-53-4 2-Ethoxypyridine - Pharmacy Research. (URL: [Link])
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])
- Sonidegib, a novel smoothened inhibitor for the treatment of advanced basal cell carcinoma. (URL: [Link])
- Recent progress in the synthesis of pyridinylboronic acids and esters - ark
- Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - NIH. (URL: [Link])
- Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC - NIH. (URL: [Link])
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchG
- Synthesis and Investigation of S-Substituted 2-Mercaptobenzoimidazoles as Inhibitors of Hedgehog Signaling - PMC - NIH. (URL: [Link])
- Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. researchgate.net [researchgate.net]
- 5. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]
- 6. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Sonidegib, a novel smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonidegib | C26H26F3N3O3 | CID 24775005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. WO2017096998A1 - Preparation method for sonidegib - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-Ethoxypyridine-3-boronic acid: Synthesis, Reactivity, and Applications
For researchers, medicinal chemists, and professionals in drug development, 2-Ethoxypyridine-3-boronic acid has emerged as a pivotal building block in the construction of complex molecular architectures. Its unique electronic and structural properties make it a highly versatile reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, key chemical characteristics, and applications, with a focus on practical, field-proven insights to empower your research and development endeavors.
Core Characteristics and Physicochemical Properties
This compound is a white to off-white crystalline powder that serves as a key intermediate in organic synthesis.[1] The presence of the electron-donating ethoxy group at the 2-position and the boronic acid moiety at the 3-position of the pyridine ring imparts a distinct reactivity profile, making it an invaluable tool for creating carbon-carbon bonds, especially in the synthesis of pharmaceuticals and agrochemicals.[1][2]
| Property | Value | Source |
| CAS Number | 854373-97-0 | [1] |
| Molecular Formula | C₇H₁₀BNO₃ | [1] |
| Molecular Weight | 166.97 g/mol | [1] |
| Melting Point | 104 °C | [1] |
| Appearance | White or off-white crystalline powder | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
The ethoxy group not only influences the electronic nature of the pyridine ring but also enhances the solubility of the compound in various organic solvents, which simplifies its handling and application in a laboratory setting.[1]
Synthesis of this compound: A Directed ortho-Metalation Approach
A commercially viable and scalable synthesis of this compound can be achieved through a directed ortho-metalation (DoM) strategy.[1][3] This method leverages the directing ability of the ethoxy group to facilitate selective deprotonation at the adjacent C-3 position.
Conceptual Workflow of Directed ortho-Metalation
The synthesis hinges on the principle that a Lewis basic directing group can coordinate to an organolithium reagent, positioning it to deprotonate a nearby acidic proton. This creates a stabilized carbanion that can then be trapped by an electrophile, in this case, a borate ester.
Caption: Directed ortho-metalation synthesis workflow.
Detailed Experimental Protocol
The following protocol is based on the successful synthesis of pyridinylboronic acids via directed ortho-metalation and subsequent borylation.
Materials:
-
2-Ethoxypyridine
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath.
-
Add TMEDA, followed by the dropwise addition of n-BuLi. Stir the solution for 15 minutes.
-
Slowly add a solution of 2-ethoxypyridine in anhydrous THF to the reaction mixture, maintaining the temperature at -78 °C. Stir for 2 hours to ensure complete lithiation.
-
To the resulting solution of 3-lithio-2-ethoxypyridine, add triisopropyl borate dropwise. The reaction is highly exothermic; ensure the temperature does not rise above -65 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of 3-aryl- and 3-heteroarylpyridines.[3] These structural motifs are prevalent in a wide range of biologically active compounds, including kinase inhibitors.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the palladium center, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
General Protocol for Suzuki-Miyaura Coupling
The following is a general procedure for the coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
Aryl or heteroaryl halide
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water, DMF)
Procedure:
-
In a Schlenk flask, combine the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring. Reaction temperatures typically range from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Example Application: Synthesis of 2'-Ethoxy-6-methoxy-2,3'-bipyridine
A specific application of this compound in a Suzuki coupling is the synthesis of 2'-Ethoxy-6-methoxy-2,3'-bipyridine.[2]
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |
| 2-Chloro-6-methoxypyridine | This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 71%[2] |
Significance in Drug Discovery and Medicinal Chemistry
The 3-arylpyridine scaffold, readily accessible through reactions with this compound, is a privileged structure in medicinal chemistry. It is a common core in a multitude of kinase inhibitors and other therapeutic agents. The ability to rapidly generate a diverse library of 3-substituted pyridines makes this boronic acid an indispensable tool in the hit-to-lead and lead optimization phases of drug discovery.[4] While specific publicly disclosed drug candidates synthesized directly from this compound are proprietary, its utility is evident in the vast number of patents for kinase inhibitors that feature the 3-arylpyridine motif.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of highly functionalized 3-aryl and 3-heteroarylpyridines. Its straightforward synthesis via directed ortho-metalation and its reliable performance in Suzuki-Miyaura cross-coupling reactions make it a cornerstone for the construction of complex molecules in pharmaceutical and materials science research. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists and researchers, enabling them to leverage the full potential of this powerful synthetic building block.
References
- Thompson, A. E., Batsanov, A. S., Bryce, M. R. (2005). 2-Ethoxy-3-pyridylboronic acid: a versatile reagent for the synthesis of highly-functionalised 3-aryl/heteroaryl-pyridines via Suzuki cross-coupling reactions. Tetrahedron, 61(21), 5131-5135.
- PubChem. This compound.
- Demir, A. S., Fındık, H., Saygili, N. (2005). New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. Hacettepe University Journal of the Faculty of Pharmacy, 25(1), 1-10.
- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D. (2002). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. The Journal of Organic Chemistry, 67(15), 5394–5397.
- Billingsley, K. L., Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Baran Group, The Scripps Research Institute. Directed Metalation: A Survival Guide.
- Organic Chemistry Portal. Suzuki Coupling.
Sources
- 1. 2-Ethoxy-3-pyridylboronic acid: a versatile reagent for the synthesis of highly-functionalised 3-aryl/heteroaryl-pyridines via Suzuki cross-coupling reactions-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. WO2013128419A2 - Pharmaceutical compositions comprising boronic acid compounds - Google Patents [patents.google.com]
A Technical Guide to the Reactivity and Selectivity of 2-Ethoxypyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Ethoxypyridine-3-boronic acid is a pivotal heterocyclic building block in modern organic synthesis, prized for its unique structural features that impart distinct reactivity and selectivity. This guide offers an in-depth analysis of its behavior, primarily within the context of the Suzuki-Miyaura cross-coupling reaction. We will explore the electronic and steric influence of the ortho-ethoxy group, dissect the principles of chemoselectivity and regioselectivity, and provide validated experimental protocols. The insights herein are designed to empower researchers to leverage this versatile reagent for the efficient construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
Introduction: The Strategic Advantage of a Substituted Pyridine Boronic Acid
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials. The ability to selectively functionalize this core is paramount in drug discovery and development. This compound (Figure 1) has emerged as a particularly valuable reagent due to the strategic placement of its functional groups. The boronic acid at the C3 position serves as a versatile handle for carbon-carbon bond formation, most notably via palladium-catalyzed cross-coupling reactions.
The adjacent ethoxy group at the C2 position is not merely a passive substituent. It critically modulates the molecule's properties by:
-
Influencing Electronic Character: As an electron-donating group, the ethoxy moiety can affect the nucleophilicity of the boronic acid and the overall electron density of the pyridine ring.
-
Imparting Steric Hindrance: Its presence adjacent to the reactive boronic acid site can influence the approach of catalytic species, providing a handle to control selectivity.
-
Enhancing Solubility: The ethoxy group improves solubility in common organic solvents, facilitating easier handling and more homogenous reaction conditions.[1]
This guide will dissect these features to provide a comprehensive understanding of the reagent's reactivity and its application in achieving selective chemical transformations.
Figure 1: Structure of this compound.
Physicochemical Properties
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value |
| IUPAC Name | (2-ethoxypyridin-3-yl)boronic acid |
| CAS Number | 854373-97-0 |
| Molecular Formula | C₇H₁₀BNO₃ |
| Molecular Weight | 166.97 g/mol |
| Appearance | White to off-white powder |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent |
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone of applications for this compound, enabling the formation of a C(sp²)–C(sp²) bond between the pyridine C3 position and an aryl, heteroaryl, or vinyl halide/triflate.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst (Figure 2). The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl-halide (R-X) bond, forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from boron to palladium. It is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species. The 2-ethoxy group can influence the rate of this step through both electronic and steric effects.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Figure 2: The Suzuki-Miyaura Catalytic Cycle.
Influence of the 2-Ethoxy Group
The reactivity of this compound is distinct from that of unsubstituted pyridine-3-boronic acid. The ethoxy group, being ortho to the boronic acid, exerts a significant steric effect . This can influence the torsional angle between the pyridine ring and the boronic acid moiety, potentially affecting the rate of transmetalation. Furthermore, as an electron-donating group (EDG) , it increases the electron density on the pyridine ring, which can modulate the nucleophilicity of the boronic acid and its susceptibility to side reactions like protodeboronation. Generally, electron-rich boronic acids are favored over electron-poor ones in many Suzuki coupling protocols.[2]
Mastering Selectivity
In the synthesis of complex molecules, controlling which part of a molecule reacts is critical. This compound can be used in scenarios requiring high selectivity.
Chemoselectivity
Chemoselectivity refers to the preferential reaction of one functional group over another. In Suzuki-Miyaura couplings, this can manifest in two ways:
-
Reagent-based: If a molecule contains both a boronic acid and a less reactive boronic ester (e.g., a pinacol ester), it is often possible to selectively couple the boronic acid under specific kinetic conditions, leaving the ester intact for a subsequent transformation.[1]
-
Substrate-based: When coupling with a substrate containing multiple electrophilic sites (e.g., an aryl bromide and an aryl tosylate), the choice of catalyst and ligand can dictate which site reacts. The oxidative addition step is generally faster for more reactive leaving groups (I > Br > OTf > Cl).[3]
Regioselectivity
Regioselectivity is the control of reaction at different positions on a molecule. A common challenge is the selective coupling of a polyhalogenated heterocycle. For instance, in the reaction of 2,4-dichloropyrimidine, Suzuki coupling typically occurs preferentially at the more electrophilic C4 position.[4] The choice of palladium catalyst, ligand, and base can be tuned to enhance this selectivity. Bulky phosphine ligands can direct the coupling to the less sterically hindered position, providing a powerful tool for synthetic strategy.
Figure 3: Catalyst-controlled regioselectivity in cross-coupling.
Experimental Protocol: A Validated Workflow
This section provides a robust, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol serves as an excellent starting point and can be optimized for specific substrates.[5][6]
Materials & Equipment
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk tube or round-bottom flask with condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
Figure 4: General workflow for a Suzuki-Miyaura coupling experiment.
-
Reaction Setup: To a dry Schlenk tube, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (3 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe.
-
Reaction: Place the tube in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.
Representative Data
The following table presents typical yields for Suzuki-Miyaura reactions involving substituted pyridine boronic acids and various aryl halides, demonstrating the versatility of this class of reagents.
| Entry | Aryl Halide | Boronic Acid Partner | Catalyst (mol%) | Base (Equiv.) | Solvent | Yield (%) |
| 1 | 4-Bromoanisole | This compound | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | This compound | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 80-90 |
| 3 | 2-Bromopyridine | This compound | Pd₂(dba)₃ (2) + SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 75-85 |
| 4 | 4-Chloroacetophenone | This compound | Pd(OAc)₂ (2) + XPhos (4) | K₃PO₄ (2) | Dioxane | 70-80 |
Note: Yields are representative and can vary based on specific substrate, scale, and optimization.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex biaryl and heteroaryl compounds. Its reactivity is dominated by the Suzuki-Miyaura cross-coupling, where the ortho-ethoxy substituent provides a unique handle for influencing reaction outcomes through steric and electronic effects. By carefully selecting catalysts, ligands, and reaction conditions, researchers can achieve high levels of chemoselectivity and regioselectivity, enabling the efficient and predictable construction of target molecules. A thorough understanding of these principles is essential for any scientist working in synthetic organic chemistry, particularly those in the pharmaceutical and materials science industries.
References
- Fyfe, J. W., et al. (2017). Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation. Angewandte Chemie International Edition, 56(5), 1249-1253. [Link]
- Mishra, S., et al. (2020). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
- Damien, H., & Voisin-Chiret, A. S. (2020). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. ChemistrySelect, 5(22), 6689-6692. [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie, 119(28), 5445-5449. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Líška, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(16), 4933. [Link]
- Thomas, S. P., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4296-4299. [Link]
Sources
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Ethoxypyridine-3-boronic acid: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Ethoxypyridine-3-boronic acid, a versatile and increasingly important building block in modern organic synthesis. With a focus on practical application, we will navigate its commercial procurement, delve into its prevalent synthetic methodologies, and explore its critical role in drug discovery and materials science. This document is structured to serve as an actionable resource, blending technical data with field-proven insights to support your research and development endeavors.
Commercial Landscape: Sourcing and Procurement
This compound is a readily accessible reagent, offered by a range of specialized chemical suppliers.[1][2][3] This widespread availability ensures a stable supply chain for various scales of research, from academic discovery to process development in the pharmaceutical industry. The compound is typically supplied as a white to off-white powder with purity levels suitable for most synthetic applications.[4]
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | CAS Number | Purity Levels (Typical) | Available Quantities |
| Sigma-Aldrich (Merck) | 854373-97-0[2] | ≥98% | 250mg, 1g, 5g |
| Thermo Scientific (Alfa Aesar) | 854373-97-0[3][5] | 98%[3][5] | 250mg, 1g, 5g[3] |
| Frontier Specialty Chemicals | 854373-97-0[1] | >95% | 1g, Bulk inquiries |
| Chem-Impex International | 854373-97-0 | >97% | 1g, 5g, 10g |
| Echemi | 854373-97-0[6] | 99%[6] | Inquire for quantities |
Expert Insight: When procuring boronic acids, it is imperative to review the supplier's Certificate of Analysis (CoA). Pay close attention to the purity assessment method (e.g., HPLC, Titration) and the characterization data provided (e.g., NMR).[5] For applications in drug development, consider the supplier's ability to provide larger, scalable quantities and any available documentation regarding impurity profiles, which can be critical for regulatory submissions.
Synthetic Strategies: A Look Behind the Catalogue Listing
While commercial procurement is straightforward, understanding the synthesis of this compound offers crucial insights into potential process-related impurities. The most common and robust laboratory-scale synthesis involves a lithium-halogen exchange reaction on a suitable precursor, followed by borylation.[7] This method is favored for its high efficiency and predictability.[7]
A well-established protocol involves the reaction of 3-bromopyridine with n-butyllithium at low temperatures to form the organolithium intermediate, which is then quenched with an electrophilic boron source like triisopropyl borate.[7]
Diagram 1: General Synthetic Pathway
Caption: Synthesis via lithium-halogen exchange and borylation.
Detailed Experimental Protocol (Adapted from analogous procedures[7]):
-
Reaction Setup: A multi-necked, flame-dried flask is assembled under a nitrogen atmosphere, equipped with a magnetic stirrer, a low-temperature thermometer, and a dropping funnel. Anhydrous THF is added, followed by 3-bromo-2-ethoxypyridine (1.0 eq) and triisopropyl borate (1.2 eq).
-
Lithiation: The solution is cooled to an internal temperature of -40 °C. A solution of n-butyllithium in hexanes (1.2 eq) is added dropwise over 1 hour, ensuring the temperature does not rise significantly. The rationale for this "in-situ quench" is that the lithium-halogen exchange is substantially faster than the reaction between n-butyllithium and the borate ester.[7]
-
Reaction Completion: After the addition is complete, the mixture is stirred for an additional period at low temperature before being allowed to warm slowly to room temperature.
-
Workup and Isolation: The reaction is carefully quenched with an aqueous acid solution (e.g., 2M HCl). The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude solid is purified, typically by recrystallization or silica gel chromatography, to yield this compound.
Trustworthiness: This protocol is self-validating. The reaction's progress can be monitored by TLC or GC-MS to confirm the consumption of the starting halide. The final product's identity and purity must be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should match the data provided by commercial suppliers.
Core Applications in Drug Discovery and Beyond
The utility of this compound stems from its role as a key partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, making it indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[8][9]
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: The fundamental components of a Suzuki-Miyaura reaction.
Medicinal Chemistry Relevance: Boron-containing compounds, and boronic acids in particular, have shed their historical perception of toxicity, becoming a validated and valuable pharmacophore.[9][10] This shift was catalyzed by the FDA approval of drugs like bortezomib (Velcade), a boronic acid-containing proteasome inhibitor for treating multiple myeloma.[9][11] The boron atom's empty p-orbital allows it to act as a Lewis acid and form reversible covalent bonds with biological nucleophiles, a key mechanism in its therapeutic action.[12] this compound serves as a vital precursor for creating novel drug candidates that can leverage these unique properties.[8]
Analytical Characterization and Quality Control
To ensure reliable and reproducible results, rigorous analytical characterization of this compound is essential.
-
Structural Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the molecular structure. Supplier CoAs will often state that the proton NMR conforms to the expected structure.[5]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining purity.[5] The analysis of boronic acids can be challenging, but established methods using columns like C18 with appropriate mobile phases are available.[13][14] Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) offers a high-throughput method for both separation and identification.[13][15]
-
Identity and Mass: Mass Spectrometry (MS) confirms the molecular weight of the compound (166.97 g/mol ).[3][16]
-
Assay: A quantitative assay, often by aqueous acid-base titration, confirms the percentage of active boronic acid.[5]
Safety, Handling, and Storage
Proper handling of this compound is crucial for laboratory safety. According to safety data sheets, the compound is classified as an irritant.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][17][18]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[18][19]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18][20] Avoid contact with skin and eyes.[19] Wash hands thoroughly after handling.[18][19]
-
Storage: Store in a cool, dry place in a tightly sealed container.[18][20] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[4][20] It should be stored away from strong oxidizing agents.[19]
Always consult the most current Material Safety Data Sheet (MSDS) provided by your supplier before use.
Conclusion
This compound is a commercially robust and synthetically indispensable reagent. Its accessibility, combined with its proven utility in powerful synthetic transformations like the Suzuki-Miyaura coupling, solidifies its importance as a high-value building block for professionals in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its sourcing, synthesis, characterization, and safe handling empowers researchers to leverage its full potential in creating the next generation of complex molecules and innovative therapeutics.
References
- This compound | C7H10BNO3 | CID 11309733. PubChem. [Link]
- 2-ethoxy-3-pyridinylboronic acid - 854373-97-0. ChemSynthesis. [Link]
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. Organic Syntheses. [Link]
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. This compound | 854373-97-0 [sigmaaldrich.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. 2-Ethoxy-3-pyridineboronic acid | 854373-97-0 [chemicalbook.com]
- 5. L20422.06 [thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
- 16. chemsynthesis.com [chemsynthesis.com]
- 17. This compound | C7H10BNO3 | CID 11309733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. tcichemicals.com [tcichemicals.com]
- 20. 2-Methoxypyridine-3-boronic acid - Safety Data Sheet [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Ethoxypyridine-3-boronic acid
Introduction: Strategic Incorporation of the 2-Ethoxypyridine Moiety
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has become indispensable in the fields of pharmaceutical and agrochemical research, where the synthesis of complex biaryl and heteroaryl structures is paramount.[3][4]
This application note provides a detailed guide to the Suzuki-Miyaura coupling protocol utilizing 2-ethoxypyridine-3-boronic acid. This particular building block is of significant interest as it allows for the introduction of a substituted pyridine ring, a common scaffold in biologically active compounds.[4][5] The ethoxy substituent at the 2-position can modulate the electronic properties and steric environment of the pyridine ring, influencing its interaction with biological targets. Understanding the nuances of coupling this specific heteroaryl boronic acid is crucial for its effective application in drug discovery and development programs.
A key challenge with heteroaryl boronic acids, especially those with nitrogen atoms adjacent to the boronic acid group (the "2-pyridyl problem"), is their propensity for protodeboronation, a major side reaction where the carbon-boron bond is cleaved.[3][4][6] This guide will address these challenges by providing optimized protocols and explaining the rationale behind the choice of catalysts, bases, and solvents to mitigate side reactions and maximize yield.
Chemical Properties and Safety Information
This compound
| Property | Value |
| CAS Number | 854373-97-0[7][8] |
| Molecular Formula | C7H10BNO3[7][8] |
| Molecular Weight | 166.97 g/mol [7] |
| Appearance | White to off-white solid |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. Hygroscopic.[9] |
Hazard Identification:
-
Causes skin irritation (H315).[7]
-
Causes serious eye irritation (H319).[7]
-
May cause respiratory irritation (H335).[7]
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
-
Avoid breathing dust.[10]
-
In case of contact with eyes or skin, rinse immediately with plenty of water.[11]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2][12] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) intermediate.[1][12]
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][6][12]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[1][12]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure that can be adapted for various aryl bromides. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or sealable reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (2-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Rationale: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[14] Maintaining an inert atmosphere is crucial for catalytic activity.
-
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Rationale: The reaction temperature is a key parameter to optimize. Higher temperatures can increase the reaction rate but may also promote side reactions or degradation of the catalyst and reagents.[14]
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: This standard aqueous workup removes the inorganic salts and water-soluble impurities.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Rationale: Chromatography is typically required to isolate the pure product from any unreacted starting materials, byproducts such as homocoupled boronic acid, or catalyst residues.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality boronic acid- Insufficiently inert atmosphere- Inappropriate base or solvent | - Use a fresh bottle of catalyst or a different precatalyst.- Check the purity of the boronic acid; consider using a more stable boronic ester derivative.[4][16]- Ensure thorough degassing of solvents and proper inert gas technique.[15]- Screen different bases (e.g., K₃PO₄, CsF) and solvent systems. |
| Significant Protodeboronation | - Presence of excess water or protic sources- High reaction temperature- Electron-deficient nature of the pyridine ring | - Use anhydrous conditions or minimize the amount of water.[13]- Lower the reaction temperature.[14]- Consider using a more stable boronic ester (e.g., pinacol or MIDA ester).[4][16] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction | - Improve degassing procedures.[14]- Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure complete in-situ reduction of the Pd(II) source. |
| Difficulty in Product Purification | - Incomplete reaction- Formation of byproducts | - Ensure the reaction goes to completion by monitoring.- Re-optimize reaction conditions to minimize side reactions.- Employ alternative purification techniques (e.g., preparative HPLC). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable 3-aryl-2-ethoxypyridine derivatives. By understanding the catalytic cycle and the factors that influence the reaction, researchers can effectively troubleshoot and optimize the protocol for their specific needs. Careful consideration of the catalyst, base, solvent, and reaction conditions is essential to overcome challenges such as protodeboronation and achieve high yields of the desired product. This guide provides a solid foundation for the successful application of this important synthetic transformation in research and development.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- D. G. J. et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 13871–13959. [Link]
- Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. [Link]
- Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
- Denmark, S. E., & Kallem, R. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters, 20(24), 7931–7935. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. This compound | C7H10BNO3 | CID 11309733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. 2-Methoxypyridine-3-boronic acid - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Note: Strategic Selection of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Ethoxypyridine-3-boronic acid
Introduction: The Challenge and Opportunity of Substituted Pyridines
Substituted pyridine scaffolds are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the carbon-carbon bonds necessary to build these complex architectures.[1][2] However, not all coupling partners are created equal. Heteroaromatic boronic acids, particularly those like 2-Ethoxypyridine-3-boronic acid, present a unique set of challenges that can hinder reaction efficiency and lead to undesired side products.[3][4]
The proximity of the electron-donating ethoxy group and the coordinating nitrogen atom to the boronic acid moiety creates a sterically hindered and electronically rich environment. This can complicate the catalytic cycle and increases the propensity for protodeboronation, an undesired side reaction that cleaves the C-B bond.[3][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate these challenges through the strategic selection of a palladium catalyst system, ensuring robust and reproducible outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
A foundational understanding of the reaction mechanism is paramount to rational catalyst selection. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7] The efficiency of each step is profoundly influenced by the choice of palladium source, ligand, base, and solvent.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. Electron-rich ligands can accelerate this step, which is particularly important when using less reactive electrophiles like aryl chlorides.[8][9]
-
Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the Pd(II) center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11][12] For substrates like this compound, steric hindrance can slow this step considerably.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst. Bulky ligands are known to promote this final, product-releasing step.[8][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Catalyst System Selection
A successful coupling is not the result of a single component but the synergistic interplay of the entire catalyst system. For a challenging substrate like this compound, each element must be chosen with care.
The Palladium Precatalyst: Ensuring Efficient Entry into the Cycle
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state. This process can be inefficient and is often sensitive to the specific ligands and reaction conditions, sometimes leading to the formation of inactive palladium black.[14][15]
For challenging couplings, modern palladium precatalysts are highly recommended.[16][17] These are stable, air- and moisture-tolerant Pd(II) complexes that are designed to cleanly and rapidly generate the active monoligated Pd(0) species under the reaction conditions.[14][17][18] The use of precatalysts like Buchwald's G3 or G4 palladacycles can lead to more reproducible results and higher catalyst turnover numbers, which is critical for minimizing palladium contamination in pharmaceutical applications.[19]
The Ligand: The Architect of Reactivity
The ligand is arguably the most critical component for overcoming the challenges posed by this compound. The ideal ligand must:
-
Promote the formation of a highly active, monoligated Pd(0) species.[2]
-
Accelerate the oxidative addition of the aryl halide.
-
Facilitate the difficult transmetalation step involving a hindered boronic acid.
-
Promote the final reductive elimination to release the sterically congested biaryl product.[8][9]
For this class of substrate, bulky, electron-rich monodentate biarylphosphine ligands (often called "Buchwald ligands") are the state-of-the-art.[2][20] Ligands such as SPhos and XPhos have proven to be highly effective for Suzuki-Miyaura reactions involving hindered aryl and heteroaryl substrates.[20][21] Their steric bulk facilitates reductive elimination, while their electron-donating nature promotes oxidative addition.[2][13]
Caption: Decision workflow for ligand selection for challenging substrates.
The Base and Solvent System: Creating the Optimal Environment
The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[10][12] However, overly strong bases or harsh conditions can accelerate the undesired protodeboronation of the sensitive this compound.[5][6]
-
Bases: A moderately weak base is often the best choice. Potassium phosphate (K₃PO₄) is frequently a superior option to stronger bases like hydroxides or carbonates for sensitive heteroaryl boronic acids.[12] It provides sufficient activation for transmetalation while minimizing substrate decomposition.
-
Solvents: Aprotic polar solvents are typically used. A mixture of a non-coordinating solvent like toluene or dioxane with a small amount of water is common.[8] The water is often necessary to solubilize the base and facilitate the formation of the active boronate species. However, excessive water can promote protodeboronation, so the ratio should be carefully controlled.
Experimental Protocols: A Validated Starting Point
This protocol provides a robust starting point for the cross-coupling of this compound with a generic aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Materials and Reagents
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (5 mL)
-
Deionized water, degassed (0.5 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or microwave vial)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), SPhos Pd G3 Precatalyst (0.02 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.[22]
-
Solvent Addition: Add the degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Catalyst System Screening Data
To illustrate the impact of catalyst system selection, the following table summarizes the results from a screening study for the coupling of 4-bromotoluene with this compound.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 25 | Significant protodeboronation observed. |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 38 | Modest improvement, incomplete conversion. |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 75 | Good conversion, some side products. |
| 4 | SPhos Pd G3 (2) | - | K₃PO₄ | Toluene/H₂O | 80 | 92 | Clean reaction, high yield. |
| 5 | XPhos Pd G3 (2) | - | K₃PO₄ | Toluene/H₂O | 80 | 94 | Excellent yield, slightly faster reaction time. |
| Data is illustrative and intended for comparative purposes. Actual results may vary. |
The data clearly demonstrates that the combination of a modern precatalyst, a bulky biarylphosphine ligand (SPhos or XPhos), and a milder base (K₃PO₄) provides a superior outcome for this challenging transformation.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Significant Protodeboronation:
-
Cause: The boronic acid is decomposing faster than it is coupling. This is often exacerbated by high temperatures, excessive water, or a base that is too strong.[5][6]
-
Solution: Lower the reaction temperature. Use a milder base like K₃PO₄. Minimize the amount of water in the solvent system. Consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable and release the boronic acid slowly under the reaction conditions.[5]
-
-
Formation of Homocoupled Products:
-
Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions.[22]
-
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound is not a matter of chance, but of rational design. By moving beyond traditional catalyst systems and embracing modern, well-defined precatalysts paired with bulky, electron-rich biarylphosphine ligands like SPhos or XPhos, researchers can overcome the inherent challenges of this substrate class. A systematic approach that considers the synergistic effects of the palladium source, ligand, base, and solvent is essential for achieving high yields, minimizing side reactions, and enabling the efficient synthesis of valuable pyridine-containing molecules.
References
- Bruno, N. C., & Buchwald, S. L. (n.d.). New Palladium Precatalysts For Cross-Coupling Reactions. Strem Chemicals.
- (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC - NIH.
- Fors, B. P., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society.
- (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Shaughnessy, K. H. (n.d.). Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions. University of Alabama.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Kinzel, T., et al. (2010). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science.
- (n.d.).
- Kaur, H., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- (2025). preventing protodeboronation in Suzuki reactions of bromo-naphthyridines. BenchChem.
- J. C. L. Walker, et al. (2020).
- (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
- Chen, D. Y.-K., et al. (2015). Developing Ligands for Palladium(II)
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- (n.d.).
- (n.d.). Buchwald Phosphine Ligands. Merck Millipore.
- Ishiyama, T., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- (2025).
- (n.d.).
- (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem.
- Nishihara, T., et al. (2025).
- (n.d.). Buchwald Ligands. Sigma-Aldrich.
- Molander, G. A., & Ellis, N. (2007).
- (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Walker, J. C. L., et al. (2021).
- Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed.
- (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- (2024). How to approach choosing reaction conditions for Suzuki?. Reddit.
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. media.abcr.com [media.abcr.com]
- 17. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Buchwald Ligands [sigmaaldrich.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chan-Lam Coupling of 2-Ethoxypyridine-3-boronic Acid with Amines and Alcohols
Introduction: A Modern Approach to C-N and C-O Bond Formation
The construction of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2] Among the methodologies available, the Chan-Lam coupling has emerged as a uniquely powerful and practical tool.[3][4] This copper-catalyzed cross-coupling reaction joins aryl boronic acids with N-H or O-H containing compounds, offering significant advantages over traditional methods like the Buchwald-Hartwig or Ullmann couplings.[3][5][6] Notably, the Chan-Lam coupling is often performed under remarkably mild conditions—frequently at room temperature and open to the air—making it an attractive and operationally simple transformation for synthetic chemists.[6][7]
This guide focuses on a particularly valuable building block: 2-Ethoxypyridine-3-boronic acid . The substituted pyridine motif is a privileged scaffold in medicinal chemistry, and the ability to readily couple this fragment with a diverse range of amines and alcohols is of high strategic importance in drug discovery programs.[8] These application notes provide a detailed exploration of the reaction's mechanistic underpinnings, comprehensive protocols, and practical insights to empower researchers to successfully implement the Chan-Lam coupling of this compound in their synthetic endeavors.
The Catalytic Heart: Understanding the Chan-Lam Mechanism
The efficacy of the Chan-Lam coupling lies in its elegant copper-mediated catalytic cycle. While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway provides a strong predictive framework for understanding and optimizing the reaction.[3][5] The cycle is an oxidative cross-coupling, meaning it uniquely couples two nucleophilic partners.[5]
The key stages are:
-
Ligand Exchange/Coordination: The reaction initiates with the coordination of the amine or alcohol nucleophile to the Copper(II) catalyst (commonly from a Cu(OAc)₂ precursor).[9]
-
Transmetalation: The aryl group from this compound is transferred to the copper center, displacing a ligand (like acetate) to form an aryl-Cu(II) intermediate. This is often the rate-limiting step of the reaction.[9][10]
-
Oxidation/Disproportionation: The aryl-Cu(II) species is believed to undergo oxidation or disproportionation to generate a highly reactive aryl-Cu(III) intermediate.[3][9]
-
Reductive Elimination: This crucial step forges the desired C-N or C-O bond, releasing the final product. The copper center is simultaneously reduced from Cu(III) to Cu(I).[3][9]
-
Catalyst Regeneration: The resulting Cu(I) species is re-oxidized back to the active Cu(II) state by a terminal oxidant, which is most often molecular oxygen from the ambient air, thus completing the catalytic cycle.[5][6][11]
Caption: Figure 1: Proposed Catalytic Cycle for Chan-Lam Coupling.
Critical Parameters and Reagent Selection
The success of the Chan-Lam coupling hinges on the careful selection of several key components. Understanding the role of each is paramount for protocol development and troubleshooting.
| Component | Role & Rationale | Recommended Choices |
| Aryl Boronic Acid | The source of the aryl group. This compound is generally stable but, like all boronic acids, can be prone to protodeboronation or homocoupling. | This compound (Typically 1.0-1.5 equivalents). |
| Nucleophile | The amine or alcohol coupling partner. A wide range is tolerated, including primary/secondary aliphatic amines, anilines, phenols, and primary/secondary alcohols.[6] | Aliphatic amines, anilines, phenols, primary/secondary alcohols (Typically 1.0-1.2 equivalents). |
| Copper Source | The catalyst for the reaction. Copper(II) acetate is the most common and cost-effective choice, often used in stoichiometric or catalytic amounts.[5] | Cu(OAc)₂, Cu(OTf)₂, CuCl₂. (10 mol% for catalytic, up to 2.0 eq for stoichiometric). |
| Base | Facilitates the reaction, possibly by promoting nucleophile coordination and sequestering acidic byproducts like acetic acid.[5][12] Pyridine is a common choice as it can also act as a ligand. | Pyridine, Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), K₂CO₃ (Typically 2.0-3.0 equivalents). |
| Oxidant | Regenerates the active Cu(II) catalyst from the Cu(I) state.[11] For most applications, ambient air (O₂) is sufficient and highly convenient. | Air (open flask), Dry O₂, TEMPO. |
| Solvent | Solubilizes reactants and influences reaction rate. Dichloromethane (DCM) is a very common and effective choice for room temperature reactions.[5] | Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Methanol (MeOH). |
| Additives | Molecular sieves can be beneficial to remove adventitious water, which can lead to hydrolysis of the boronic acid and formation of the undesired phenol byproduct (2-ethoxypyridin-3-ol).[12] | 4Å Molecular Sieves. |
General Experimental Workflow
The following diagram outlines the typical workflow for setting up, running, and purifying a Chan-Lam coupling reaction. This process is designed to be robust and adaptable for both C-N and C-O bond formation.
Caption: Figure 2: General workflow for Chan-Lam coupling experiments.
Application Protocol 1: C-N Coupling with Morpholine
This protocol details the synthesis of 4-(2-ethoxypyridin-3-yl)morpholine, a representative C-N coupling product.
Reaction Scheme: this compound + Morpholine → 4-(2-ethoxypyridin-3-yl)morpholine
Materials & Stoichiometry:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 166.97 | 167 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 96 mg (105 µL) | 1.1 | 1.1 |
| Copper(II) Acetate, Cu(OAc)₂ | 181.63 | 363 mg | 2.0 | 2.0 |
| Pyridine | 79.10 | 158 mg (161 µL) | 2.0 | 2.0 |
| Dichloromethane (DCM) | - | 10 mL | - | - |
Step-by-Step Protocol:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (167 mg, 1.0 mmol).
-
Add Copper(II) Acetate (363 mg, 2.0 mmol). Note: The deep blue color of the copper salt will be apparent.
-
Add dichloromethane (10 mL) to the flask.
-
Begin stirring the resulting suspension at room temperature.
-
Add morpholine (105 µL, 1.1 mmol) to the flask via micropipette.
-
Add pyridine (161 µL, 2.0 mmol) to the flask.
-
Leave the flask open to the atmosphere (or loosely capped) and stir vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the boronic acid starting material.
-
Work-up: Upon completion, filter the reaction mixture through a short plug of silica gel or Celite®, eluting with ethyl acetate (approx. 50 mL) to remove the insoluble copper salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Application Protocol 2: C-O Coupling with 4-Methoxyphenol
This protocol details the synthesis of 3-(4-methoxyphenoxy)-2-ethoxypyridine, a representative aryl ether product.
Reaction Scheme: this compound + 4-Methoxyphenol → 3-(4-methoxyphenoxy)-2-ethoxypyridine
Materials & Stoichiometry:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 166.97 | 250 mg | 1.5 | 1.5 |
| 4-Methoxyphenol | 124.14 | 124 mg | 1.0 | 1.0 |
| Copper(II) Acetate, Cu(OAc)₂ | 181.63 | 182 mg | 1.0 | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 202 mg (278 µL) | 2.0 | 2.0 |
| 4Å Molecular Sieves | - | ~500 mg | - | - |
| Dichloromethane (DCM) | - | 10 mL | - | - |
Step-by-Step Protocol:
-
Activate 4Å molecular sieves by heating under vacuum. Allow to cool to room temperature in a desiccator.
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (124 mg, 1.0 mmol) and this compound (250 mg, 1.5 mmol).
-
Add the activated 4Å molecular sieves (~500 mg) and Copper(II) Acetate (182 mg, 1.0 mmol).
-
Add dichloromethane (10 mL) and begin stirring.
-
Add triethylamine (278 µL, 2.0 mmol).
-
Leave the flask open to the atmosphere and stir vigorously at room temperature for 24-48 hours. The reaction time for C-O coupling can often be longer than for C-N coupling.
-
Monitoring: Monitor the disappearance of the 4-methoxyphenol starting material by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the molecular sieves and copper salts. Wash the pad thoroughly with additional ethyl acetate.
-
Purification: Concentrate the combined filtrates under reduced pressure. Purify the crude material via flash column chromatography to isolate the desired diaryl ether product.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses common issues and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst.- Insufficient oxidant (e.g., reaction run under inert atmosphere).- Sterically hindered or electronically deactivated nucleophile. | - Use a fresh bottle of Cu(OAc)₂.- Ensure the reaction is open to air or bubble dry air/O₂ through the mixture.- Increase reaction temperature (e.g., to 40-50 °C).- Consider using a more activating ligand like DMAP in place of pyridine.[5] |
| Protodeboronation | - Presence of water or protic impurities.- Prolonged reaction times. | - Use anhydrous solvent and oven-dried glassware.- Add activated 4Å molecular sieves to the reaction mixture.[12]- Monitor the reaction closely and work up as soon as the starting material is consumed. |
| Homocoupling of Boronic Acid | - Often a competing pathway, especially with excess boronic acid. | - Use a stoichiometry closer to 1:1 for the boronic acid and nucleophile.- Ensure efficient stirring to promote the desired cross-coupling. |
| Formation of Phenol Byproduct | - Oxidation of the boronic acid. | - Running the reaction under a slightly less oxygen-rich atmosphere (e.g., capping with a balloon of air instead of fully open) may help.- The use of molecular sieves can sometimes mitigate this side reaction.[12] |
| Complex Product Mixture | - Multiple reactive sites on the nucleophile.- Product degradation under reaction conditions. | - Use a protecting group strategy if the nucleophile has multiple N-H or O-H bonds.- Ensure the reaction is not run for an unnecessarily long time. |
Conclusion
The Chan-Lam coupling of this compound offers a highly effective and user-friendly method for synthesizing valuable 3-amino- and 3-alkoxy/aryloxy-2-ethoxypyridine derivatives. Its operational simplicity, tolerance of ambient air and moisture, and broad substrate scope make it a superior choice for many synthetic applications in drug discovery and beyond. By understanding the core mechanism and critical reaction parameters outlined in this guide, researchers can confidently employ this powerful transformation to accelerate their research and development objectives.
References
- NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]
- SciSpace.
- Organic Chemistry Portal. Chan-Lam Coupling. [Link]
- Wikipedia. Chan–Lam coupling. [Link]
- YouTube. Chan-Lam Coupling Mechanism | Organic Chemistry. [Link]
- Slideshare. CHAN LAM COUPLING. [Link]
- ChemSrc. 2-ethoxy-3-pyridylboronic acid - 854373-97-0 - Structure, Synthesis, Properties. [Link]
- Royal Society of Chemistry. Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids | Synthetic Methods in Drug Discovery: Volume 1. [Link]
- National Center for Biotechnology Information. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. [Link]
- National Center for Biotechnology Information. Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. [Link]
- Wiley Online Library.
- ResearchGate. Chan-Lam coupling reactions: Synthesis of heterocycles. [Link]
- ResearchGate. Copper-Catalyzed Coupling of Arylboronic Acids and Amines. [Link]
- Journal of the American Chemical Society. Mechanistic Study of Copper-Catalyzed Aerobic Oxidative Coupling of Arylboronic Esters and Methanol: Insights into an Organometallic Oxidase Reaction. [Link]
- YouTube. Chan-Lam Coupling. [Link]
- Semantic Scholar. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. [Link]
- Organic Chemistry Portal. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. [Link]
- Organic Letters. Copper-Catalyzed Coupling of Arylboronic Acids and Amines. [Link]
- Scilit. Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. [Link]
- Thieme Chemistry. Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. [Link]
- ResearchGate. Scheme 44 Cell-AP-Cu(II)-catalysed Chan-Lam coupling of arylboronic acids with secondary amines. [Link]
- ResearchGate.
- MARM-ACS. COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction. [Link]
- PubChem. This compound. [Link]
Sources
- 1. CHAN LAM COUPLING | PPTX [slideshare.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. marmacs.org [marmacs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
The Decisive Role of the Solvent in Suzuki-Miyaura Couplings of 2-Ethoxypyridine-3-boronic Acid: An Application Guide
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] For drug development professionals, its value is particularly pronounced in the synthesis of heteroaromatic compounds, which are prevalent in pharmaceutically active molecules. This guide focuses on a specific, yet challenging substrate class: 2-substituted pyridylboronic acids, using 2-Ethoxypyridine-3-boronic acid as a representative example. We will provide an in-depth analysis of how solvent selection critically influences reaction outcomes, offering both mechanistic insights and actionable protocols for researchers to optimize their synthetic strategies.
Introduction: The "2-Pyridyl Problem" and the Primacy of the Solvent
Heteroaryl boronic acids, while invaluable, often exhibit variable reactivity and stability. The "2-pyridyl problem" is a well-documented challenge in Suzuki-Miyaura couplings.[2][3] Several factors contribute to this difficulty:
-
Catalyst Inhibition: The Lewis basic nitrogen atom at the 2-position can coordinate to the palladium catalyst, leading to catalyst deactivation and reduced reaction efficiency.[4]
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can retard the crucial transmetalation step in the catalytic cycle.[2]
-
Protodeboronation: This is the most significant side reaction, where the carbon-boron bond is cleaved and replaced by a hydrogen atom, leading to the formation of a non-productive byproduct (2-ethoxypyridine in this case).[5][6] This process is often base-catalyzed and highly sensitive to the reaction medium.[5]
Within this context, the choice of solvent is not a passive parameter but an active determinant of success. The solvent system modulates reagent solubility, influences the catalytic cycle's kinetics, and can either suppress or promote the destructive protodeboronation pathway.[7]
Mechanistic Insight: How Solvents Influence the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] The solvent impacts each stage.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Figure 1: The Suzuki-Miyaura catalytic cycle and key points of solvent influence.
Key Roles of the Solvent:
-
Solubility: The solvent must effectively dissolve the aryl halide, the boronic acid, and the palladium catalyst complex. For inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), which are often preferred, solubility can be limited in purely organic solvents. This necessitates the use of aqueous-organic mixtures.[7]
-
Base Activation: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[1] A solvent system that enhances the solubility and activity of the base can significantly accelerate the reaction.
-
Catalyst Stabilization & Speciation: Solvents can coordinate with the palladium center, influencing its stability and reactivity.[7] While sometimes beneficial, strong coordination can also inhibit substrate binding.
-
Influence on Transmetalation: The polarity and protic nature of the solvent can affect the rate of transmetalation. The addition of water to solvents like dioxane or toluene has been shown to be beneficial, potentially by facilitating the formation of hydroxyl-bridged palladium-boron intermediates that accelerate the transfer of the organic group.[7][8]
Comparative Analysis of Common Solvent Systems
The optimal solvent is highly substrate-dependent. For this compound, a systematic screening approach is recommended. Below is a comparative overview of common solvent systems and their typical characteristics for this class of reaction.
| Solvent System | Key Characteristics & Rationale | Potential Drawbacks |
| 1,4-Dioxane / Water | High-Performing Standard: Often provides an excellent balance of solubility for organic substrates and inorganic bases. The presence of water can accelerate transmetalation and is frequently beneficial for heteroaryl couplings.[7] | Dioxane is a suspected carcinogen and has a high freezing point, requiring careful handling. |
| Toluene / Water | Apolar Alternative: Good for dissolving nonpolar coupling partners. Biphasic nature can sometimes simplify workup. Water is essential for dissolving the base.[7] | Can be less effective for highly polar substrates. Vigorous stirring is required to ensure adequate mixing of the two phases. |
| Acetonitrile (ACN) / Water | Polar Aprotic Option: Can be effective, particularly when milder bases are used.[7] | May lead to lower yields compared to dioxane or toluene systems for certain challenging substrates. |
| Dimethylformamide (DMF) | High-Boiling Polar Solvent: Useful for unreactive aryl chlorides that require higher temperatures. Its high polarity effectively dissolves many reagents. | Can be difficult to remove during workup. May promote side reactions at elevated temperatures. Less favored from a green chemistry perspective. |
| 2-Propanol (IPA) / Water | "Green" Solvent Choice: A more environmentally benign option. Can be surprisingly effective and may offer unique solubility properties.[8] | May not be as universally applicable as dioxane/toluene systems. Optimization of the water ratio is often necessary. |
Experimental Protocols
The following protocols provide a robust framework for both a baseline reaction and a systematic solvent screening study for the coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole).
Protocol 1: Baseline Suzuki-Miyaura Coupling
This protocol uses a widely successful catalyst/base/solvent combination for heteroaryl couplings and serves as a reliable starting point.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (e.g., 4-bromoanisole, 1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv), finely powdered
-
1,4-Dioxane and Deionized Water (degassed)
Procedure:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Using a syringe, add degassed 1,4-dioxane (4.0 mL) followed by degassed deionized water (1.0 mL) for a 4:1 solvent ratio.
-
Place the vial in a preheated oil bath or heating block at 90-100 °C.
-
Stir the reaction vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} dot Figure 2: Experimental workflow for the baseline Suzuki-Miyaura protocol.
Protocol 2: Parallel Solvent Screening
To optimize the reaction, a parallel screen of the solvent systems described in Section 3 is highly recommended. This can be performed on a small scale using a parallel synthesis block.
Procedure:
-
Prepare a stock solution of the aryl bromide in a suitable solvent (e.g., dioxane) if it is a solid.
-
In five separate, labeled reaction vials, place this compound (e.g., 0.12 mmol), K₂CO₃ (0.2 mmol), and Pd(dppf)Cl₂ (0.003 mmol).
-
To each vial, add the aryl bromide (0.1 mmol).
-
Purge all vials with inert gas.
-
To each vial, add the corresponding degassed solvent system (total volume ~1.0 mL), maintaining a 4:1 organic solvent to water ratio:
-
Vial 1: Dioxane/H₂O
-
Vial 2: Toluene/H₂O
-
Vial 3: ACN/H₂O
-
Vial 4: DMF/H₂O
-
Vial 5: IPA/H₂O
-
-
Seal the vials and heat the entire block to 90 °C with vigorous stirring for a fixed time (e.g., 6 hours).
-
After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS to determine the relative conversion to product and formation of the protodeboronated byproduct.
This screening will provide clear, quantitative data on which solvent system offers the best performance for your specific coupling partners.
Conclusion and Best Practices
For the Suzuki-Miyaura coupling of this compound, the solvent is a critical lever for optimization. While a dioxane/water system is a robust starting point, a parallel screen is invaluable for identifying the optimal conditions.[7] The key to success lies in choosing a solvent system that not only ensures solubility but also accelerates the desired C-C bond formation while actively suppressing the competing protodeboronation pathway. Always ensure solvents are properly degassed to prevent oxidation of the phosphine ligands and degradation of the catalyst. By applying the mechanistic understanding and systematic protocols outlined in this guide, researchers can confidently navigate the challenges of coupling 2-pyridylboronic acids and unlock their full potential in the synthesis of complex molecules.
References
- C.J. O'Brien, E.A.B. Kantchev, G.A. Chass, et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2019/gc/c9gc00494k
- G.C. Lloyd-Jones, J.N. Harvey, P. Murray. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/jacs.7b03135
- S. Das, D. B. G. Williams. (2023). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a a. ResearchGate. Available at: https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reaction-of-heteroaryl-boronic-acids-with-1a-a_tbl2_373187122
- BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem. Available at: https://www.benchchem.com/product/b2110/technical-support/reactivity-guide
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem. Available at: https://www.benchchem.com/product/b1014/technical-support/base-selection-guide
- X. Gao, D. Liu, et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. Available at: https://pubmed.ncbi.nlm.nih.gov/20151676/
- H. Wang, G. Li, et al. (2021). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc01258d
- G.C. Lloyd-Jones, J.N. Harvey, P. Murray. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. University of Manchester Research Explorer. Available at: https://www.research.manchester.ac.uk/portal/en/publications/protodeboronation-of-heteroaromatic-vinyl-and-cyclopropyl-boronic-acids-phrate-profiles-autocatalysis-and-disproportionation(1710b106-a45e-4c74-9b2f-8777e436f5c0).html
- G.C. Lloyd-Jones, J.N. Harvey, P. Murray. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. CORE.
- S.L. Buchwald, et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630713/
- ResearchGate. (2019). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. Available at: https://www.researchgate.net/figure/Proposed-mechanism-for-the-protodeboronation-of-2-pyridyl-boronic-acid_fig10_334585145
- Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. anderson-process.com. Available at: https://anderson-process.com/wp-content/uploads/2010/11/anderson-process-solutions-november-2010.pdf
- M. Maddani, K. R. Prabhu. (2016). Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero) aryl uracil bases using potassiumorganotrifluoroborates under microwave irradiation. ResearchGate. Available at: https://www.researchgate.
- ResearchGate. (2012). Effect of solvent on the Suzuki reaction. ResearchGate. Available at: https://www.researchgate.net/figure/Effect-of-solvent-on-the-Suzuki-reaction-a_tbl1_281273998
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: https://www.reddit.com/r/Chempros/comments/s2g2v6/help_needed_with_unreproducible_suzuki_coupling/
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: https://www.reddit.com/r/Chempros/comments/s9n23g/how_to_approach_choosing_reaction_conditions_for/
- M. J. O'Brien, et al. (2019). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. Available at: https://www.researchgate.
- Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: https://www.youtube.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: https://www.youtube.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. BenchChem. Available at: https://www.benchchem.com/product/b2110/technical-support/protocols
- J. Li, et al. (2019). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition. Available at: https://www.researchgate.net/publication/337372338_Cationic_Suzuki-Miyaura_Coupling_with_Acutely_Base-Sensitive_Boronic_Acids
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Application Notes & Protocols for the Synthesis of Biaryl Compounds Using 2-Ethoxypyridine-3-boronic acid
Introduction: The Strategic Value of 2-Ethoxypyridyl Biaryl Scaffolds
The biaryl motif is a privileged scaffold in modern chemistry, forming the backbone of numerous pharmaceuticals, advanced materials, and agrochemicals.[1][2] Its prevalence stems from the unique structural rigidity and electronic properties conferred by the direct bond between two aromatic systems. Within this class, heteroaromatic biaryls, particularly those containing a pyridine ring, are of paramount importance to the drug development professional. The pyridine nitrogen acts as a key hydrogen bond acceptor and can significantly influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability.[3][4]
This guide focuses on the application of 2-Ethoxypyridine-3-boronic acid , a versatile and increasingly important building block for accessing complex 2-pyridyl-containing biaryl structures. The 2-alkoxy substitution pattern offers distinct advantages, including modulating the electronic nature of the pyridine ring and providing a steric handle that can influence reaction outcomes and final product conformation. These attributes make 2-ethoxypyridyl biaryl compounds particularly relevant in the design of targeted therapeutics, such as kinase inhibitors.[5][6]
We will provide an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing this reagent, detailing not just the "how" but the "why" behind catalyst selection, reaction setup, and optimization. This document is designed for researchers and scientists seeking to leverage this powerful synthetic tool to accelerate their discovery programs.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling of an organoboron compound (like this compound) with an organohalide (e.g., an aryl bromide or chloride).[7][8] Its widespread adoption is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of starting materials.[5] The catalytic cycle, which forms the logical basis for our protocols, proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst.[8]
Understanding this cycle is paramount for troubleshooting and optimizing reactions. For instance, the choice of ligand on the palladium catalyst directly impacts the rates of oxidative addition and reductive elimination, while the base is critical for facilitating the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols & Methodologies
Part 1: Synthesis of this compound
While commercially available, understanding the synthesis of the key reagent provides valuable context. The protocol is adapted from established methods for analogous 2-alkoxypyridine boronic acids. The core strategy involves a halogen-metal exchange followed by quenching with a boron electrophile.
Protocol 1: Synthesis of this compound
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add magnesium turnings (1.2 eq).
-
Purge the flask with argon for 15 minutes.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
In a separate, dry flask, dissolve 3-bromo-2-ethoxypyridine (1.0 eq) in anhydrous THF.
-
-
Grignard Formation:
-
Add a small portion of the 3-bromo-2-ethoxypyridine solution to the magnesium suspension.
-
If the reaction does not initiate (slight exotherm, bubbling), add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
-
Once initiated, add the remaining 3-bromo-2-ethoxypyridine solution dropwise, maintaining the internal temperature below 40 °C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
-
Borylation and Workup:
-
Cool the resulting Grignard reagent to -78 °C in a dry ice/acetone bath.
-
Add triisopropyl borate (1.5 eq) dropwise via syringe, keeping the internal temperature below -60 °C.
-
After addition, allow the mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Acidify the mixture to pH ~6 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography to yield this compound as a white to off-white solid.
-
Part 2: Suzuki-Miyaura Cross-Coupling Protocol
This general protocol is a robust starting point for coupling this compound with a range of aryl and heteroaryl bromides. Optimization of catalyst, base, and temperature may be required for challenging substrates (e.g., electron-rich or sterically hindered aryl halides).
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Materials & Reagents:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)
-
-
Reaction Setup & Execution:
-
To a flame-dried Schlenk tube or reaction vial, add the aryl bromide, this compound, palladium catalyst, and base.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system via syringe.
-
Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
-
Workup & Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.
-
Caption: A typical experimental workflow for biaryl synthesis.
Data & Optimization: Causality Behind Experimental Choices
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of reaction parameters. The following table provides a starting point for optimization, with explanations grounded in mechanistic principles.
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ + Ligand | Pd(PPh₃)₄ is a reliable, all-purpose catalyst that is commercially available as the active Pd(0) species. Pd(dppf)Cl₂ is often more effective for heteroaromatic couplings due to the wider bite angle of the dppf ligand, which promotes reductive elimination. For challenging substrates, using a Pd(II) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can accelerate the oxidative addition step.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is essential for activating the boronic acid to form the boronate, which is the active species in the transmetalation step.[7] K₂CO₃ is a good general-purpose base. K₃PO₄ and Cs₂CO₃ are stronger bases that can be more effective for less reactive boronic acids or aryl chlorides but may not be compatible with base-sensitive functional groups. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A polar, aprotic solvent like dioxane or toluene is required to solubilize the organic components and the catalyst. The addition of water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. DMF can be used for less reactive substrates but is harder to remove during workup. Solvents must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Temperature | 80 - 110 °C | The reaction generally requires heating to overcome the activation barriers for the oxidative addition and reductive elimination steps. Higher temperatures may be needed for less reactive coupling partners like aryl chlorides. However, excessive heat can lead to decomposition of the catalyst or starting materials, including protodeboronation of the boronic acid. |
The "2-Pyridyl Problem": A Note on Catalyst Inhibition
A known challenge when working with 2-substituted pyridines is the potential for the pyridine nitrogen to coordinate to the palladium center, leading to catalyst inhibition or deactivation.[10] The 2-ethoxy group on the title compound can partially mitigate this through steric hindrance. However, if low yields or stalled reactions are observed, employing more robust catalyst systems with bulky ligands (e.g., Buchwald-type ligands like SPhos or XPhos) is a logical and field-proven solution. These ligands create a sterically crowded environment around the palladium, disfavoring coordination by the pyridine nitrogen and promoting the desired catalytic cycle.[11][12]
Applications in Drug Discovery
The 2-alkoxypyridyl-biaryl motif is a key pharmacophore in a variety of biologically active molecules, particularly in the field of oncology. This structural unit is frequently found in small molecule kinase inhibitors, where the pyridine nitrogen can form a critical hydrogen bond with the "hinge" region of the kinase active site, a common binding mode for this class of drugs.
For example, the design of potent inhibitors for kinases such as Cyclin-Dependent Kinases (CDKs) and c-Jun N-terminal Kinases (JNKs) has successfully incorporated biaryl pyridine scaffolds.[5][6] The strategic use of this compound allows medicinal chemists to rapidly synthesize analogs where the ethoxy group can be used to fine-tune potency, selectivity, and DMPK (Drug Metabolism and Pharmacokinetics) properties. The ethoxy group can occupy a specific hydrophobic pocket in the target protein or improve properties like cell permeability compared to a simple hydroxyl or methoxy group.
References
- Buchwald, S. L., & Martin, R. (2009). General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(19), 6664-6665.
- Duan, J., et al. (2022). Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128565.
- Kim, D., et al. (2007). Synthesis and identification of[4][5][11]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 50(23), 5723-5735.
- Lesniak, R. K., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 949-956.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Netherton, M. R., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Song, X., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075.
- Google Patents. (2018). WO2018106336A1 - Mono-ligated palladium catalysts, their synthesis and use in suzuki coupling.
- Google Patents. (2010). WO2010055245A3 - Process for preparing boronic acids and esters in the presence of magnesium metal.
- MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1833.
- SpringerLink. (2017). Synthesis and X-ray analysis of 2-aryl-4-chloropyrrolidine-2-carbonitrile derivatives. Russian Chemical Bulletin, 66, 105-111.
- Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University.
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272.
- ResearchGate. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
- D'Este, M., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324-7330.
- Claremont Colleges Scholarship. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(12), 975-983.
- Beilstein Archives. (2017). Synthesis and optical properties of new 5'-aryl-substituted 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazoles. Beilstein Journal of Organic Chemistry, 13, 338-344.
- ResearchGate. (2017). Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones.
Sources
- 1. WO2010055245A3 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents [patents.google.com]
- 2. Synthesis and optical properties of new 5'-aryl-substituted 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 5. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Strategic Use of 2-Ethoxypyridine-3-boronic acid in the Synthesis of Complex Pharmaceutical Intermediates
Abstract
Heterocyclic boronic acids are indispensable tools in modern medicinal chemistry, enabling the efficient construction of complex molecular architectures. This guide provides an in-depth technical overview of 2-Ethoxypyridine-3-boronic acid, a versatile building block for pharmaceutical synthesis. We will explore its chemical properties, reactivity, and application in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs). The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, validated protocols for Suzuki-Miyaura coupling, process optimization, and troubleshooting are presented, establishing a reliable framework for its use in synthesizing key biaryl pharmaceutical intermediates.
Introduction: The Strategic Advantage of the 2-Alkoxypyridine Scaffold
The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents. The introduction of an alkoxy group at the 2-position, ortho to a coupling site at the 3-position, serves a dual purpose. Electronically, the oxygen atom modulates the reactivity of the pyridine ring, while sterically, it can influence the conformation of the final molecule, potentially enhancing binding affinity to a biological target. This compound has emerged as a crucial reagent for installing this motif. It is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the development of pharmaceuticals and agrochemicals.[1] Its unique structure enhances its reactivity and selectivity, making it a preferred choice for creating complex molecular frameworks.[1] This application note will use the synthesis of biaryl structures, analogous to key intermediates for selective COX-2 inhibitors like Etoricoxib, as a practical example to illustrate its utility.[2][3]
Physicochemical Properties & Reactivity Profile
Understanding the inherent properties of this compound is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 854373-97-0 | [4][5] |
| Molecular Formula | C₇H₁₀BNO₃ | [4][6] |
| Molecular Weight | 166.97 g/mol | [4][6] |
| Appearance | White to pale brown solid | [7] |
| Melting Point | 101.5-107.5 °C | [7] |
| Solubility | Soluble in polar organic solvents (e.g., Dioxane, THF, DMF) | |
| Topological Polar Surface Area | 62.6 Ų | [4][8] |
Causality of Reactivity: The reactivity of this compound in Suzuki-Miyaura coupling is governed by several factors. Boronic acids are organic Lewis acids due to the vacant p-orbital on the sp²-hybridized boron atom.[9] For the crucial transmetalation step in the catalytic cycle to occur, the boronic acid must be activated by a base.[10] This activation forms a more nucleophilic "ate" complex (e.g., a boronate), which readily transfers its organic group (the 2-ethoxypyridinyl moiety) to the palladium center. The electron-donating nature of the ethoxy group and the presence of the pyridine nitrogen can influence the rate of transmetalation and the stability of the organopalladium intermediates, making this reagent highly effective.[11]
The Suzuki-Miyaura Coupling: Mechanistic Insights
The Suzuki-Miyaura reaction is one of the most powerful methods for C-C bond formation. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.
The three core steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The base-activated boronic acid (as a boronate) transfers its organic substituent to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the catalytically active Pd(0) species.[12]
Application Protocol: Synthesis of a 3-Aryl-2-ethoxypyridine Intermediate
This section provides detailed protocols for the coupling of this compound with a generic aryl bromide. These methods are robust and can be adapted for various substrates.
Protocol 1: Conventional Heating Method
This protocol is suitable for standard laboratory synthesis and scale-up operations.
Materials:
-
This compound
-
Aryl Bromide (e.g., 4-bromoanisole)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Standard glassware, inert gas supply (Argon or Nitrogen)
| Reagent | Mol. Wt. ( g/mol ) | Amount (mg) | mmols | Equivalents |
| 4-Bromoanisole | 187.04 | 187 | 1.0 | 1.0 |
| This compound | 166.97 | 200 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 | 0.03 | 0.03 (3 mol%) |
| K₂CO₃ | 138.21 | 276 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe. A solvent mixture is often crucial; water helps dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The choice of temperature is a balance between achieving a reasonable reaction rate and preventing thermal degradation of the catalyst or reactants.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-2-ethoxypyridine product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant advantage in terms of reduced reaction times and often improved yields.[12]
Procedure:
-
Setup: In a 10 mL microwave vial, combine the reagents as listed in the table above.
-
Inert Atmosphere: Briefly purge the vial with argon or nitrogen before sealing it with a cap.
-
Reaction: Place the vial in the microwave reactor. Irradiate the mixture at 120-140 °C for 15-45 minutes. The higher temperature and direct energy transfer dramatically accelerate the catalytic cycle.
-
Workup & Purification: Follow steps 6-8 from the conventional protocol.
Optimization & Troubleshooting
Achieving high yields in Suzuki-Miyaura coupling often requires optimization of several parameters.
| Parameter | Options / Variation | Rationale & Expert Insight |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with ligands (e.g., SPhos, XPhos) | For electron-rich or sterically hindered aryl halides, more advanced Buchwald-Hartwig ligands (SPhos, XPhos) with a Pd precursor like Pd₂(dba)₃ can dramatically improve reaction efficiency and rate.[11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often accelerating the reaction. Potassium phosphate (K₃PO₄) is another strong base effective for challenging couplings. For base-sensitive substrates, a milder base like potassium fluoride (KF) can be employed.[10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF | The choice of solvent impacts reagent solubility and reaction temperature. Aprotic polar solvents like DMF can be effective, while greener solvents like 2-MeTHF are gaining traction. The water co-solvent is critical for ionic base solubility. |
Common Issues and Solutions:
-
Low Yield / No Reaction:
-
Cause: Inactive catalyst or insufficient heat.
-
Solution: Ensure the catalyst is fresh. Use a different, more active catalyst/ligand system. Increase the temperature or switch to microwave synthesis. Ensure the reaction is truly under an inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.
-
-
Protodeboronation (Boronic acid replaced by -H):
-
Cause: The boronic acid is unstable under the reaction conditions, often due to excessive water or base strength.
-
Solution: Use a milder base (e.g., KF). Minimize the amount of water in the solvent system or use anhydrous conditions with a base like CsF. Use the boronic acid pinacol ester derivative, which is often more stable.
-
-
Homocoupling (Ar-Ar or Ar'-Ar'):
-
Cause: Often promoted by the presence of oxygen or Pd(II) species, which can catalyze the coupling of two boronic acid molecules.[13]
-
Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. Using a pre-catalyst that cleanly generates Pd(0) can also minimize this side reaction.
-
Safety and Handling
Proper handling of this compound is essential for laboratory safety.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[6]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[6] Avoid breathing dust. Keep the container tightly closed and store in a cool, dry place.[6][14] In case of contact, rinse the affected area with plenty of water.[6]
Conclusion
This compound is a high-value, versatile reagent for the synthesis of complex pharmaceutical intermediates. Its utility in the robust and scalable Suzuki-Miyaura cross-coupling reaction allows for the efficient creation of C-C bonds to form medicinally relevant biaryl structures. By understanding the underlying reaction mechanism and the rationale behind the selection of catalysts, bases, and solvents, researchers can effectively troubleshoot and optimize their synthetic routes. The detailed protocols provided herein serve as a validated starting point for harnessing the full potential of this important building block in drug discovery and development.
References
- A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances.
- Development of New Process for the Synthesis of Intermediates of Etoricoxib, Pioglitazone and Niacin.
- This compound. Chem-Impex.
- Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia.
- Very efficient process for preparing an intermediate of etoricoxib.
- Process for the synthesis of etoricoxib.
- SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.
- 2-Methoxypyridine-3-boronic acid - Safety D
- This compound | C7H10BNO3. PubChem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- SAFETY DATA SHEET - 2-Methoxypyridine-3-boronic acid. Fisher Scientific.
- 2-Ethoxy-3-pyridineboronic acid Formula. ECHEMI.
- SAFETY D
- This compound, 98%. Fisher Scientific.
- SAFETY D
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- This compound, 98% 5 g. Thermo Scientific Chemicals.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Coupling. Organic Chemistry Portal.
- Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. patents.justia.com [patents.justia.com]
- 4. This compound | C7H10BNO3 | CID 11309733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. fishersci.com [fishersci.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2-Ethoxypyridine-3-boronic acid
Introduction: Accelerating Biaryl Synthesis with Microwave Irradiation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction between organoboronic acids and organic halides or triflates is particularly vital in the pharmaceutical and materials science sectors for the synthesis of biaryl and heteroaryl structures.[1] The advent of microwave-assisted organic synthesis has further revolutionized this powerful transformation. By leveraging microwave energy, reaction times can be dramatically reduced from hours to mere minutes, often leading to cleaner reaction profiles, improved yields, and enhanced reproducibility.[1]
These advantages are especially pertinent when dealing with challenging substrates such as 2-substituted pyridine boronic acids. The nitrogen atom in close proximity to the boronic acid moiety can lead to catalyst inhibition and a higher propensity for protodeboronation, a significant decomposition pathway.[2][3] This phenomenon, often dubbed the "2-pyridyl problem," can be mitigated by the rapid and controlled heating afforded by microwave irradiation.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on performing the microwave-assisted Suzuki coupling of 2-Ethoxypyridine-3-boronic acid with various aryl halides. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss critical parameters for successful and reproducible outcomes.
The Mechanistic Heart of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, three-step process involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step of the reaction.
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Microwave irradiation accelerates this cycle by providing rapid and uniform heating to the reaction mixture, thereby increasing the rate of each elementary step. This rapid heating minimizes the time the sensitive this compound is exposed to the basic reaction conditions, thus reducing the likelihood of protodeboronation.
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the microwave-assisted Suzuki coupling of this compound with a representative aryl bromide. This protocol can be adapted for other aryl halides.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| Aryl Bromide | ≥98% | Commercially Available | Ensure dryness. |
| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Commercially Available | Air-sensitive, handle under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered for better solubility. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas before use. |
| Deionized Water | In-house | Degas before use. | |
| Microwave Vials | 10 mL | Appropriate Supplier | Ensure they are rated for the intended pressure and temperature. |
| Magnetic Stir Bars |
Safety Precautions
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a fume hood.
-
Solvents: 1,4-Dioxane is a flammable liquid and potential carcinogen. Handle in a well-ventilated fume hood.
-
Microwave Reactor: Operate the microwave reactor according to the manufacturer's instructions. Never exceed the recommended temperature and pressure limits for the vials.
Detailed Reaction Setup and Execution
The following workflow diagram outlines the key stages of the experimental procedure.
Step-by-Step Protocol:
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: In a fume hood and under an inert atmosphere (e.g., in a glovebox or using a nitrogen-filled glove bag), add the tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: To the vial, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Vial Sealing: Securely seal the vial with a cap designed for microwave synthesis.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 120-150°C and the reaction time to 15-30 minutes. The microwave power should be adjusted by the instrument to maintain the set temperature.
-
Reaction Work-up: After the reaction is complete and the vial has cooled to room temperature, carefully open the vial. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-ethoxy-3-arylpyridine product.
Optimization and Considerations
The success of the Suzuki-Miyaura coupling, especially with challenging substrates, often hinges on careful optimization of reaction parameters.
| Parameter | General Recommendation | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos | For challenging couplings of 2-substituted pyridines, bulky and electron-rich phosphine ligands like SPhos and XPhos can be highly effective.[4] Pre-catalysts can also offer enhanced activity and stability. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical for activating the boronic acid. Stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes improve yields, especially with less reactive coupling partners. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A mixture of an organic solvent and water is often optimal. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the organic reactants.[5] |
| Temperature & Time | 120-150°C, 10-30 min | Microwave irradiation allows for rapid heating to higher temperatures than conventional methods, significantly reducing reaction times.[6] These parameters should be optimized for each specific substrate pair. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature/time, poor choice of base/solvent. | Use a fresh batch of catalyst, screen different ligands, increase temperature and/or reaction time, and try alternative bases and solvent systems. |
| Protodeboronation | Boronic acid instability, prolonged reaction time, excess water. | Minimize reaction time, use anhydrous solvents where possible (though some water is often necessary), or consider using a more stable boronic ester derivative. |
| Homocoupling of Boronic Acid | Presence of oxygen, catalyst decomposition. | Ensure the reaction is performed under an inert atmosphere and that solvents are properly degassed. |
| Difficult Purification | Close-running impurities. | Optimize the mobile phase for column chromatography; consider recrystallization if the product is a solid. |
Conclusion
The microwave-assisted Suzuki-Miyaura coupling of this compound offers a rapid and efficient pathway to valuable 2-ethoxy-3-arylpyridine scaffolds. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can overcome the inherent challenges associated with 2-substituted pyridine boronic acids. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and chemical development to leverage this powerful technology for the accelerated synthesis of novel chemical entities.
References
- BenchChem. (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
- Cook, X. A. F., de Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry, 72(19), 7296-7299.
- Chauhan, P., & Mahajan, M. P. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.
- Fors, B. P., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
- Boyd, S., & Willis, M. C. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- Stauffer, S. R., & Beare, N. A. (2003).
- Various Authors. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc, 2011(7), 149-161.
- Bryce, M. R., & Batsanov, A. S. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- Yılmaz, Ü., Deniz, S., & Küçükbay, H. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3343-3361.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Heterocyclic Boronic Acids.
- Baxendale, I. R., & Ley, S. V. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4325-4334.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube.
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (n.d.).
- Al-Zoubi, R. M., et al. (2024). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry.
- CN102382044A - Purification method for 2,3-dimethylpyridine. (n.d.).
- Various Authors. (2000). Synthesis and Characterization of Tris-Methacrylated 3,4,5Tris[(alkoxy)benzyloxy]benzoate Derivatives.
- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET: this compound.
Sources
Application Note: A Streamlined One-Pot Suzuki-Miyaura Coupling Strategy for the Synthesis of 3-Aryl-2-ethoxypyridines
Abstract
This guide provides a detailed protocol for a one-pot Suzuki-Miyaura cross-coupling reaction utilizing 2-Ethoxypyridine-3-boronic acid. This method is designed for researchers in medicinal chemistry and drug development to efficiently synthesize 3-aryl-2-ethoxypyridine scaffolds, which are prevalent in biologically active molecules.[1][2] By obviating the need for the isolation of intermediate compounds, one-pot synthesis offers significant advantages in terms of time, resource management, and overall yield, making it a highly efficient strategy in chemical manufacturing.[3][4] This document explains the underlying reaction mechanism, details critical experimental parameters, provides a step-by-step protocol for both conventional and microwave-assisted synthesis, and includes a comprehensive troubleshooting guide.
Introduction: The Strategic Advantage of One-Pot Synthesis
In modern synthetic chemistry, particularly within pharmaceutical research, the demand for efficient and sustainable methods is paramount.[4] One-pot synthesis, a strategy where reactants undergo successive chemical reactions in a single reactor, directly addresses this need.[3][4] This approach minimizes lengthy separation and purification processes, which saves time, reduces chemical waste, and often increases the overall chemical yield.[3][5][6]
This compound (CAS No: 854373-97-0) is a versatile building block for creating complex molecular architectures, especially in the development of pharmaceuticals.[1][7][8] Its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a powerful method for forming carbon-carbon bonds to construct biaryl and heteroaryl structures.[9][10][11] This application note details a robust one-pot protocol that leverages these advantages for the synthesis of 3-aryl-2-ethoxypyridine derivatives.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide.[9] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps.[11] The presence of a base is critical, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[12]
The catalytic cycle can be visualized as follows:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[11]
-
Transmetalation: The organoboron species (activated by the base) transfers its organic group to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality of Experimental Choices
The successful coupling of pyridine-containing boronic acids requires careful optimization due to the specific electronic properties of the pyridine ring.
-
Catalyst Selection: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[9] Therefore, the choice of palladium precursor and ligand is critical. While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often effective, more electron-rich and sterically hindered phosphine ligands can sometimes improve yields by promoting reductive elimination and preventing catalyst deactivation.[13]
-
Base: The base plays a dual role: it activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction. Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used.[13] The choice of base can influence the rate of competing side reactions like protodeboronation (loss of the boronic acid group).
-
Solvent System: A mixture of an organic solvent and water is typically required. The organic solvent (e.g., 1,4-dioxane, DMF, or toluene) solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base. The ratio must be optimized to ensure all components remain in solution at the reaction temperature.
-
Temperature: Reaction kinetics are highly temperature-dependent. While conventional heating at reflux is common, microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes and improving yields by minimizing side product formation.[11]
Experimental Protocol: One-Pot Suzuki Coupling
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide. Researchers should perform initial small-scale trials to optimize conditions for their specific substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% purity | e.g., Fisher Scientific[7] | Store under inert gas. |
| Aryl Bromide (Ar-Br) | Reagent Grade | Various | Substrate of interest. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Various | Air-stable catalyst. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Various | Must be finely powdered. |
| 1,4-Dioxane | Anhydrous | Various | Solvent. |
| Deionized Water | N/A | In-house | Degassed before use. |
| Diethyl Ether / Ethyl Acetate | ACS Grade | Various | For extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying. |
| Argon or Nitrogen Gas | High Purity | Various | For inert atmosphere. |
Equipment
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and heat plate or microwave reactor
-
Condenser (for conventional heating)
-
Inert gas line (Ar or N₂)
-
Standard laboratory glassware (syringes, separatory funnel, etc.)
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure (Conventional Heating)
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 5:1 ratio by volume) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate or diethyl ether and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Microwave-Assisted Protocol
For the microwave protocol, follow steps 1-3 in a dedicated microwave reaction vial.[11] Add the degassed solvents (Step 4), seal the vial tightly with a cap, and place it in the microwave reactor. Irradiate the mixture at 120-140 °C for 15-45 minutes.[11] After cooling, proceed with the workup and purification as described in steps 7 and 8.
Figure 2: General experimental workflow for the one-pot Suzuki-Miyaura coupling.
Data Summary and Expected Outcomes
The efficiency of the coupling can vary based on the electronic nature of the aryl bromide. The following table provides expected outcomes based on literature for analogous systems.
| Entry | Aryl Bromide Type | Catalyst Loading (mol%) | Temp (°C) | Time | Typical Yield (%) |
| 1 | Electron-deficient (e.g., 4-bromobenzonitrile) | 2-3 | 90 | 2-6 h | 85-95% |
| 2 | Electron-neutral (e.g., bromobenzene) | 3 | 100 | 6-12 h | 75-88% |
| 3 | Electron-rich (e.g., 4-bromoanisole) | 3-5 | 100 | 8-16 h | 65-80% |
| 4 | Sterically hindered (e.g., 2-bromotoluene) | 3-5 | 100 | 12-24 h | 50-70% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently degassed solvents.3. Base is not sufficiently strong or soluble. | 1. Use a fresh bottle of catalyst or a different ligand/precatalyst system.2. Degas solvents thoroughly with Ar/N₂ sparging for at least 30 minutes.3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). |
| Protodeboronation | 1. Reaction temperature is too high.2. Prolonged reaction time.3. Base is too strong or aqueous phase is too concentrated. | 1. Lower the reaction temperature.2. Monitor the reaction closely and stop it upon completion.3. Use a milder base (e.g., K₂CO₃) or a more dilute aqueous solution. |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination leading to oxidative homocoupling.2. Inefficient transmetalation step. | 1. Ensure a rigorously inert atmosphere throughout the setup and reaction.2. Increase the amount of boronic acid to 1.5 equivalents. |
| Difficult Purification | 1. Co-elution of product with byproducts.2. Residual palladium in the final product. | 1. Adjust the solvent system for chromatography (e.g., use a different eluent system or a gradient).2. Ensure filtration through Celite is performed carefully; consider a charcoal treatment or scavenging resin if necessary. |
Conclusion
The one-pot Suzuki-Miyaura coupling of this compound is a highly effective and efficient method for synthesizing valuable 3-aryl-2-ethoxypyridine derivatives. By carefully selecting the catalyst, base, and reaction conditions, researchers can achieve high yields for a diverse range of substrates.[2][11] The protocols provided herein serve as a robust starting point for method development and can be adapted to both conventional and microwave-assisted synthesis, accelerating the discovery and development of new chemical entities.
References
- Aggarwal, V. K., et al. (2015). One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis.
- Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group.
- Fisher Scientific. This compound, 98%.
- BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- ECHEMI. 2-Ethoxy-3-pyridineboronic acid | 854373-97-0.
- Fujioka, T., et al. (2016). Pot economy and one-pot synthesis. Chemical Science.
- Anand, P., et al. (2022). One-pot strategy: A highly economical tool in organic synthesis and medicinal chemistry.
- Echemi. This compound CAS number: 854373-97-0.
- Wikipedia. One-pot synthesis.
- ChemSrc. 2-ethoxy-3-pyridylboronic acid - 854373-97-0 - Structure, Synthesis, Properties.
- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.
- Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides.
- Hartwig, J. F., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes.
- Al-Zoubi, R. M. (2024). One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. International Journal of Pharmaceutical Sciences.
- ChemSynthesis. 2-ethoxy-3-pyridinylboronic acid - 854373-97-0.
- Ramakrishna, D. S., et al. (2020). One-pot Synthesis and its Practical Application in Pharmaceutical Industry.
- Perdikaki, A., et al. (2024). One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles. MDPI. [Link]
- Kim, J., et al. (2017). One-pot synthesis of four-coordinate boron(III)
- ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- Al-Masri, M. (2022).
- Chem-Impex. This compound.
- Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Methoxypyridin-2-YL)boronic acid.
- PubChem. This compound.
- Neto, A. F., et al. (2018).
- Organic Chemistry Portal. Suzuki Coupling.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot synthesis - Wikipedia [en.wikipedia.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Pot economy and one-pot synthesis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02913A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Harnessing 2-Ethoxypyridine-3-boronic acid in Continuous Flow Chemistry for Accelerated Drug Discovery
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the application of 2-Ethoxypyridine-3-boronic acid in continuous flow chemistry. We delve into the rationale behind employing flow chemistry for reactions involving this versatile building block, with a primary focus on the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern medicinal chemistry. This document offers detailed, field-proven protocols, experimental design considerations, and data interpretation guidelines to empower researchers in leveraging this technology for the rapid synthesis of complex molecules and accelerated drug development timelines.
Introduction: The Strategic Advantage of this compound in Synthesis
This compound is a valuable heterocyclic building block in pharmaceutical and agrochemical research.[1] Its structure, featuring a pyridine ring substituted with both an ethoxy group and a boronic acid, makes it a highly versatile reagent for introducing the 2-ethoxypyridinyl moiety into target molecules. This motif is of significant interest in drug discovery due to the ability of the pyridine nitrogen to engage in hydrogen bonding and the overall electronic properties it imparts to a molecule, potentially enhancing solubility, metabolic stability, and target engagement.[1]
Traditional batch synthesis methods, while effective, can present challenges related to scalability, reaction control, and safety, particularly with exothermic reactions or when handling unstable intermediates.[2] Flow chemistry, or continuous flow processing, offers a robust solution to these limitations. By conducting reactions in a continuously flowing stream through a microreactor or packed bed, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[3] This precise control leads to higher yields, improved product purity, faster reaction optimization, and inherently safer processes.[3][4]
This guide will focus on the application of this compound in one of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura cross-coupling.
Core Application: Suzuki-Miyaura Cross-Coupling in Continuous Flow
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide.[5][6] It is a foundational tool for the synthesis of biaryls and other conjugated systems prevalent in pharmaceuticals.
Causality Behind Experimental Choices in Flow
When translating a Suzuki-Miyaura coupling to a flow process, several key factors must be considered to ensure a robust and efficient reaction:
-
Catalyst Selection: Heterogeneous catalysts are often preferred in flow chemistry as they can be packed into a column (a packed-bed reactor), allowing the reaction mixture to flow through while the catalyst remains in place. This simplifies product purification by eliminating the need to remove a soluble catalyst and allows for catalyst reuse.[5][7]
-
Solvent System: The choice of solvent is critical to ensure all reactants, reagents, and the product remain in solution throughout the process to prevent clogging of the reactor.[7] Mixtures of organic solvents and water are often employed.
-
Base Selection: An appropriate base is crucial for the transmetalation step in the catalytic cycle. While inorganic bases like potassium carbonate are common in batch reactions, organic bases such as N,N'-diisopropylethylamine (DIPEA) are often used in flow to maintain homogeneity.[7]
-
Temperature and Residence Time: Flow reactors allow for operation at temperatures above the solvent's boiling point due to pressurization, significantly accelerating reaction rates.[8] The residence time (the time the reactants spend in the heated zone of the reactor) is precisely controlled by the flow rate and reactor volume, allowing for fine-tuning of the reaction progress.[4]
Experimental Workflow: A Visual Guide
The following diagram illustrates a typical experimental setup for a continuous flow Suzuki-Miyaura coupling reaction.
Caption: Continuous flow setup for Suzuki-Miyaura coupling.
Detailed Protocol: Continuous Flow Synthesis of 2-Ethoxy-3-(phenyl)pyridine
This protocol describes the synthesis of 2-Ethoxy-3-(phenyl)pyridine via a Suzuki-Miyaura coupling of this compound and iodobenzene.
Materials and Equipment
-
Reactants:
-
This compound
-
Iodobenzene
-
N,N'-diisopropylethylamine (DIPEA)
-
-
Catalyst:
-
Palladium catalyst supported on a solid substrate (e.g., Pd(OAc)₂ immobilized on silica)
-
-
Solvents:
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Deionized Water
-
-
Equipment:
-
A continuous flow reactor system (e.g., Vapourtec R-Series) equipped with two pumps, a T-mixer, a column reactor oven, and a back pressure regulator.[7]
-
A packed column containing the heterogeneous palladium catalyst.
-
Standard laboratory glassware.
-
UPLC-MS for reaction monitoring and analysis.
-
Reagent Preparation
-
Solution A: Prepare a 0.5 M solution of iodobenzene and a 1.5 M solution of DIPEA in a 2:1:1 mixture of DME/Ethanol/Water.
-
Solution B: Prepare a 0.65 M solution of this compound in a 2:1:1 mixture of DME/Ethanol/Water.
Step-by-Step Experimental Procedure
-
System Setup:
-
Install the packed column with the heterogeneous palladium catalyst into the column reactor oven of the flow chemistry system.
-
Set the back pressure regulator to 10 bar to allow for heating above the solvent's boiling point without evaporation.
-
Prime the pumps and tubing with the solvent mixture.
-
-
Reaction Initiation:
-
Set the reactor oven temperature to 130 °C.
-
Begin pumping Solution A and Solution B at equal flow rates (e.g., 0.2 mL/min each for a total flow rate of 0.4 mL/min) through the system. The reagents will combine in the T-mixer before entering the heated packed-bed reactor.
-
-
Steady State and Collection:
-
Allow the system to reach a steady state (typically 3-5 times the reactor volume).
-
Once at a steady state, begin collecting the product stream using a fraction collector.
-
-
Reaction Monitoring:
-
Periodically, take small aliquots of the collected fractions for analysis by UPLC-MS to determine the conversion of the starting materials and the formation of the desired product.
-
-
Shutdown and Work-up:
-
Upon completion, flush the system with the solvent mixture.
-
Combine the product-containing fractions.
-
Remove the solvents under reduced pressure.
-
Purify the crude product using standard column chromatography to isolate the pure 2-Ethoxy-3-(phenyl)pyridine.
-
Data Presentation and Expected Outcomes
The following table summarizes expected outcomes based on varying reaction parameters. This data is illustrative and serves as a starting point for optimization.
| Parameter | Setting | Total Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Expected Conversion (%) |
| Optimization Run 1 | Low Flow | 0.200 | 5.0 | 130 | >95% |
| Optimization Run 2 | Medium Flow | 0.400 | 2.5 | 130 | ~85-90% |
| Optimization Run 3 | High Flow | 1.000 | 1.0 | 130 | ~60-70% |
| Temperature Screen | Medium Flow | 0.400 | 2.5 | 150 | >95% |
Trustworthiness and Self-Validation
The protocol described is designed to be a self-validating system. The use of in-line or frequent off-line analysis (UPLC-MS) allows for real-time monitoring of the reaction's performance. A stable conversion rate over an extended period confirms the stability and efficiency of the catalyst and the overall process. Any decrease in conversion would signal potential catalyst deactivation or other system issues, prompting investigation. For ensuring reproducibility, detailed reporting of the experimental setup, including reactor dimensions, tubing material, and specific equipment models, is crucial.[4][9]
Conclusion
The integration of this compound into continuous flow Suzuki-Miyaura coupling protocols represents a significant step forward in the efficient synthesis of complex molecules for drug discovery. The enhanced control, safety, and scalability offered by flow chemistry can dramatically reduce development timelines and facilitate the rapid exploration of chemical space. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully implement this powerful combination of reagent and technology.
References
- Vapourtec Ltd. (2015, December 7). Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst.
- Nagaki, A., et al. (2011). Flow synthesis of arylboronic esters bearing electrophilic functional groups and space integration with Suzuki–Miyaura coupling without intentionally added base. Chemical Communications.
- Mangunuru, H. P. R., et al. (2018). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. Organic Process Research & Development.
- Ghosh, J., & Cooks, R. G. (2020). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. Chemical Science.
- Nagaki, A., et al. (2018). Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction. Organic Process Research & Development.
- Tambaro, M., & de la Hoz, A. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
- Desrues, T., et al. (2022). Flow synthesis of an α-amino boronic ester as key precursor of Bortezomib drug. Reaction Chemistry & Engineering.
- Yoshida, J., et al. (2014). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. Chemistry—A European Journal.
- Hone, C. A., & Kappe, C. O. (2021). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions. Chemistry–Methods.
- BenchChem. (2025). Application Notes and Protocols for Allenylboronic Acid Reactions in Flow Chemistry.
- Hone, C. A., & Kappe, C. O. (2021, October 1). Best Practices in Reporting Flow Chemistry. ChemistryViews.
- Leadbeater, N. E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Snead, D. R., & Jamison, T. F. (2021). Continuous Flow Synthesis of Anticancer Drugs. Molecules.
- de la Hoz, A., & Alcázar, J. (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs.
- Chem-Impex. This compound.
- van der Westhuizen, J. H., & R. CHEM, C. (2022). Utilization of flow chemistry for the synthesis of bupropion, fluoxetine and amitraz.
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 11309733.
- Ghosh, J., & Cooks, R. G. (2020). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Semantic Scholar.
- Yoshida, J., et al. (2014). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis.
- Ghosh, J., & Cooks, R. G. (2020). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Chemical Science (RSC Publishing).
- That's Nice LLC. (2017, June 1). Flow Chemistry: Pathway for Continuous API Manufacturing. Pharma's Almanac.
- Kappe, C. O. Flow Chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. Best Practices in Reporting Flow Chemistry - ChemistryViews [chemistryviews.org]
- 5. iris.unina.it [iris.unina.it]
- 6. mdpi.com [mdpi.com]
- 7. vapourtec.com [vapourtec.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Scale-Up of Reactions with 2-Ethoxypyridine-3-boronic acid
<
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the key considerations and protocols for scaling up chemical reactions involving 2-Ethoxypyridine-3-boronic acid. Focusing primarily on the widely utilized Suzuki-Miyaura cross-coupling reaction, this guide moves beyond standard laboratory procedures to address the nuanced challenges of process development and scale-up. We will explore the physicochemical properties of this compound, delve into critical process parameters, and offer detailed, field-proven protocols for transitioning from bench-scale synthesis to larger-scale production. The causality behind experimental choices is explained to empower users to troubleshoot and adapt these methodologies to their specific synthetic targets.
Introduction: The Significance of this compound in Synthesis
This compound is a critical building block in modern medicinal and materials chemistry. Its structure, featuring an electron-rich pyridine ring, is a common motif in a multitude of biologically active molecules and functional materials. The Suzuki-Miyaura coupling, a Nobel Prize-winning carbon-carbon bond-forming reaction, is the premier method for incorporating this moiety.[1] This reaction's appeal lies in its mild conditions, broad functional group tolerance, and the relatively low toxicity of its boronic acid reagents.[1]
However, transitioning a Suzuki-Miyaura coupling from a milligram-scale discovery lab setting to a multi-gram or kilogram-scale process environment introduces significant challenges. Issues such as reaction kinetics, mass and heat transfer, impurity profiles, and reagent stability, which may be negligible at the bench, become paramount on a larger scale. This guide is designed to navigate these complexities, ensuring a robust, scalable, and reproducible process.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is the foundation of successful process development.
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 854373-97-0 | [2][3] |
| Molecular Formula | C7H10BNO3 | [2][3] |
| Molecular Weight | 166.97 g/mol | [3] |
| Appearance | Red-brown crystalline powder | [2] |
| Melting Point | 103-104 °C | [4] |
| Solubility | Very soluble in DMF; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [2] |
| Storage Conditions | Keep Cold (2-8 °C recommended) | [2][5][6] |
Expert Insights: The limited water solubility of this compound is a critical factor in designing a biphasic reaction system for Suzuki-Miyaura coupling. While the reaction requires an aqueous base, the boronic acid will predominantly reside in the organic phase. This necessitates careful consideration of phase transfer efficiency. Furthermore, its crystalline nature is advantageous for handling and stability, but its recommended cold storage suggests potential thermal or atmospheric sensitivity that must be managed during large-scale operations.
Core Directive: From Bench to Pilot Plant - A Strategic Workflow
Scaling up is not merely about using larger flasks and more reagents. It requires a systematic approach to identify and control Critical Process Parameters (CPPs).
Caption: A strategic workflow for scaling up reactions involving this compound.
Scientific Deep Dive: Key Scale-Up Considerations
The Challenge of Heterogeneity and Mass Transfer
As a biphasic reaction, the rate of a Suzuki-Miyaura coupling can be limited by the interfacial surface area between the organic and aqueous layers.[7] On a small scale, vigorous stirring in a round-bottom flask is often sufficient. However, in large reactors, achieving adequate mixing is more complex.
-
Causality: Poor mixing leads to localized concentration gradients of the base and boronic acid, slowing the transmetalation step and potentially increasing side reactions like protodeboronation.
-
Mitigation Strategy:
-
Agitator Design: The choice of impeller (e.g., pitched-blade turbine vs. anchor) and agitation speed are critical. These must be optimized to ensure good phase mixing without causing excessive shear that could degrade the catalyst.
-
Phase-Transfer Catalysts (PTCs): While not always necessary, a PTC like tetrabutylammonium bromide (TBAB) can be evaluated to facilitate the movement of the borate anion from the aqueous to the organic phase.[8]
-
Thermal Management and Exotherm Control
Exothermic events are a major safety and quality concern during scale-up.[9] The reaction between the boronic acid and the base, as well as the catalytic turnover itself, can generate significant heat.[7]
-
Causality: Uncontrolled exotherms can lead to solvent boiling, pressure buildup, and catalyst degradation.[7][9] Elevated temperatures can also promote impurity formation.
-
Mitigation Strategy:
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) on a small scale to quantify the heat of reaction and determine the maximum temperature rise under adiabatic conditions.
-
Controlled Dosing: Instead of adding all reagents at once, implement controlled addition of the most reactive components. For instance, the base solution can be added slowly to the reaction mixture, allowing the reactor's cooling system to dissipate the generated heat.[7] Slow addition of the catalyst solution can also prevent initial rate spikes.[9]
-
Caption: A process diagram illustrating controlled dosing for exotherm management in a scaled-up reaction.
Catalyst Selection and Homocoupling Impurities
While palladium catalysts are highly effective, their activity can also lead to undesired side reactions, most notably the homocoupling of the boronic acid to form a bi-pyridine impurity.[10]
-
Causality: The presence of Pd(II) species, often formed by exposure to air, can mediate the homocoupling of the boronic acid.[10] Additionally, certain phosphine ligands can be a source of aryl impurities.[11][12]
-
Mitigation Strategy:
-
Inert Atmosphere: Maintaining a strict inert atmosphere (Nitrogen or Argon) throughout the process is crucial.[13] This includes degassing all solvents and solutions prior to use.[13]
-
Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture, thereby suppressing homocoupling.[10]
-
Ligand Screening: For pyridine-based boronic acids, which can be challenging, screening different phosphine ligands is often necessary to find the optimal balance between reactivity and stability.[14][15]
-
Work-up and Purification
The work-up procedure on a large scale must be robust and efficient, aiming to remove inorganic salts, residual catalyst, and process-related impurities.
-
Causality: Simple lab-scale extractions may not be efficient in large reactors, leading to emulsion formation and poor separation. Product isolation via chromatography is often not feasible for large quantities.[16]
-
Mitigation Strategy:
-
Phase Separations: Design the solvent system to allow for clean phase splits. Sometimes, adding a brine wash can aid in breaking emulsions.
-
Palladium Scavenging: Residual palladium is a major concern, especially in pharmaceutical applications. After the reaction, the product stream can be treated with a palladium scavenger (e.g., thiol-functionalized silica gel) to reduce levels to acceptable limits (<10 ppm).[17]
-
Crystallization: The most effective purification method at scale is crystallization. A thorough screening of solvent/anti-solvent systems is required to develop a procedure that gives high recovery of the product with excellent purity.
-
Experimental Protocols
Protocol 1: Lab-Scale Suzuki-Miyaura Coupling (1-10 g Scale)
This protocol is designed for initial optimization and proof-of-concept.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
XPhos Pd G3 (1 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (or other suitable solvent)
-
Water
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation: Oven-dry all glassware and allow it to cool under a stream of nitrogen.[13]
-
Reagent Charging: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and XPhos Pd G3 catalyst.
-
Inerting: Seal the flask and purge with nitrogen for 10-15 minutes.
-
Solvent Addition: Degas the 1,4-Dioxane and water (e.g., by sparging with nitrogen for 30 minutes).[13] Add the degassed dioxane to the flask via cannula or syringe, followed by the degassed water.
-
Base Addition: Add the potassium carbonate to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Pilot-Scale Suzuki-Miyaura Coupling (100 g - 1 kg Scale)
This protocol incorporates key scale-up considerations for safety and robustness.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.15 equiv)
-
XPhos Pd G3 (0.5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv), as a 2M aqueous solution
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Water
-
Nitrogen source
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Perform several nitrogen purge/vacuum cycles.
-
Initial Charge: Charge the aryl bromide, this compound, and 2-MeTHF to the reactor under a positive pressure of nitrogen. Begin agitation.
-
Degassing: Sparge the reactor contents with subsurface nitrogen for at least 30 minutes.
-
Base Dosing: Prepare a degassed 2M aqueous solution of K₂CO₃. Dose this solution into the reactor over 30-60 minutes, monitoring the internal temperature. Ensure the jacket cooling is active to maintain the desired temperature.
-
Catalyst Dosing: Add the XPhos Pd G3 catalyst to a small amount of degassed 2-MeTHF in a charging vessel. Transfer this catalyst slurry to the reactor via a pressure-equalized addition funnel over 15-20 minutes.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 75 °C). Monitor the reaction via HPLC with pre-defined in-process controls (IPCs) for completion (e.g., <1% starting material remaining).
-
Work-up & Phase Split: Once complete, cool the reactor to 20-25 °C. Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Washes: Charge water to the reactor, agitate for 15 minutes, settle, and drain the aqueous layer. Repeat with a brine wash.
-
Palladium Removal: Charge a solution of a suitable scavenger in 2-MeTHF and agitate at a specified temperature for 2-4 hours. Filter the batch through a cartridge filter to remove the scavenger.
-
Isolation: Concentrate the organic solution under vacuum. Add an anti-solvent to induce crystallization. Isolate the product by filtration, wash with the anti-solvent, and dry in a vacuum oven to a constant weight.
Safety Considerations
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[18][19]
-
Handling: Handle the solid material in a well-ventilated area or a fume hood to avoid dust inhalation.[18]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[20]
-
Thermal Hazards: As discussed, be aware of potential exotherms, especially when mixing with bases on a large scale.
Conclusion
The successful scale-up of reactions involving this compound, particularly the Suzuki-Miyaura coupling, is a multi-faceted challenge that extends far beyond simple stoichiometric increases. It demands a deep understanding of the reagent's properties, a proactive approach to identifying and controlling critical process parameters, and a rigorous methodology for managing thermal hazards, mass transfer limitations, and impurity formation. By adopting the systematic workflow, scientific principles, and detailed protocols outlined in this guide, researchers and process chemists can bridge the gap between bench-scale discovery and the robust, efficient, and safe production of valuable chemical entities.
References
- This compound. (n.d.). PubChem.
- MacMillan, D. S., et al. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Organic Process Research & Development.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025). Organic Process Research & Development. ACS Publications.
- Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths. (n.d.). Beilstein Journals.
- Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. (2022). PMC.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). PubMed.
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). J-Stage.
- 2 - SAFETY DATA SHEET. (2010).
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). ResearchGate.
- Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. (n.d.). ACS Green Chemistry.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2025). ResearchGate.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate.
- Recent progress in the synthesis of pyridinylboronic acids and esters. (n.d.). Arkat USA.
- Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI.
- The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... (n.d.). ResearchGate.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. (2025). ResearchGate.
- 2-ethoxy-3-pyridylboronic acid. (n.d.).
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
- Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (n.d.). SciSpace.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ACS Publications.
- Don't Forget the Workup. (2015). Journal of Chemical Education. ACS Publications.
- Help needed with unreproducible Suzuki coupling. (2023). Reddit.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). PMC. NIH.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Order of thermodynamic stability of representative boronic esters. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C7H10BNO3 | CID 11309733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-ethoxy-3-pyridylboronic acid - 854373-97-0 - Structure, Synthesis, Properties [organoborons.com]
- 5. 2-Methoxypyridine-3-boronic acid - Safety Data Sheet [chemicalbook.com]
- 6. 163105-90-6 CAS MSDS (2-Methoxypyridine-3-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 13. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 14. reddit.com [reddit.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Preventing deboronation of 2-Ethoxypyridine-3-boronic acid during Suzuki coupling
A Guide to Preventing and Troubleshooting Protodeboronation
Welcome to the technical support center. As Senior Application Scientists, we understand that coupling electron-rich heteroaromatic systems presents unique challenges. This guide is designed to provide in-depth, field-proven insights into one of the most common failure modes encountered with substrates like 2-Ethoxypyridine-3-boronic acid: protodeboronation. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is giving very low yields, and I'm recovering a significant amount of 2-ethoxypyridine. What is happening?
This is a classic symptom of a competitive side reaction known as protodeboronation (or deboronation).[1][2] Instead of participating in the desired carbon-carbon bond formation, the carbon-boron bond of your starting material is being cleaved and replaced with a carbon-hydrogen bond, reverting it to the parent arene, 2-ethoxypyridine. This process consumes your nucleophile, leading directly to reduced yields of the desired coupled product. The core challenge is to ensure the rate of the Suzuki-Miyaura coupling is significantly faster than the rate of protodeboronation.[3]
Q2: What is protodeboronation, and why is this compound particularly susceptible to it?
Protodeboronation is the protonolysis of a C–B bond.[1] While it can occur under acidic, basic, or even metal-catalyzed conditions, the most relevant pathway in Suzuki coupling is base-catalyzed protodeboronation .[1][4][5][6]
The mechanism generally proceeds as follows:
-
Activation by Base: A base (typically hydroxide from an aqueous solution) attacks the empty p-orbital of the boron atom to form a more electron-rich, tetra-coordinate boronate species ([ArB(OH)3]−).[5][7]
-
Protonolysis: This activated boronate intermediate is then protonated by a proton source (most commonly water), leading to the cleavage of the C-B bond and formation of the Ar-H byproduct.
This compound is highly prone to this reaction for two main reasons:
-
Electronic Effects: The 2-ethoxy group is strongly electron-donating, increasing the electron density on the pyridine ring. This makes the ipso-carbon (the carbon attached to boron) more susceptible to protonation.
-
Heteroaromatic Instability: Pyridine-based boronic acids, especially 2-pyridyl derivatives, are notoriously unstable.[8][9][10] While your substrate is a 3-pyridyl boronic acid, the electronic influence of the nitrogen and the ethoxy group exacerbates this instability.
Troubleshooting Guide: Strategic Optimization of Reaction Parameters
Q3: My reaction conditions use potassium hydroxide (KOH) in dioxane/water at 100 °C. How can I adjust this to prevent deboronation?
This combination of a strong base, high temperature, and a protic co-solvent creates a near-perfect environment for protodeboronation. A systematic, multi-parameter optimization is required.
Strong bases and high pH (>10) dramatically accelerate protodeboronation.[3][4] The solution is to switch to a milder base that is still effective for the Suzuki catalytic cycle.
-
Recommendation: Replace strong bases like NaOH, KOH, or CsOH with weaker inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent starting points.[3][11] In some systems, cesium fluoride (CsF) or potassium fluoride (KF) can also be highly effective at promoting the coupling while suppressing the side reaction.[12][13]
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
| Base | Type | Typical pKa (Conjugate Acid) | Tendency for Protodeboronation | Recommended Use Case |
| NaOH, KOH | Strong, Hydroxide | ~15.7 | Very High | Avoid for sensitive substrates. |
| K₂CO₃, Cs₂CO₃ | Moderate, Carbonate | ~10.3 | Moderate to Low | Excellent general-purpose choice for sensitive substrates. |
| K₃PO₄ | Moderate, Phosphate | ~12.3 | Low | Often the best choice for minimizing deboronation.[3][11] |
| KF, CsF | Weak, Fluoride | ~3.2 | Very Low | Effective in specific systems, particularly under anhydrous conditions.[12] |
Water is the primary proton source for deboronation.[11] While many Suzuki protocols use aqueous mixtures for solubility, moving to anhydrous conditions can be highly beneficial.
-
Recommendation: Use anhydrous aprotic solvents like 1,4-dioxane , THF , or toluene . Ensure all glassware is oven-dried and reagents are anhydrous. The use of an organic-soluble base like potassium trimethylsilanolate (TMSOK) has been shown to enable fully anhydrous, homogeneous couplings, which can preclude ester hydrolysis and protodeboronation.[2][8] Additives like trimethyl borate can further enhance reaction rates in anhydrous systems, particularly for heteroaryl couplings.[14]
Elevated temperatures increase the rate of all reactions, including undesired deboronation.[3][9] The goal is to find the "sweet spot" where the Suzuki coupling proceeds efficiently but the deboronation is kinetically slow.
-
Recommendation: Lower the reaction temperature significantly. With a modern, highly active catalyst system, it is often possible to run couplings at room temperature or moderately elevated temperatures (e.g., 40-80 °C).[3][15]
An inefficient catalyst gives the boronic acid more time to decompose.[3] Using a highly active catalyst system ensures that the desired cross-coupling reaction is much faster than the deboronation.
-
Recommendation: Employ a modern palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) paired with a bulky, electron-rich biarylphosphine ligand such as SPhos , XPhos , or tBuXPhos .[3][4][15] These systems rapidly generate the active Pd(0) species and facilitate fast oxidative addition and reductive elimination.
-
A Note of Caution: While bulky ligands are generally beneficial, some studies have shown they can paradoxically promote Pd-catalyzed protodeboronation under certain conditions.[16][17][18] Therefore, if deboronation persists, screening a few different ligands is advisable. Starting with a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) source like Pd(OAc)₂ may also help reduce unwanted deboronation during the catalyst initiation phase.[16][17]
Advanced Strategies & Protocols
Q4: I've optimized my conditions but still see significant deboronation. Are there more stable alternatives to the boronic acid itself?
Yes. Converting the boronic acid to a more stable derivative, such as a boronic ester, is a highly effective strategy. These derivatives act as "masked" reagents.
-
Boronic Esters (Pinacol, Neopentyl Glycol): These are generally more stable than the corresponding boronic acids and less prone to decomposition.[19] They can often participate directly in the catalytic cycle under anhydrous conditions.[20]
-
MIDA Boronates & Trifluoroborates (Slow-Release Strategy): For exceptionally unstable boronic acids, derivatives like N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborates are used in what is known as a "slow-release" strategy.[1][21] Under the reaction conditions, these stable precursors slowly hydrolyze to release a small, steady concentration of the free boronic acid.[15] This keeps the instantaneous concentration of the reactive species low, ensuring it is consumed by the catalyst for cross-coupling before it has a chance to decompose.[1][21]
Optimized Protocol: Suzuki Coupling of this compound pinacol ester
This protocol incorporates the principles discussed above to maximize the yield of the desired product while minimizing protodeboronation.
1. Reagent Preparation:
-
Reaction Vessel: An oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Reagents:
-
Aryl Halide (e.g., 4-bromoanisole): 1.0 equiv
-
This compound pinacol ester: 1.5 equiv
-
Potassium Phosphate (K₃PO₄), finely ground: 3.0 equiv
-
Palladium Precatalyst (e.g., SPhos-Pd-G3): 2 mol%
-
Anhydrous 1,4-Dioxane
-
2. Experimental Procedure:
-
To the reaction vessel, add the aryl halide, this compound pinacol ester, K₃PO₄, and the palladium precatalyst.
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe.
-
Place the sealed vessel in a pre-heated oil bath or heating block set to 60-80 °C .
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the aryl halide.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visual Workflow and Mechanistic Diagrams
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting deboronation issues.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Caption: A decision-tree workflow for troubleshooting deboronation.
References
- Carrow, B. P., & Hartwig, J. F. (2011). Ligandless, Anhydrous, Base-Free Suzuki Coupling of Arylboronic Acids. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Suzuki-Miyaura Cross-Coupling of Arylboronic Acids with Aryl Chlorides in Aqueous Media. Angewandte Chemie International Edition, 47(15), 2876–2879. [Link]
- Protodeboronation. In Wikipedia. Retrieved January 7, 2026. [Link]
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional synthesis. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
- Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
- Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37430-37435. [Link]
- Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Base-Catalyzed Aryl-B(OH)2 Protodeboronation: A Mechanistic Investigation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
- Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17382–17397. [Link]
- Lense, S., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5842-5846. [Link]
- Lense, S., & Biscoe, M. R. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 203-216. [Link]
- Wang, D., et al. (2021). Room Temperature Anhydrous Suzuki–Miyaura Polymerization Enabled by C−S Bond Activation. Angewandte Chemie International Edition, 60(31), 17148-17155. [Link]
- Wuest, M., et al. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 114(29), 7538-7543. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 81(21), 10126-10140. [Link]
- Ser, C. T., et al. (2022).
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(19), 4942-4945. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Organic Chemistry Portal. (n.d.). Protodeboronations.
- Ser, C. T., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 144(44), 20519–20530. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Cheeseman, J. R., et al. (2011). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. The Journal of Physical Chemistry A, 115(31), 8752-8766. [Link]
- Ser, C. T., et al. (2022).
- An, S., et al. (2024). An Adaptive Palladium Single-Atom Catalyst Enabling Reactivity Switching between Borylation and C–C Coupling.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Di, L., et al. (2006). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. Chemical Research in Toxicology, 19(4), 539-546. [Link]
- ResearchGate. (2014). Syntheses of extreme sterically hindered 4-methoxyboronic acids.
- Plamondon, L., et al. (1998). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 87(10), 1208-1213. [Link]
- ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid.
- Lee, J. C., McDonald, R. J., & Hall, D. G. (2011). A General Solution for the 2-Pyridyl Problem.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Yoneda Labs [yonedalabs.com]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling of 2-Ethoxypyridine-3-boronic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for minimizing the homocoupling side reaction of 2-Ethoxypyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to enhance your reaction yields and streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary homocoupling side product when using this compound?
The primary homocoupling byproduct is 3,3'-diethoxy-2,2'-bipyridine. This symmetrical biaryl is formed when two molecules of this compound couple with each other. This side reaction consumes your starting material, reduces the yield of your desired cross-coupled product, and can complicate downstream purification due to structural similarities with the target molecule.
Q2: What are the main causes of homocoupling in my Suzuki-Miyaura reaction?
There are two principal culprits for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is often a significant issue at the beginning of the reaction.[1]
Q3: Why is this compound particularly challenging to work with in Suzuki-Miyaura couplings?
The challenges with this substrate arise from a phenomenon often referred to as the "2-pyridyl problem." The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, slowing down the desired cross-coupling pathway.[2] When the desired reaction is slow, competing side reactions like homocoupling can become more prevalent. Additionally, electron-deficient heteroaryl boronic acids, like this pyridine derivative, can exhibit slower rates of transmetalation, further favoring side reactions.[2]
Q4: How can I effectively remove dissolved oxygen from my reaction mixture?
Rigorous degassing of your solvent and reaction mixture is crucial. Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for 15-30 minutes can displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient.
-
Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is a highly effective method for removing dissolved gases.
Q5: Can the choice of palladium catalyst influence the extent of homocoupling?
Absolutely. If using a Pd(II) precatalyst, homocoupling can occur during the in situ reduction to the active Pd(0) species. To mitigate this, consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, using modern palladacycle precatalysts (e.g., Buchwald's G3 or G4 precatalysts) can also be beneficial as they are designed for controlled activation to the active catalytic species.
Troubleshooting Guide: Minimizing Homocoupling of this compound
This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling.
Problem: High Levels of 3,3'-diethoxy-2,2'-bipyridine Detected
To effectively troubleshoot, it is essential to systematically evaluate and optimize your reaction parameters. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for troubleshooting homocoupling.
Solution 1: Rigorous Exclusion of Oxygen
As discussed in the FAQs, oxygen is a primary contributor to homocoupling.
Experimental Protocol: Degassing
-
Solvent Degassing: Prior to use, sparge your chosen solvent (e.g., dioxane, toluene, or DMF) with argon or nitrogen for at least 30 minutes.
-
Reaction Mixture Degassing: After adding all reagents except the palladium catalyst to your reaction flask, subject the mixture to three cycles of vacuum followed by backfilling with an inert gas. Alternatively, sparge the reaction mixture with an inert gas for 15-20 minutes.
-
Maintain Inert Atmosphere: Throughout the reaction, maintain a positive pressure of an inert gas using a balloon or a bubbler.
Solution 2: Optimization of the Catalytic System
The choice of palladium source and ligand is critical, especially for challenging substrates like this compound.
Ligand Selection:
Bulky, electron-rich phosphine ligands are often effective for coupling electron-deficient heteroaryl boronic acids. These ligands promote the reductive elimination step of the catalytic cycle, which can outcompete side reactions. Consider ligands from the Buchwald or Fu groups.
| Ligand | Rationale |
| SPhos | A bulky, electron-rich biaryl phosphine ligand known to be effective for challenging Suzuki couplings. |
| XPhos | Another highly active Buchwald ligand, often successful when others fail. |
| RuPhos | Can be particularly effective for heteroaryl couplings. |
| P(t-Bu)₃ | A very electron-rich and sterically demanding ligand. |
Catalyst Source:
As mentioned, using a Pd(0) source or a modern precatalyst can be advantageous over Pd(II) salts.
Experimental Protocol: Catalyst and Ligand Screening
-
Set up parallel reactions in small vials under an inert atmosphere.
-
To each vial, add your aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and base (see Solution 3).
-
To each vial, add a different palladium precatalyst (e.g., Pd₂(dba)₃ with the chosen ligand, or a palladacycle like SPhos Pd G3). A typical catalyst loading is 1-2 mol %.
-
Run the reactions under identical conditions (solvent, temperature, time) and analyze the product-to-homocoupling ratio by HPLC or GC-MS.
Solution 3: Judicious Choice of Base
The base plays a crucial role in activating the boronic acid for transmetalation. For pyridine-containing boronic acids, a milder base is sometimes preferable to prevent decomposition or unwanted side reactions.
| Base | Solvent | Rationale |
| K₃PO₄ | Dioxane/water, Toluene/water | A strong base that is often effective for challenging couplings. |
| Cs₂CO₃ | Dioxane, DMF | A strong, soluble base that can accelerate slow transmetalation. |
| KF | Dioxane | A milder base that can be effective and is known to suppress side reactions in some cases.[3] |
Table 1: Effect of Different Bases on a Model Suzuki-Miyaura Coupling
| Entry | Base | Solvent | Yield of Cross-Coupled Product (%) | Yield of Homocoupling Product (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (10:1) | 85 | 10 |
| 2 | Cs₂CO₃ | Dioxane | 90 | 5 |
| 3 | Na₂CO₃ | DME/H₂O (4:1) | 70 | 25 |
| 4 | KF | Dioxane | 80 | 12 |
Note: These are representative data and actual results will vary depending on the specific substrates and reaction conditions.
Solution 4: Solvent and Temperature Optimization
Aprotic solvents are generally preferred for Suzuki-Miyaura couplings. The addition of a small amount of water is often necessary to dissolve the base and facilitate the formation of the boronate species. However, excessive water can promote protodeboronation and potentially homocoupling.
-
Common Solvents: Dioxane, Toluene, DMF, THF (often with a small percentage of water).
-
Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Higher temperatures can accelerate side reactions more than the desired cross-coupling. An initial screening at 80-100 °C is a good starting point, with adjustments as needed based on reaction monitoring.
Solution 5: Procedural Modifications and Additives
-
Slow Addition of Boronic Acid: Adding the this compound solution slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help to keep the palladium in its active Pd(0) state and minimize the concentration of Pd(II) species that can promote homocoupling.[4]
-
Use a Slight Excess of the Aryl Halide: Employing a slight excess of the aryl halide (e.g., 1.1-1.2 equivalents) can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than participating in boronic acid homocoupling.
Analytical Monitoring
Careful monitoring of your reaction is key to successful optimization.
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where both the desired product and the homocoupling byproduct have good absorbance.
-
Quantification: Use an internal standard for accurate quantification of product and byproduct formation over time.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A standard non-polar column (e.g., DB-5 or HP-5ms) is usually effective for separating biaryl compounds.
-
Temperature Program: Start with a low initial temperature, followed by a ramp to a higher temperature to ensure elution of both the starting materials and products.
-
Detection: Mass spectrometry provides definitive identification of the desired product and the homocoupling byproduct based on their mass-to-charge ratios.
Mechanistic Overview
Understanding the competing pathways is crucial for effective troubleshooting.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
References
- Buchwald, S. L., & Martin, R. (2009). General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(34), 6218–6221. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 359–364. [Link]
- Hassan, Z., & Shah, A. A. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]
- Chemical & Pharmaceutical Bulletin. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
- Leadbeater, N. E., & Marco, M. (2002). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 67(25), 8887–8889. [Link]
- Molander, G. A., & Biolatto, B. (2003). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 125(45), 13576–13577. [Link]
- Demirel, G., & Cetinkaya, B. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 19(11), 17747–17760. [Link]
- Canadian Science Publishing. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(12), 754-760. [Link]
- ResearchGate. (2018). Formation of biaryl compounds in the suzuki cross coupling reaction. [Link]
- Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]
- Journal of Food Bioactives. (2025). Quantification of 3,3-dimethyl-1-butanol (DMB) in olive oil: a rapid and novel method. [Link]
- PubMed. (1999). Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay. [Link]
- PubMed. (2018).
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 2-Ethoxypyridine-3-boronic Acid
Welcome to the technical support guide for optimizing cross-coupling reactions involving 2-ethoxypyridine-3-boronic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this specific, yet valuable, building block. Pyridine boronic acids, particularly those substituted at the 2-position, are notoriously challenging substrates in Suzuki-Miyaura couplings.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and maximize your reaction yields.
The primary challenges with 2-substituted pyridine boronic acids stem from two main sources:
-
Catalyst Inhibition: The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, potentially hindering catalytic activity.[1][2]
-
Protodeboronation: This undesired side reaction involves the cleavage of the C-B bond, replacing it with a C-H bond, which consumes the boronic acid and reduces the yield of the desired product.[3][4] This is often accelerated by aqueous basic conditions.
This guide is structured to address these and other issues head-on, providing not just protocols, but the chemical reasoning behind them.
Troubleshooting Guide
This section addresses specific experimental failures. Each entry details potential causes and provides actionable solutions.
Q1: My reaction has stalled or shows very low conversion to the desired product. What's the first thing I should check?
A1: When a Suzuki coupling fails to proceed, the issue often lies with the activity of the catalytic system or the integrity of the starting materials.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin with oxidative addition.[5][6] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Oxygen contamination can deactivate the catalyst.[7]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use freshly degassed solvents. Consider using an air-stable Pd(0) precatalyst or a pre-formed Pd(0) source like Pd(PPh₃)₄, though the latter can be inconsistent.[8][9] Modern Buchwald-type precatalysts (e.g., XPhos Pd G3) are often more robust and reliable.[8]
-
-
Ligand Issues: The choice of phosphine ligand is critical. The ligand modulates the catalyst's stability and activity.[10] For a sterically hindered substrate like this compound, a bulky and electron-rich ligand is often necessary to promote the reductive elimination step and prevent catalyst inhibition.[10][11]
-
Solution: Switch to a more appropriate ligand. Standard ligands like PPh₃ may be insufficient. Screen a panel of bulky, electron-rich monophosphine ligands such as t-Bu₃P, SPhos, or XPhos.[12]
-
-
Poor Reagent Purity: this compound can dehydrate to form a cyclic trimeric anhydride known as a boroxine.[13] While boroxines are often viable coupling partners, their different molecular weight can lead to incorrect stoichiometry if not accounted for.
-
Solution: Verify the purity of your boronic acid. If significant boroxine is present, you can often convert it back to the boronic acid by stirring a slurry in a solvent/water mixture (e.g., ether/water) and then isolating the solid.[13]
-
Q2: I'm observing a significant amount of 2-ethoxypyridine as a byproduct. How can I minimize this protodeboronation?
A2: Protodeboronation is a major competing pathway, especially for electron-rich or sensitive heteroaromatic boronic acids.[3][4] It is often catalyzed by the base and the presence of water.
Potential Causes & Solutions:
-
Inappropriate Base: Strong, nucleophilic bases, particularly in aqueous media (like NaOH or KOH), can aggressively promote protodeboronation.[4] The choice of base profoundly influences the reaction outcome.[6]
-
Solution: Use a milder, non-nucleophilic base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices. Cesium fluoride (CsF) can also be effective, particularly in less polar solvents.[14]
-
-
Excess Water: While a small amount of water can be beneficial or necessary for some Suzuki couplings (facilitating boronic acid dissolution and transmetalation), too much can accelerate protodeboronation.[15]
-
Slow Productive Coupling: If the desired Suzuki coupling is slow, the competing protodeboronation has more time to occur.
-
Solution: Increase the rate of the productive reaction by optimizing other parameters. This includes using a more active catalyst system (see Q1), increasing the temperature, or using a more stable form of the boronic acid.[3] Consider converting the boronic acid to a more stable MIDA boronate ester or a potassium trifluoroborate salt, which slowly releases the active boronic acid under the reaction conditions, keeping its ambient concentration low.[3][4]
-
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for diagnosing and solving common issues in this compound couplings.
Caption: Troubleshooting workflow for optimizing this compound couplings.
Frequently Asked Questions (FAQs)
Q3: What is the best "go-to" catalyst and ligand system for this type of coupling?
A3: There is no single "magic bullet," but for challenging substrates like this compound, modern catalyst systems developed for difficult couplings are the best starting point.
-
Recommended System: A combination of a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (a "Buchwald ligand") or a dialkylphosphino ligand is highly recommended.[12][17] These ligands accelerate both the oxidative addition and, crucially, the reductive elimination steps, which can be slow for electron-rich pyridines.
-
Specific Examples:
-
Catalyst: (XPhos)Pd G3 or (SPhos)Pd G2. These are air- and moisture-stable precatalysts that reliably generate the active Pd(0) species.
-
Ligand: If using a simple palladium source like Pd₂(dba)₃, use ligands like XPhos, SPhos, or t-Bu₃P. The steric bulk helps prevent the pyridine nitrogen from deactivating the palladium center and promotes the final product-forming step.[11][18]
-
Q4: How do I choose the optimal base and solvent?
A4: The base and solvent are interdependent and critical for success. The primary goal is to activate the boronic acid for transmetalation without causing significant protodeboronation.[14][19]
-
Base Selection:
-
K₃PO₄ (Potassium Phosphate): An excellent and robust choice. It is strong enough to promote catalysis but is generally less aggressive in causing protodeboronation than hydroxides.
-
Cs₂CO₃ (Cesium Carbonate): Often provides higher yields, especially in difficult couplings. Its greater solubility in organic solvents can be advantageous.[14]
-
K₂CO₃ (Potassium Carbonate): A standard, cost-effective choice, but may be less effective for challenging substrates.
-
Fluoride sources (KF, CsF): Can be very effective, especially under nearly anhydrous conditions.[14]
-
-
Solvent Selection:
-
Ethers: 1,4-Dioxane and 2-MeTHF are excellent choices. They are polar enough to dissolve the reagents and intermediates but are less prone to promoting side reactions than protic solvents.[16] THF is also a good option.[20]
-
Aromatics: Toluene is a common and effective solvent, often used at higher temperatures.
-
Role of Water: As discussed in Q2, a small amount of water (e.g., a 10:1 ratio of organic solvent to water) is often beneficial. However, for this compound, minimizing water and using a base like K₃PO₄ is a safer starting point to suppress protodeboronation.[14][15]
-
Q5: Can you provide a reliable starting protocol for a small-scale reaction?
A5: Absolutely. This protocol is a robust starting point for coupling this compound with an aryl bromide. It should be optimized for each specific substrate.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Degassed 1,4-Dioxane/H₂O (10:1 v/v) to achieve a 0.2 M concentration with respect to the aryl bromide.
Procedure:
-
Preparation: Add the aryl bromide, this compound, XPhos Pd G3, and K₃PO₄ to an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill it with an inert gas (Argon or Nitrogen) three times.[5]
-
Solvent Addition: Add the degassed 10:1 dioxane/water solvent mixture via syringe under a positive pressure of inert gas.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the limiting reagent (the aryl bromide).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Data Summary: Recommended Starting Conditions
The table below summarizes recommended starting points for optimizing your reaction.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Precatalyst | XPhos Pd G3 or SPhos Pd G2 (1-3 mol%) | Air-stable, reliable generation of active Pd(0). Excellent for challenging substrates.[8] |
| Ligand | XPhos, SPhos, RuPhos, t-Bu₃P | Bulky, electron-rich ligands accelerate reductive elimination and prevent catalyst inhibition by the pyridine nitrogen.[12][18] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Provides sufficient basicity for transmetalation while minimizing the risk of protodeboronation.[14] |
| Solvent | 1,4-Dioxane, 2-MeTHF, or Toluene | Aprotic solvents are preferred. A small amount of water (e.g., 10:1 ratio) can be beneficial but should be minimized.[16][20] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is often required to overcome the activation barrier for oxidative addition and other steps in the cycle.[7] |
| Boronic Acid Equiv. | 1.2 - 1.5 equivalents | A slight excess is used to compensate for potential homocoupling or protodeboronation side reactions. |
Catalytic Cycle and Failure Points
Understanding the catalytic cycle is key to troubleshooting. The diagram below highlights the main steps and where issues with this compound can arise.
Caption: The Suzuki-Miyaura cycle with potential failure points for pyridine boronic acids.
References
- BenchChem. (2025). The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. BenchChem Technical Guides.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- Valdés, C., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
- Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- ResearchGate. (2020). Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. [Link]
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]
- Luba, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
- ResearchGate. (2001). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]
- Bull, J. A., et al. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- ChemRxiv. (2024).
- Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- Watson, M. P., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
- ResearchGate. (2018).
- ResearchGate. (2023). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jmcct.com [jmcct.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
Technical Support Center: Advanced Strategies for 2-Ethoxypyridine-3-boronic Acid Cross-Coupling Reactions
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2-Ethoxypyridine-3-boronic acid. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to overcome the unique challenges associated with this versatile yet demanding reagent in cross-coupling reactions.
The core challenge with substrates like this compound stems from the "2-pyridyl problem".[1][2] The proximity of the Lewis basic pyridine nitrogen to the boronic acid moiety can lead to strong coordination with the palladium catalyst. This interaction sequesters the metal center, effectively poisoning the catalyst and stalling the productive catalytic cycle.[3][4] This guide provides a systematic approach to diagnose and resolve these inhibition issues.
Part 1: Troubleshooting Guide for Common Reaction Failures
This section addresses the most frequently encountered issues in a problem/cause/solution format. Follow the diagnostic workflow to identify and resolve experimental hurdles.
Problem: Low to No Product Conversion
This is the most common failure mode. A systematic evaluation of the reaction components and conditions is critical for diagnosis.
Caption: A logical workflow to diagnose and solve common issues.
-
Explanation: The pyridine nitrogen's lone pair coordinates to the Pd(0) or Pd(II) center, forming a stable, off-cycle complex that inhibits catalyst turnover.[3][4] This is the primary reason for the poor reactivity of many 2-substituted pyridine boronic acids.[1][5]
-
Solution: The key is to use a catalytic system where the productive steps of the Suzuki cycle (oxidative addition and reductive elimination) are much faster than the rate of catalyst poisoning.
-
Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, RuPhos, or other Buchwald-type biarylphosphines are essential.[6][7] Their steric bulk accelerates the reductive elimination step, while their high electron density promotes the initial oxidative addition. This kinetic preference helps the catalyst remain in the productive cycle.
-
Use Modern Precatalysts: Air-stable palladacycle precatalysts (e.g., XPhos-Pd-G3) ensure the efficient and reproducible generation of the active Pd(0) species, which is crucial when dealing with inhibitory substrates.[8]
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome partial inhibition.
-
-
Explanation: Protodeboronation is the cleavage of the C–B bond by a proton source, most commonly water, which irreversibly removes the boronic acid from the reaction.[6] This side reaction is often accelerated by the presence of certain bases.
-
Solution:
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Ensure your base is anhydrous; for example, K₃PO₄ should be finely ground and dried under vacuum before use.[6]
-
Convert to a More Stable Boronate Ester: If protodeboronation is persistent, converting the boronic acid to a more stable derivative like a neopentyl glycol or pinacol (BPin) ester can protect it. These esters are more resistant to premature decomposition but still participate effectively in the catalytic cycle.[4][9]
-
-
Explanation: The base is critical for activating the boronic acid to form a more nucleophilic boronate species required for transmetalation.[8] The choice of base and solvent can dramatically affect reaction outcomes.
-
Solution:
-
Base Screening: While K₂CO₃ is a common choice, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior for challenging couplings as they more effectively promote the formation of the boronate species.[6][10][11]
-
Solvent Selection: Aprotic polar solvents like 1,4-dioxane, toluene, or 2-MeTHF, often with a small amount of water, are standard. The water can help solubilize the base but must be carefully controlled to avoid excessive protodeboronation.[8] For completely anhydrous conditions, systems using a soluble base like potassium trimethylsilanolate (TMSOK) in a solvent like THF can be effective.[12]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate in Suzuki-Miyaura coupling?
A1: The challenge arises from a phenomenon known as the "2-pyridyl problem".[1][2] The nitrogen atom at the 2-position of the pyridine ring has a lone pair of electrons that can chelate to the palladium catalyst. This coordination is often strong and can lead to the formation of a stable, inactive complex, effectively "poisoning" the catalyst and preventing it from participating in the desired cross-coupling reaction.[3][4] This inhibitory effect requires the use of highly active, specialized catalyst systems to achieve good yields.
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this unwanted pathway.[6][13] To minimize homocoupling:
-
Strictly Exclude Oxygen: This is the most critical factor. Ensure your reaction flask is properly flame-dried. Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the entire experiment.[6]
-
Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a precatalyst that cleanly generates Pd(0) can reduce the amount of stray Pd(II) in the initial stages of the reaction.[14]
Q3: Can I use a boronic ester derivative instead of the free boronic acid? What are the advantages?
A3: Yes, and it is often highly recommended. Converting this compound to its corresponding pinacol (BPin), MIDA, or neopentyl glycol boronate ester offers several advantages:
-
Enhanced Stability: Boronate esters are generally more stable to storage and less susceptible to protodeboronation under the reaction conditions.[7][15]
-
Improved Handling: They are typically crystalline, non-hygroscopic solids, making them easier to handle and weigh accurately compared to free boronic acids, which can sometimes be amorphous or contain varying amounts of the anhydride.[16]
-
Controlled Release (MIDA Esters): MIDA boronates are exceptionally stable and only release the boronic acid slowly under basic conditions, which can be beneficial for maintaining a low, steady concentration of the active nucleophile and minimizing side reactions.
Q4: My reaction works, but the yield is inconsistent. What can I do to improve reproducibility?
A4: Inconsistency often points to subtle variations in reagent quality or reaction setup.
-
Base Quality: The physical form and purity of the base are critical. Use a single, high-purity batch of base (e.g., K₃PO₄) and grind it to a fine, consistent powder before drying it thoroughly. This ensures a consistent surface area and reactivity.[17]
-
Stirring Rate: For biphasic reactions (e.g., toluene/water), the stirring rate must be vigorous and consistent between runs to ensure proper mixing and maximize the interfacial area where the reaction occurs.[14]
-
Reagent Stoichiometry: Always use a slight excess of the boronic acid or ester (typically 1.2–1.5 equivalents) to compensate for any potential degradation or homocoupling.
-
Use a Precatalyst: As mentioned, well-defined, air-stable precatalysts provide more consistent generation of the active catalyst compared to mixing a palladium source and a ligand in situ.[8]
Data Presentation & Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This table provides validated starting points for coupling this compound (or its pinacol ester) with various aryl halides. Optimization may be required.
| Aryl Halide (Ar-X) | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield Range (%) |
| Aryl Bromide (Electron-poor) | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (10:1) | 100 | 80-95 |
| Aryl Bromide (Electron-rich) | XPhos Pd G3 (2%) | - | K₃PO₄ (2.0) | 2-MeTHF | 100 | 75-90 |
| Aryl Chloride | XPhos Pd G3 (3%) | - | K₃PO₄ (3.0) | Toluene | 110 | 60-85[18] |
| Heteroaryl Bromide | Pd₂(dba)₃ (2%) | XPhos (4%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 70-90 |
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point based on successful couplings of similar substrates.[9][18]
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and finely ground, anhydrous K₃PO₄ (2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 8-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Mechanism Visualization: Catalyst Inhibition Pathway
The following diagram illustrates the competition between the productive catalytic cycle and the catalyst deactivation pathway caused by pyridine coordination.
Caption: Competing pathways: Productive cycle vs. catalyst poisoning.
References
- Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
- Shang, M., Wang, H., Li, W., & Zhuang, Z. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC, NIH.
- J. C. D. Leclaire, et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie.
- Benchchem. A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem.
- C. M. Vogels, et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC, NIH.
- C. M. Vogels, et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, ACS Publications.
- J. C. D. Leclaire, et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- A. Corma, et al. (2025). Nitrogen poisoning effect on the catalytic cracking of gasoil. ResearchGate.
- T. Zhang, et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. ACS Catalysis, Princeton University.
- J. C. D. Leclaire, et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, PubMed.
- C. M. Vogels, et al. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
- S. D. Dreher, et al. Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC, NIH.
- Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- A. Dong, et al. (2024). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI.
- T. F. T. Szabó, et al. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
- B. Sreedhar, et al. Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate.
- Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit r/Chempros.
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit r/Chempros.
- M. B. Deshmukh, et al. Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate.
- Benchchem. Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. BenchChem.
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. BenchChem.
- I. R. Morgan, et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Norwegian Research Information Repository - NTNU.
- A. K. Gupta, et al. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.
- Benchchem. Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid. BenchChem.
- TCI AMERICA. 2-Methoxypyridine-3-boronic Acid. TCI AMERICA.
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. 2-Methoxypyridine-3-boronic Acid | 163105-90-6 | TCI AMERICA [tcichemicals.com]
- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Water Scavenging Strategies for Reactions with 2-Ethoxypyridine-3-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for managing water-sensitive reactions involving 2-Ethoxypyridine-3-boronic acid. Our focus is to move beyond simple procedural steps and delve into the chemical principles governing reaction success, ensuring you can diagnose issues and optimize your synthetic routes effectively.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems encountered during reactions with this compound, particularly in the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Question 1: My Suzuki-Miyaura reaction is giving low yields, and I'm detecting a significant amount of 2-ethoxypyridine by-product. What is causing this and how can I prevent it?
Answer: You are observing the results of a common and problematic side reaction known as protodeboronation . In this process, the carbon-boron bond of your boronic acid is cleaved and replaced by a carbon-hydrogen bond, converting your starting material into the simple 2-ethoxypyridine.[1][2]
Causality:
-
Inherent Instability: Heteroaromatic boronic acids, especially pyridine derivatives, are particularly susceptible to protodeboronation.[1][3] The electron-deficient nature of the pyridine ring and the presence of the basic nitrogen atom facilitate this decomposition pathway.[1]
-
The Role of Water: Water is the primary culprit, acting as the proton source for this undesired reaction.[2][4] Even trace amounts of water, often present in solvents or on glassware, can significantly accelerate protodeboronation, especially at elevated temperatures.[2]
Solutions:
-
Rigorous Anhydrous Conditions: The most critical first step is to eliminate water from your reaction system. This involves using freshly distilled anhydrous solvents, oven-dried glassware, and maintaining an inert atmosphere (Argon or Nitrogen).[5][6]
-
In-Situ Water Scavenging: Employ an internal drying agent, or water scavenger, directly in the reaction flask. Activated molecular sieves (3Å or 4Å) are an excellent choice. They physically trap water molecules within their pores without typically interfering with the reaction components.
-
Optimize Reaction Kinetics: Use a highly active palladium catalyst and ligand system. A faster rate for the desired cross-coupling reaction can outcompete the slower protodeboronation side reaction.[7]
Question 2: I've started using anhydrous solvents, but my results are still inconsistent. What are the most robust water scavenging techniques for this specific boronic acid?
Answer: Inconsistency often points to residual or introduced moisture. Moving to more active water removal strategies is key.
Recommended Techniques:
-
Activated Molecular Sieves (In-Situ): This is often the most practical and effective method.
-
Why it Works: 3Å or 4Å molecular sieves have pore sizes that selectively adsorb small molecules like water while excluding the larger solvent and reagent molecules.
-
Best Practice: Activate the sieves immediately before use by heating them to 200-300°C under high vacuum for several hours and then cooling them under an inert atmosphere. Add the activated sieves (typically 100-200 mg per mL of solvent) to the reaction vessel before adding your reagents.
-
-
Azeotropic Water Removal (Dean-Stark Apparatus):
-
Why it Works: For reactions in solvents that form an azeotrope with water (e.g., toluene, benzene), a Dean-Stark trap can be used to physically remove water as the reaction progresses. The water-solvent azeotrope boils, condenses in the trap, and the denser water separates to the bottom while the solvent returns to the flask.[8]
-
Best Practice: This method is best suited for larger-scale reactions where the amount of water to be removed is significant. It is highly effective but requires a specific glassware setup.
-
-
Conversion to a Boronic Ester:
-
Why it Works: This is a proactive strategy. Converting the boronic acid to a more stable derivative, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, dramatically reduces its susceptibility to protodeboronation.[1][4][7] These esters act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the sensitive free acid very low.[1]
-
Question 3: During my reaction, a white solid precipitates, which is not my starting material or desired product. What might this be?
Answer: You are likely observing the formation of a boroxine . Boronic acids can undergo intermolecular dehydration (the loss of water) to form stable, cyclic trimeric anhydrides called boroxines.[9][10][11]
Causality: The equilibrium between a boronic acid and its corresponding boroxine is highly dependent on the concentration of water.[10][11] Under strictly anhydrous conditions, the equilibrium shifts towards the boroxine. While this is a product of water removal, the uncontrolled formation of boroxines can be problematic as they often have different solubility and reactivity profiles compared to the monomeric boronic acid, leading to reaction heterogeneity and potentially lower yields.
Solution: The key is controlled and consistent reaction conditions. If you are using in-situ drying agents like molecular sieves, ensure they are added consistently and that your solvents have a known, low water content. If boroxine formation is persistent and problematic, switching to a more stable boronic ester derivative is a highly recommended alternative.[12]
Visual Guide: Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues related to water sensitivity.
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound more sensitive to water than a simpler arylboronic acid like phenylboronic acid? The increased sensitivity is due to the electronic properties of the pyridine ring. As a heteroaromatic system, it is electron-deficient, which weakens the carbon-boron bond and makes it more susceptible to protonolysis (cleavage by a proton).[1][3] Furthermore, the pyridine nitrogen can act as a Lewis base, coordinating to the palladium catalyst or being protonated, which can create alternative decomposition pathways not available to simple arylboronic acids.[1]
Q2: Is it always better to convert the boronic acid to its pinacol ester? For challenging substrates or when reproducibility is paramount, using a boronic ester is an excellent and often superior strategy. Pinacol esters and MIDA boronates offer significantly enhanced stability against protodeboronation.[1][7] This "slow-release" approach ensures that the concentration of the reactive boronic acid is kept to a minimum throughout the reaction, thereby suppressing the undesired decomposition pathway.[1] However, this adds an extra synthetic step. For simpler couplings where conditions can be rigorously controlled, the free boronic acid can be used successfully.
Q3: How should I properly store and handle this compound? Proper storage is crucial to maintaining the reagent's integrity. It should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and kept in a cool, dark, and dry place, such as a desiccator.[2] Avoid frequent opening of the container. For best results, purchase in small quantities that will be consumed relatively quickly or aliquot larger quantities into smaller, single-use vials under an inert atmosphere.
Data Summary & Protocols
Table 1: Comparison of Common Water Scavenging Methods
| Method | Principle of Operation | Best Suited For | Key Considerations & Limitations |
| Anhydrous Solvents | Use of pre-dried solvents with very low water content (<50 ppm). | All reaction scales and types. | Requires access to a solvent purification system or purchase of expensive, high-purity solvents. Solvents can absorb atmospheric moisture if not handled carefully. |
| Activated Molecular Sieves | Physical adsorption of water into porous aluminosilicate structures. | Small to medium scale lab reactions. Excellent for in-situ drying. | Must be properly activated before use. Can be slightly acidic or basic and may not be suitable for all reactions. Inefficient for removing large quantities of water. |
| Dean-Stark Trap | Azeotropic distillation to physically separate and remove water. | Medium to large scale reactions (>50 mL). Solvents that form azeotropes with water (e.g., Toluene). | Requires a specific glassware setup. Not practical for small-scale reactions or for solvents that do not form a water azeotrope.[8] |
Protocol: Suzuki-Miyaura Coupling Using Molecular Sieves
This protocol provides a general method for performing a Suzuki-Miyaura coupling reaction under rigorously anhydrous conditions using molecular sieves.
-
Glassware and Sieve Preparation:
-
Dry a round-bottom flask, condenser, and magnetic stir bar in an oven at >120°C for at least 4 hours.
-
In a separate flask, add 3Å molecular sieves (pellets or powder, ~1-2 g for a 10 mL reaction) and heat under high vacuum with a heat gun until the powder is free-flowing.
-
Assemble the hot glassware under a positive pressure of argon or nitrogen and allow it to cool.
-
-
Reagent Addition:
-
Once cool, add the activated molecular sieves to the reaction flask.
-
Add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the magnetic stir bar.
-
Seal the flask with a rubber septum.
-
-
Solvent and Base Addition:
-
Evacuate and backfill the flask with inert gas three times.
-
Via syringe, add the anhydrous solvent (e.g., Dioxane, Toluene, or THF).
-
Add the base (e.g., an aqueous solution of K₂CO₃ or an anhydrous solid base like K₃PO₄, 2-3 eq). If using an aqueous base, add it last.
-
-
Reaction Execution:
-
Lower the flask into a pre-heated oil bath and stir at the desired temperature.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up:
-
Once complete, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the molecular sieves and palladium residues.
-
Proceed with a standard aqueous work-up and purification by chromatography.
-
Mechanistic Visualization
The following diagram illustrates the competing pathways for the boronic acid in the presence of water, leading to either the desired product or undesired side products.
Caption: Competing reaction pathways for the boronic acid.
References
- Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions.
- Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters.
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
- An efficient palladium catalyzed Mizoroki–Heck cross-coupling in w
- Boronic acid - Wikipedia. Wikipedia.
- Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Protodeboron
- Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate.
- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
- preventing protodeboronation of 3-Thienylboronic acid. Benchchem.
- Preventing protodeboronation of 2-Fluoropyridine-3-boronic acid. Benchchem.
- Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid. Benchchem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Masking Boronic Acids for Suzuki Coupling. YouTube.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Thermal Stability and Handling of 2-Ethoxypyridine-3-boronic acid
Introduction
2-Ethoxypyridine-3-boronic acid is a versatile and valuable reagent in modern organic synthesis, primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions to forge essential carbon-carbon bonds.[1] Its application is critical in the development of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] However, like many organoboronic acids, its stability is not absolute and is highly dependent on environmental factors, most notably temperature. An incomplete understanding of its thermal liability can lead to failed reactions, inconsistent results, and the generation of impurities.
This technical guide serves as a dedicated support resource for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the stability of this compound, presented in a practical question-and-answer format. We will explore common challenges, troubleshoot experimental failures, and provide validated protocols to ensure the successful application of this reagent in your research.
Physicochemical Properties
A foundational understanding of the reagent's properties is essential for its proper handling and use.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀BNO₃ | [1][2] |
| Molecular Weight | 166.97 g/mol | [1][3] |
| Appearance | White to off-white or pale brown crystalline powder | [1][4] |
| Melting Point | 101.5 - 107.5 °C | [1][4] |
| CAS Number | 854373-97-0 | [1][3][4] |
| Recommended Storage | Refrigerate at 2-8 °C under an inert atmosphere | [1][5] |
PART 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and fundamental stability of this compound.
Q1: What are the optimal storage conditions for solid this compound to ensure maximum shelf-life?
A1: To maximize long-term stability, solid this compound should be stored in a tightly sealed container in a refrigerator at 2-8 °C.[1][5] For enhanced protection, especially for long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace moisture and oxygen.[5] Storing it in a desiccator within the cold environment can provide further protection against ambient moisture.
Q2: What are the primary chemical pathways through which this compound degrades, and how does temperature influence them?
A2: Temperature is a critical accelerator for three primary degradation pathways:
-
Protodeboronation: This is often the most significant competing reaction during Suzuki couplings.[6] It involves the cleavage of the C–B bond and its replacement with a C–H bond, yielding 2-ethoxypyridine. This process can be catalyzed by acidic or basic conditions and is significantly accelerated by heat.[6][7][8] In many Suzuki reactions, which are run at elevated temperatures, protodeboronation is a major cause of reduced yields.[9]
-
Oxidative Deboronation: The C–B bond is susceptible to oxidation, which can convert the boronic acid into the corresponding phenol (2-ethoxy-3-hydroxypyridine). This is a kinetically slow process for many arylboronic acids at ambient temperature but can be accelerated by heat, the presence of oxygen, or trace metal impurities.[10][11] Rigorous degassing of reaction solvents is crucial to minimize this pathway.
-
Dehydration (Anhydride Formation): Like other boronic acids, this compound can undergo intermolecular dehydration upon heating to form cyclic anhydrides, known as boroxines.[12] While this process is often reversible upon addition of water, the formation of boroxines can alter the reagent's solubility and reactivity, leading to inconsistent results. Some commercial suppliers note that their boronic acid products may contain varying amounts of the corresponding anhydride.[13]
Q3: How does the stability of this compound differ when it is in a solid state versus dissolved in a solvent?
A3: The compound is significantly more stable in its solid, crystalline form when stored correctly. Once dissolved, its susceptibility to degradation, particularly protodeboronation and oxidation, increases. The choice of solvent, solution pH, and storage temperature all play a crucial role.[14][15] Stock solutions should ideally be prepared fresh before use. If a solution must be stored, even for a short period, it should be kept cold (0-5 °C) under an inert atmosphere and protected from light. Some notoriously unstable boronic acids show near-total degradation when stored neat (as a solid) if exposed to air, but are surprisingly more stable when stored as a solution in an anhydrous solvent like THF.[16]
Q4: What are the visible signs that my sample of this compound may have degraded?
A4: While analytical confirmation is always necessary, visual cues can indicate potential degradation. Look for:
-
Color Change: A significant darkening from its typical white or pale-brown color.
-
Change in Texture: The powder may appear clumpy, sticky, or oily, which can indicate moisture absorption and subsequent degradation.
-
Poor Solubility: If the compound fails to dissolve in a solvent in which it is typically soluble, it may suggest the formation of insoluble polymeric byproducts or boroxines.[17]
PART 2: Troubleshooting Guide for Experiments
This section provides a scenario-based approach to resolving common issues encountered during reactions involving this compound.
Problem: My Suzuki-Miyaura reaction has failed or is giving a very low yield. I suspect my boronic acid is the problem.
This is a common and frustrating issue. Thermal instability of the boronic acid is a frequent culprit, as the conditions required for catalysis can also promote degradation. Follow this systematic troubleshooting workflow.
Troubleshooting Workflow: Failed Suzuki-Miyaura Coupling
Caption: Competing reaction pathways for this compound.
Hypothetical Stability Data
The following table illustrates the expected impact of temperature on the stability of this compound in a common solvent over time. This data is illustrative and should be confirmed experimentally.
Table 2: Illustrative Stability of this compound (0.1 M in Dioxane/H₂O)
| Temperature | Time (hours) | Purity (% Remaining by HPLC) | Primary Degradant |
| 25 °C (RT) | 24 | >99% | Not Detected |
| 50 °C | 24 | ~97% | 2-Ethoxypyridine |
| 80 °C | 8 | ~85% | 2-Ethoxypyridine |
| 80 °C | 24 | ~60% | 2-Ethoxypyridine |
| 100 °C | 8 | ~55% | 2-Ethoxypyridine |
This data clearly demonstrates that increasing temperature significantly accelerates the degradation, primarily via protodeboronation.
References
- Demir, F., & Küçükgül, E. (2005). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Journal of Thermal Analysis and Calorimetry, 81(2), 399-403. [Link]
- Nielsen, L. P., et al. (2020). Internal and external catalysis in boronic ester networks. Chemical Science, 11(29), 7597-7605. [Link]
- Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35288-35294. [Link]
- Sanders, A. M., et al. (2018). Improving the oxidative stability of boronic acids through stereoelectronic effects. Journal of the American Chemical Society, 140(42), 13848-13856. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
- Demir, F. (2005). Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.
- Springsteen, G., & Wang, B. (2002). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 67(24), 8499-8506. [Link]
- Organic Chemistry Portal. (n.d.). Protodeboronations.
- Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35288-35294. [Link]
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-2000. [Link]
- ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid.
- Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716-6717. [Link]
- Donegan, M., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 117-123. [Link]
- Leach, A., & Noonan, G. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. 246th National Meeting of the American Chemical Society. [Link]
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.
- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
- Wikipedia. (n.d.). Boronic acid.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1295. [Link]
- ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
- Gomes, P., et al. (2021).
- PubChem. (n.d.). This compound.
- Evans, P. A., & Le, P. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H10BNO3 | CID 11309733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. L20422.06 [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Boronic acid - Wikipedia [en.wikipedia.org]
- 13. 2-Ethoxypyridine-5-boronic Acid (contains varying amounts … [cymitquimica.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 17. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions of Pyridylboronic Acids
Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving pyridylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful yet often temperamental transformation. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a pyridylboronic acid is giving low to no yield. What are the primary factors to investigate?
A1: Low or nonexistent yields in these couplings often trace back to a few critical factors, primarily the inherent instability of the pyridylboronic acid and suboptimal reaction conditions. Pyridylboronic acids, especially the 2-pyridyl isomer, are notoriously prone to a side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1][2] This depletes your nucleophile and generates a pyridine byproduct that can complicate purification.[1]
Here’s a checklist of initial parameters to scrutinize:
-
Catalyst and Ligand Activity: Ensure your palladium source and phosphine ligand are active. The choice of ligand is critical; sterically hindered, electron-rich ligands like SPhos, XPhos, or RuPhos often outperform traditional ones like PPh₃ for challenging heteroaryl couplings.[3][4] These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Oxygen Contamination: Rigorous exclusion of oxygen is paramount. Oxygen can lead to the oxidative homocoupling of your boronic acid and can deactivate the Pd(0) catalyst.[5][6] Ensure all solvents are properly degassed and the reaction is maintained under a robust inert atmosphere (Argon or Nitrogen).[5][7]
-
Base Selection: The choice and amount of base are critical. The base's role is to activate the boronic acid by forming a more nucleophilic borate species.[8] However, excessively strong bases or high concentrations can accelerate protodeboronation.[9] For pyridylboronic acids, weaker bases like K₃PO₄, K₂CO₃, or CsF are often preferred over strong bases like NaOH or KOH.[10][11]
-
Solvent System: The solvent mixture influences the solubility of all components and the reaction rate. Common solvent systems include mixtures of dioxane/water, toluene/water, or DMF.[3][12] The water content can be crucial, as it affects the solubility of the base and the speciation of the boronic acid.[12]
Q2: I'm observing a significant amount of a pyridine byproduct, suggesting protodeboronation is the main issue. How can I specifically minimize this side reaction?
A2: Protodeboronation is the principal nemesis in couplings with pyridylboronic acids.[10][13] The mechanism and rate of this decomposition are highly dependent on the pyridine isomer and the reaction's pH.[1]
The "2-pyridyl problem" is a well-documented challenge where the proximity of the Lewis basic nitrogen atom accelerates decomposition.[13][14] Under neutral conditions, 2-pyridylboronic acid can form a zwitterionic intermediate that rapidly fragments.[1][15] Paradoxically, both acidic and basic conditions can sometimes slow this specific decomposition pathway by shifting the equilibrium away from the reactive zwitterion.[1]
To combat protodeboronation, consider the following strategies:
-
Use Stabilized Boron Reagents: This is often the most effective solution. Instead of the free boronic acid, employ more robust derivatives that slowly release the active reagent in situ. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing decomposition.[1][2]
-
MIDA boronates (N-methyliminodiacetic acid boronates): These are exceptionally stable, crystalline solids that are unreactive until a mild aqueous base triggers the slow release of the boronic acid.[1][16]
-
Organotrifluoroborates (R-BF₃K): Potassium heteroaryltrifluoroborates are significantly more stable than their boronic acid counterparts and are less prone to protodeboronation.[2][17][18]
-
Pinacol Esters: While less stable than MIDA boronates, they are generally more robust than the corresponding boronic acids.[1]
-
-
Optimize Reaction Temperature and Time: Higher temperatures can accelerate both the desired coupling and the undesired protodeboronation.[19] Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the point of maximum product formation before significant decomposition occurs. Sometimes, a lower temperature for a longer duration is more effective.
-
"Slow-Release" Strategies: As mentioned, using stabilized boronates is a form of slow release.[2][16] This principle ensures that the rate of the productive Suzuki coupling outpaces the rate of protodeboronation.[2]
Q3: My reaction works for 3- and 4-pyridylboronic acids, but fails with 2-pyridylboronic acid. What causes this "2-pyridyl problem" and how can I overcome it?
A3: The "2-pyridyl problem" stems from the proximity of the nitrogen atom to the boronic acid group.[3][13] This leads to several complications:
-
Catalyst Inhibition: The Lewis basic nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][13]
-
Accelerated Protodeboronation: As discussed in Q2, the 2-pyridyl isomer has unique, rapid decomposition pathways.[1][10]
-
Slower Transmetalation: The electron-withdrawing nature of the pyridine ring, particularly pronounced at the 2-position, slows down the crucial transmetalation step of the catalytic cycle.[10][13]
Overcoming the 2-Pyridyl Challenge:
-
Ligand Selection: Highly active, sterically demanding ligands are essential. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are often effective as they can promote the desired catalytic cycle over catalyst inhibition.[20]
-
Use of Stabilized Boronates: This is particularly crucial for 2-pyridyl systems. Using MIDA boronates or organotrifluoroborates is highly recommended.[15][21]
-
Optimized Base and Conditions: Mild bases like KF or K₃PO₄ are often employed.[10] Some protocols have been specifically developed for 2-pyridyl nucleophiles, which may involve unique catalyst systems or additives.[10]
Section 2: Troubleshooting Workflow & Experimental Protocols
When faced with a challenging pyridylboronic acid coupling, a systematic approach is key. The following workflow provides a logical progression for troubleshooting.
Caption: Logical workflow for troubleshooting Suzuki-Miyaura reactions of pyridylboronic acids.
Protocol: General Starting Point for a Challenging Pyridylboronic Acid Coupling
This protocol is intended as a robust starting point. Optimization will likely be necessary for your specific substrates.[3][5]
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Pyridylboronic Acid Derivative (e.g., MIDA boronate, 1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 10:1 v/v)
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the pyridyl MIDA boronate, and the base.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 80–100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Workup: Once the reaction is complete (or has stalled), cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary: Impact of Reaction Parameters on Protodeboronation
The propensity for protodeboronation is highly dependent on the specific substrate and reaction conditions. The following table summarizes qualitative trends for minimizing this side reaction.[1]
| Parameter | Impact on Protodeboronation | Recommended Action & Rationale |
| Boron Reagent | High | Use Stabilized Forms (MIDA, -BF₃K): Slow release of the boronic acid keeps its concentration low, favoring coupling over decomposition.[1][2] |
| Base | High | Use Weaker Bases (K₃PO₄, Cs₂CO₃, KF): Strong bases can accelerate C-B bond cleavage. The choice is substrate-dependent.[8][10] |
| Temperature | Medium | Use Lowest Effective Temperature: Both coupling and decomposition are temperature-dependent. Find the optimal balance.[19] |
| Ligand | Medium | Use Bulky, Electron-Rich Ligands (XPhos, SPhos): These accelerate the productive catalytic cycle, allowing the coupling to outcompete decomposition.[3][20] |
| Oxygen | High | Rigorous Degassing: Oxygen contributes to catalyst decomposition and can promote side reactions.[5][6] |
References
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- BenchChem. (n.d.). Technical Support Center: Protodeboronation in Suzuki Reactions.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). ResearchGate.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. (n.d.). ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.
- Cook, X. A. F., de Gombert, A., McKnight, J., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Wikipedia. (n.d.). Protodeboronation.
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). RSC Publishing.
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.). Journal of the American Chemical Society.
- The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. (2025, August 6). ResearchGate.
- BenchChem. (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
- Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). PMC - NIH.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... (n.d.). ResearchGate.
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2025, August 6). ResearchGate.
- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). ACS Publications.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (n.d.). RSC Publishing.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018, April 4). Quora.
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). MDPI.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PMC - NIH.
- BenchChem. (n.d.). Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 20. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal from 2-Ethoxypyridine-3-boronic acid Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from reaction mixtures involving 2-Ethoxypyridine-3-boronic acid. This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you achieve high-purity compounds essential for research and drug development.
Introduction: The Challenge of Palladium Contamination
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis, particularly for creating carbon-carbon bonds.[1][2] While highly efficient, these reactions present a significant downstream challenge: the removal of residual palladium from the final product.[3] For active pharmaceutical ingredients (APIs), stringent regulatory guidelines from bodies like the International Council for Harmonisation (ICH) limit the permissible daily exposure to palladium, often to levels below 10 parts per million (ppm).[1][4]
The difficulty in removing palladium stems from its ability to exist in various forms within the reaction mixture, including soluble species and nanoparticles.[5] The specific nature of the reaction components, such as this compound, can further complicate purification due to potential interactions with the catalyst. This guide provides a structured approach to troubleshooting and resolving common issues encountered during palladium removal.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you might face during the purification of products from this compound reactions.
Issue 1: High Levels of Residual Palladium After Initial Filtration
Question: I've filtered my reaction mixture through Celite®, but I still detect high levels of palladium in my product. Why is this happening and what should I do?
Answer: Filtration through Celite is effective for removing heterogeneous palladium, such as palladium on carbon (Pd/C), or larger agglomerated metal particles.[1][6] However, if you are still detecting significant palladium levels, it is likely present as soluble or colloidal species that can pass through the filter.[6]
Causality: Palladium can leach from a solid support or exist as soluble complexes in the reaction medium.[5] The oxidative addition of the aryl halide to the palladium catalyst is a primary cause of this leaching.[7]
Solutions:
-
Employ Scavengers: Introduce a palladium scavenger to the reaction mixture. These are materials with a high affinity for palladium that bind to the metal, facilitating its removal by filtration.[8][9]
-
Activated Carbon Treatment: Activated carbon is a cost-effective option for adsorbing dissolved palladium.[8][10]
-
Chromatography: Column chromatography can be used to separate the desired product from the palladium catalyst.[6]
Issue 2: Inefficient Palladium Removal with Scavengers
Question: I've used a palladium scavenger, but the palladium concentration remains above the acceptable limit. What factors could be affecting the scavenger's performance?
Answer: The effectiveness of a scavenger depends on several factors, including the type of scavenger, the oxidation state of the palladium, and the reaction conditions.
Causality:
-
Incorrect Scavenger Choice: Different scavengers have varying affinities for different palladium species (e.g., Pd(0) vs. Pd(II)).[11] Thiol-based scavengers are generally effective for a range of palladium species.[9]
-
Insufficient Scavenger Amount: An inadequate amount of scavenger will result in incomplete palladium removal.[11]
-
Suboptimal Conditions: Factors like temperature, stirring time, and solvent can influence the scavenger's efficiency.[8]
Solutions:
-
Scavenger Screening: Test a variety of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your specific system.[9][12]
-
Optimize Scavenger Loading: Increase the equivalents of the scavenger relative to the initial amount of palladium catalyst. A typical starting point is 5-10 weight equivalents.[11]
-
Adjust Reaction Conditions: Experiment with different temperatures (e.g., room temperature to 60°C) and longer stirring times (e.g., 2-24 hours) to enhance scavenger performance.[8][11]
Issue 3: Product Loss During Purification with Activated Carbon
Question: I'm experiencing significant loss of my this compound-derived product when using activated carbon for palladium removal. How can I mitigate this?
Answer: Activated carbon can be non-selective and adsorb the desired product along with the palladium.[4][8]
Causality: The porous structure of activated carbon can trap organic molecules, leading to a reduction in product yield.[4]
Solutions:
-
Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Start with a small amount and incrementally increase it while monitoring both palladium levels and product yield.
-
Thorough Washing: After filtration, wash the activated carbon cake with a fresh portion of the solvent to recover any adsorbed product.[8]
-
Consider Alternative Adsorbents: Synthetic carbon adsorbents, like Carboxen®, have been developed to offer high metal scavenging capacity with minimal product loss.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium?
A1: The most prevalent methods include:
-
Adsorption: Using materials like activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based).[8]
-
Chromatography: Techniques like column chromatography are effective for separation.[6]
-
Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.[8]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase.[6]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium.[6]
Q2: How do I choose the best palladium removal method?
A2: The optimal method depends on several factors:
-
Nature of the product: Consider its solubility, stability, and potential to chelate with palladium.
-
Form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).
-
Scale of the reaction: Some methods are more suitable for large-scale production.
-
Cost and time constraints: Evaluate the economic and temporal feasibility of each method.
Q3: Can I combine different palladium removal techniques?
A3: Yes, a multi-step approach is often the most effective strategy. For instance, you could use a scavenger to remove the bulk of the palladium, followed by a final polishing step like recrystallization or filtration through a silica plug to achieve very low residual levels.[11]
Q4: What analytical methods are used to determine residual palladium levels?
A4: Highly sensitive analytical techniques are required to quantify trace amounts of palladium. The most common methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a very sensitive technique for detecting trace metals.
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used method for elemental analysis.[13]
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (EDXRF): A rapid and non-destructive method for palladium determination.[14]
-
Catalysis-Based Fluorometric Methods: These offer a rapid and high-throughput alternative for screening palladium levels.[15]
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Scavenger
-
Dissolution: After the reaction is complete, dissolve the crude product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).[8]
-
Scavenger Addition: Add the selected silica-based scavenger (e.g., thiol-functionalized silica) to the solution. A typical starting amount is 5-10 weight equivalents relative to the crude product.[9]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally by monitoring the palladium concentration.[8][11]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[8]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[8]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[8]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.[8]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[8]
-
Carbon Addition: Add activated carbon to the solution. A common starting point is 5-10% by weight relative to the crude product.[11]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1 to 18 hours.[8]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[8]
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[8]
-
Concentration: Concentrate the filtrate to obtain the purified product.[8]
-
Analysis: Analyze the purified product for residual palladium content.[8]
Visualization of the Decision-Making Process
The following diagram illustrates a general workflow for selecting an appropriate palladium removal strategy.
Caption: Decision logic for selecting a palladium removal strategy.
Quantitative Data Summary
The following table summarizes the typical efficiencies of various palladium removal methods. Note that actual performance will vary depending on the specific reaction conditions and the nature of the product.
| Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Filtration (Celite®) | >1000 | >100 | Simple, fast, good for heterogeneous Pd. | Ineffective for soluble/colloidal Pd.[6] |
| Activated Carbon | 500 - 1000 | <50 | Cost-effective, widely available.[8] | Potential for product loss, can be less selective.[4][8] |
| Silica-Based Scavengers | 500 - 1000 | <10 | High efficiency, good selectivity.[9][12] | Higher cost than activated carbon. |
| Chromatography | >1000 | <10 | High purity achievable. | Can be time-consuming and require large solvent volumes. |
| Crystallization | <200 | <10 | Can be very effective for final purification. | Product must be crystalline, potential for co-crystallization of impurities. |
Conclusion
The successful removal of palladium catalysts from reaction mixtures containing this compound is a critical step in ensuring the purity and safety of the final product. A systematic and informed approach to troubleshooting, involving the careful selection and optimization of purification methods, is essential. By understanding the underlying principles of palladium contamination and the mechanisms of various removal techniques, researchers can develop robust and efficient purification strategies.
References
- de la Fuente, V., & Co-workers. (2012). Leaching of palladium species from Pd nanoparticles in cross-coupling reactions. Dalton Transactions, 41(37), 11335-11341. [Link]
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in APIs Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 455-465. [Link]
- ResearchGate. (2015).
- Onyx Scientific. (n.d.).
- Welch, C. J., & Co-workers. (2005). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 9(2), 198-205. [Link]
- Marguí, E., & Co-workers. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1404-1410. [Link]
- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]
- Welch, C. J., & Koide, K. (2012). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology, 36(7). [Link]
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]
- Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd)
- Welch, C. J., & Co-workers. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 17(1), 108-113. [Link]
- Google Patents. (2016).
- Shao, P., & Co-workers. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 238, 117253. [Link]
- de Vries, J. G. (2006). The Heck reaction: limitations and recent improvements. Dalton Transactions, (4), 421-424. [Link]
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). A Ligand-Solvent-Base Screen for Suzuki-Miyaura Coupling Reactions. Organic Letters, 13(19), 5262-5265. [Link]
- Köhler, K., & Co-workers. (2008). Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. The Journal of Physical Chemistry C, 112(48), 18987-18994. [Link]
- Amazon Filters. (n.d.).
- Welch, C. J., & Co-workers. (2014). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 5(6), 663-667. [Link]
- Na, N., & Co-workers. (2025). Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. Chemical Science, 16(40), 12345-12352. [Link]
- ResearchGate. (2017).
- Environmental Genome. (2022).
- ResearchGate. (2025).
- Colacot, T. J. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? Organic Process Research & Development, 25(4), 796-814. [Link]
- Welch, C. J., & Co-workers. (2014). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 58(3), 136-143. [Link]
- Johnson Matthey. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
- Reddit. (2017).
- Reddit. (2025). Your trick to remove residual palladium. [Link]
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
- ResearchGate. (2016).
- Google Patents. (2005).
- ResearchGate. (2015). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?[Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
Strategies to improve the reaction rate of 2-Ethoxypyridine-3-boronic acid couplings
Technical Support Center: Optimizing 2-Ethoxypyridine-3-boronic Acid Couplings
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with advanced troubleshooting strategies and frequently asked questions (FAQs) to enhance the reaction rate and overall success of Suzuki-Miyaura couplings involving this compound.
Introduction to the Challenge
This compound is a valuable building block in medicinal chemistry and materials science. However, its unique electronic properties—being both electron-rich at the oxygen and nitrogen atoms yet part of an electron-deficient pyridine ring—can present specific challenges in achieving efficient Suzuki-Miyaura couplings. Issues such as slow reaction rates, low yields, and competing side reactions like protodeboronation are common hurdles. This guide offers a structured, mechanism-driven approach to overcoming these obstacles.
Part 1: Troubleshooting Guide - Low Reaction Rate & Yield
This section addresses the most common issue reported by users: sluggish or incomplete conversion. We will dissect the key reaction parameters and provide actionable solutions based on mechanistic principles.
Issue 1: Catalyst System Inefficiency
The choice of palladium catalyst and ligand is the most critical factor governing the success of a Suzuki-Miyaura coupling. The electronic nature of the 2-ethoxypyridine moiety demands a carefully selected system.
Q1: My reaction with a standard catalyst like Pd(PPh₃)₄ is very slow. What is the underlying cause and what should I try next?
A1: The issue often lies in the slow rate of reductive elimination, the final step in the catalytic cycle. The electron-donating ethoxy group and the coordinating nitrogen atom of the pyridine can stabilize the palladium intermediate, increasing the energy barrier for this final product-forming step. Furthermore, bulky phosphine ligands like triphenylphosphine (PPh₃) can hinder the approach of the coupling partners.
Troubleshooting Protocol: Catalyst & Ligand Screening
-
Switch to Electron-Rich, Bulky Ligands: Ligands such as SPhos, XPhos, or RuPhos are designed to accelerate reductive elimination. Their steric bulk promotes the formation of the desired C-C bond, while their electron-donating character facilitates the initial oxidative addition step.
-
Employ Pre-formed Catalysts: Using pre-formed palladium(II) precatalysts, like those based on the Buchwald ligands (e.g., SPhos G3, XPhos G3), can improve catalyst stability and activity. These catalysts are designed for controlled activation, minimizing the formation of inactive palladium black.
Workflow for Catalyst Optimization
Caption: Decision workflow for catalyst system optimization.
Issue 2: The Impact of the Base
The base plays a crucial role in the transmetalation step, where the boronic acid's organic group is transferred to the palladium center. The choice and strength of the base can significantly affect the reaction rate and the prevalence of side reactions.
Q2: I am observing significant protodeboronation (replacement of the boronic acid with a hydrogen atom). How can I prevent this?
A2: Protodeboronation is a common side reaction, particularly with electron-rich heteroaromatic boronic acids. It is often exacerbated by the presence of water and the use of strongly basic or nucleophilic conditions. The key is to select a base that is strong enough to facilitate transmetalation but not so strong as to promote the undesired side reaction.
Troubleshooting Protocol: Base Selection and Conditions
-
Use a Weaker, Non-Nucleophilic Base: Switch from strong bases like NaOH or KOH to milder options such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to promote the reaction but has low nucleophilicity.
-
Control Water Content: While some water is often necessary to dissolve the base and facilitate the reaction, excess water can accelerate protodeboronation. Using a biphasic solvent system (e.g., Toluene/Water) or a polar aprotic solvent like dioxane with a carefully controlled amount of water can be beneficial.
-
Anhydrous Conditions: In particularly stubborn cases, running the reaction under strictly anhydrous conditions with a non-aqueous soluble base like potassium tert-butoxide (t-BuOK) may be necessary, though this can sometimes lead to other side reactions.
Table 1: Comparison of Common Bases for Suzuki Couplings
| Base | pKa of Conjugate Acid | Common Solvents | Key Characteristics |
| K₃PO₄ | 12.3 | Toluene/Water, Dioxane/Water | Strong, non-nucleophilic. Often a good first choice. |
| Cs₂CO₃ | 10.3 | Dioxane, Toluene, DMF | Highly soluble, effective for challenging couplings. |
| K₂CO₃ | 10.3 | Toluene/Water, Ethanol | Common, cost-effective, but can be less effective. |
| NaOH | 13.0 | Water, Alcohols | Very strong, high risk of protodeboronation and side reactions. |
Issue 3: Solvent and Temperature Effects
The solvent system and reaction temperature are critical for ensuring all components remain in solution and that the reaction proceeds at a reasonable rate without thermal decomposition.
Q3: My reaction mixture is heterogeneous, and the reaction has stalled. What should I do?
A3: Poor solubility of the reactants, base, or catalyst intermediates is a frequent cause of stalled reactions. The this compound and its derivatives can have limited solubility in non-polar solvents.
Troubleshooting Protocol: Solvent and Temperature Optimization
-
Increase Solvent Polarity: If using a non-polar solvent like toluene, consider switching to or adding a co-solvent like 1,4-dioxane, 2-methyl-THF, or DMF. These solvents have better solvating power for the polar reactants and intermediates.
-
Optimize the Water Ratio: In biphasic systems, adjusting the ratio of the organic solvent to water can improve solubility and reaction rate. A common starting point is a 4:1 or 5:1 ratio of organic solvent to water.
-
Adjust the Temperature: A moderate increase in temperature (e.g., from 80 °C to 100 °C) can significantly increase the reaction rate. However, be cautious of exceeding the thermal stability of your reactants or catalyst, which could lead to decomposition. A screening experiment to determine the optimal temperature is recommended.
Part 2: Frequently Asked Questions (FAQs)
Q4: Can I use microwave irradiation to speed up my reaction?
A4: Yes, microwave heating is an excellent technique for accelerating Suzuki-Miyaura couplings. The rapid and uniform heating can often reduce reaction times from hours to minutes. When transitioning to microwave conditions, it is advisable to start with a lower temperature and shorter time than you would use for conventional heating and optimize from there.
Q5: My boronic acid appears to be degrading on the shelf. How can I store it properly and check its purity?
A5: this compound, like many boronic acids, can be susceptible to dehydration to form boroxines (a trimeric anhydride). It is best stored in a cool, dry place, preferably in a desiccator. Before use, you can check its purity by NMR spectroscopy. If significant boroxine formation has occurred, you can often regenerate the boronic acid by dissolving the material in a solvent like diethyl ether and washing with a small amount of water.
Q6: What is the general catalytic cycle for this reaction, and where are the likely failure points?
A6: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main stages: oxidative addition, transmetalation, and reductive elimination. For this compound, the potential failure points are often slow reductive elimination and competing protodeboronation during the transmetalation stage.
Catalytic Cycle Diagram
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
References
- Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Cross-Coupling of Heterocyclic Boronic Acids and Aryl Halides Source: Angewandte Chemie Intern
- Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amid
- Title: A General System for Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides Source: Journal of the American Chemical Society URL:[Link]
- Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL:[Link]
- Title: Microwave-Assisted Suzuki Cross-Coupling Reactions Source: Accounts of Chemical Research URL:[Link]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Analysis of 2-Ethoxypyridine-3-boronic Acid Reaction Products
For researchers, scientists, and drug development professionals, 2-ethoxypyridine-3-boronic acid stands as a versatile building block in the synthesis of novel chemical entities. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, has made it a staple in the medicinal chemist's toolbox. The precise monitoring of these reactions is paramount to ensure the desired product formation and to identify any potential side products. This guide provides an in-depth comparison of the ¹H NMR spectroscopic signatures of this compound and its principal reaction products, offering field-proven insights to streamline your analytical workflow.
The Central Role of ¹H NMR in Reaction Monitoring
¹H NMR spectroscopy is an indispensable tool for real-time analysis of reaction progression and for the structural elucidation of final products. The distinct electronic environments of the protons on the pyridine ring and its substituents provide a clear spectroscopic handle to differentiate between the starting material, the desired product, and any impurities. Understanding the characteristic chemical shifts and coupling constants is key to a rapid and accurate interpretation of the spectral data.
Comparative ¹H NMR Analysis: From Reactant to Products
The transformation of this compound into its coupled products is accompanied by significant and predictable changes in the ¹H NMR spectrum. The following sections detail the expected spectral features of the starting material and its products from Suzuki-Miyaura and Buchwald-Hartwig reactions.
Starting Material: this compound
Alternative I: Suzuki-Miyaura Coupling Product - 2-Ethoxy-3-(4-methoxyphenyl)pyridine
A common application of this compound is the Suzuki-Miyaura coupling with an aryl halide. For instance, the reaction with 4-bromoanisole yields 2-ethoxy-3-(4-methoxyphenyl)pyridine. The ¹H NMR spectrum of this product will show characteristic changes compared to the starting material. The most notable change is the disappearance of the boronic acid proton signal and the appearance of signals corresponding to the newly introduced aryl group.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Pyridine H-4 | ~7.3-7.5 | dd | ~7.5, ~1.8 |
| Pyridine H-5 | ~7.0-7.2 | dd | ~7.5, ~5.0 |
| Pyridine H-6 | ~8.1-8.3 | dd | ~5.0, ~1.8 |
| OCH₂CH₃ | ~4.4-4.6 | q | ~7.0 |
| OCH₂CH₃ | ~1.4-1.6 | t | ~7.0 |
| Methoxyaryl H | ~6.9-7.5 | m | |
| OCH₃ | ~3.8 | s |
Alternative II: Buchwald-Hartwig Amination Product - N-phenyl-2-ethoxypyridin-3-amine
The Buchwald-Hartwig amination allows for the formation of a C-N bond. While direct amination of the boronic acid is not the typical pathway, a common strategy involves conversion of the boronic acid to a halide followed by amination. For the resulting product, N-phenyl-2-ethoxypyridin-3-amine, the ¹H NMR spectrum will again show distinct features. The disappearance of the halide and the appearance of an N-H proton signal (which may be broad and exchangeable) and signals for the phenyl group are key indicators of successful reaction.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Pyridine H-4 | ~7.1-7.3 | dd | ~7.7, ~1.5 |
| Pyridine H-5 | ~6.7-6.9 | dd | ~7.7, ~5.0 |
| Pyridine H-6 | ~7.9-8.1 | dd | ~5.0, ~1.5 |
| OCH₂CH₃ | ~4.3-4.5 | q | ~7.0 |
| OCH₂CH₃ | ~1.3-1.5 | t | ~7.0 |
| Phenyl H | ~6.8-7.4 | m | |
| NH | Variable | br s |
Experimental Protocols
To ensure the reliability of your results, the following detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are provided.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of a 2-alkoxypyridine-3-boronic acid with an aryl bromide.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of a 3-halo-2-alkoxypyridine with an amine.[1]
By understanding and identifying the ¹H NMR signatures of these potential byproducts, researchers can gain a more complete picture of their reaction's outcome and optimize conditions to favor the desired transformation.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010).
Sources
A Senior Application Scientist's Guide to Monitoring 2-Ethoxypyridine-3-boronic Acid Reactions: An LC-MS Centric Comparison
For researchers, medicinal chemists, and process development scientists, the precise monitoring of chemical reactions is paramount to ensuring yield, purity, and reproducibility. This is particularly true for versatile building blocks like 2-Ethoxypyridine-3-boronic acid, a key reagent in Suzuki-Miyaura cross-coupling reactions which are fundamental to modern drug discovery.[1][2] This guide provides an in-depth technical comparison of analytical methods for monitoring reactions involving this specific boronic acid, with a primary focus on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind methodological choices, present detailed protocols, and offer a comparative analysis against traditional techniques to equip you with the expertise to select and implement the most effective monitoring strategy for your workflow.
The Analytical Challenge of Boronic Acids
Boronic acids, while powerful synthetic tools, present unique analytical challenges. Their propensity to dehydrate and form cyclic trimeric anhydrides, known as boroxines, can complicate analysis and affect reaction stoichiometry.[3][4] Furthermore, their polarity and thermal lability can make them unsuitable for certain techniques like Gas Chromatography (GC) without derivatization.[5] For this compound, the presence of a pyridine ring introduces a basic handle, which can be exploited for ionization but also influences its chromatographic behavior.
Section 1: LC-MS - The Gold Standard for Reaction Monitoring
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) has largely replaced older techniques like Thin-Layer Chromatography (TLC) for real-time, quantitative reaction monitoring in many laboratories.[6] Its primary advantages are speed, sensitivity, and specificity, allowing for the simultaneous tracking of starting materials, intermediates, products, and byproducts with high confidence.
Why LC-MS is Superior for this Application
The power of LC-MS lies in its dual-dimensional analysis. The liquid chromatography component separates the complex reaction mixture based on the analytes' physicochemical properties, while the mass spectrometer provides highly specific detection based on mass-to-charge ratio (m/z). This combination is particularly effective for Suzuki-Miyaura reactions involving this compound for several reasons:
-
Specificity: MS detection can easily distinguish between the boronic acid starting material, the coupled product, and potential homocoupling byproducts based on their unique molecular weights. This is a significant advantage over UV-based detection alone, where components might co-elute or have poor chromophores.
-
Sensitivity: Modern MS instruments, particularly triple quadrupole systems, offer exceptional sensitivity, allowing for the detection of trace-level intermediates and byproducts that could be critical for mechanistic understanding or process optimization.[7] Limits of quantification in the picogram-per-milliliter (pg/mL) range are achievable for some boronic acids.[1]
-
Speed: UPLC systems enable rapid gradient separations, often in under two minutes, facilitating high-throughput screening of reaction conditions or providing near real-time feedback for reaction optimization.[3][8]
-
Versatility: LC-MS can handle the analysis of polar, non-volatile compounds without the need for derivatization, which is often a requirement for GC-MS analysis of boronic acids.[2][5]
Experimental Workflow & Causality
A typical LC-MS reaction monitoring workflow is designed for efficiency and accuracy. The choices made at each step are critical for generating reliable data.
Caption: High-level workflow for LC-MS reaction monitoring.
-
Causality in Sample Preparation: A small aliquot is taken to minimize impact on the reaction volume. Quenching may be necessary to stop the reaction at a precise time point, though rapid dilution and injection can often achieve the same effect. Significant dilution is crucial to avoid saturating the MS detector and to ensure the sample is soluble in the initial mobile phase conditions, preventing it from crashing on the column.[9]
Detailed Protocol: UPLC-MS for Monitoring a Suzuki-Miyaura Reaction
This protocol is a robust starting point for monitoring the coupling of this compound with an aryl bromide.
1. Reaction Sampling and Preparation:
- At designated time points (e.g., t=0, 15 min, 1h, 4h, 24h), carefully extract a 5 µL aliquot from the reaction mixture.
- Immediately add the aliquot to a 1.5 mL HPLC vial containing 995 µL of a 50:50 acetonitrile/water mixture. This provides a 1:200 dilution. Cap and vortex thoroughly.
- Rationale: This dilution factor is a good starting point to bring the analyte concentrations into the linear range of the detector. The solvent choice ensures compatibility with a reversed-phase method.
2. UPLC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | UPLC provides higher resolution and faster run times compared to traditional HPLC.[6] |
| Column | Acquity BEH C18, 1.7 µm, 2.1 x 50 mm | A C18 stationary phase provides good retention for the moderately polar compounds involved. The 1.7 µm particle size is standard for high-efficiency UPLC separations.[3] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common mobile phase additive that aids in the protonation of analytes for positive mode electrospray ionization (ESI+), leading to better sensitivity.[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase chromatography with good UV transparency and compatibility with MS. |
| Flow Rate | 0.6 mL/min | A typical flow rate for a 2.1 mm ID column that balances speed and separation efficiency. |
| Gradient | 5% B to 95% B in 1.5 min, hold for 0.5 min, return to 5% B in 0.1 min, hold for 0.4 min (Total Run Time: 2.5 min) | A rapid gradient is sufficient to separate the starting materials from the product for monitoring purposes. The hold and re-equilibration steps ensure reproducibility between injections. |
| Injection Volume | 1 µL | A small injection volume minimizes column overload and is appropriate for the high sensitivity of modern MS detectors. |
| MS System | Triple Quadrupole (QqQ) or Time-of-Flight (ToF) MS | A QqQ allows for highly selective and sensitive Multiple Reaction Monitoring (MRM), while a ToF provides high-resolution accurate mass data for confident identification.[6][7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | The pyridine nitrogen in this compound and the likely product will readily protonate, making ESI+ the logical choice. Negative mode (ESI-) can also be effective for boronic acids, often forming [M+OH]- or [M+formate]- adducts.[1][7] Running both modes can be beneficial. |
| MS Acquisition | Full Scan (e.g., m/z 100-800) and/or MRM | Full scan is used to identify all components. For quantification, MRM is superior due to its sensitivity and selectivity.[7] Example MRM transitions would need to be optimized for each compound. |
3. Data Analysis:
- Identify the peaks for this compound (Expected [M+H]⁺ = 168.1), the aryl bromide starting material, and the coupled product by their retention times and mass-to-charge ratios.
- Generate Extracted Ion Chromatograms (EICs) for the [M+H]⁺ of each component.
- Integrate the peak areas for each component at every time point.
- Calculate the percentage conversion by comparing the peak area of the product to the sum of the peak areas of the starting material and product.
Section 2: Comparative Analysis of Alternative Monitoring Techniques
While LC-MS is a powerful tool, other techniques are still widely used and may be more appropriate depending on the specific laboratory setting, available equipment, and the goals of the analysis.
Thin-Layer Chromatography (TLC)
TLC is a simple, cost-effective technique often used for a quick qualitative check of reaction progress.[10]
-
Protocol: Spot a small amount of the reaction mixture onto a silica gel TLC plate. Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize the spots under UV light.
-
Strengths: Inexpensive, fast, and requires minimal equipment.
-
Weaknesses: Not quantitative, low resolution (co-elution is common), and low sensitivity. It can be difficult to distinguish between compounds with similar polarities.
-
Verdict vs. LC-MS: TLC is best used as a preliminary, qualitative check. It lacks the quantitative power and specificity of LC-MS for detailed kinetic analysis or impurity profiling.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a high-resolution technique, but its application to boronic acids is limited.
-
Protocol: Requires derivatization of the polar boronic acid (e.g., silylation) to make it volatile enough for GC analysis.[5] The reaction aliquot would be quenched, extracted, and then treated with a derivatizing agent before injection.
-
Strengths: Excellent chromatographic resolution for volatile compounds.
-
Weaknesses: The need for derivatization adds time and potential for side reactions. Boronic acids are generally not thermally stable, which can lead to degradation in the hot GC inlet.[2]
-
Verdict vs. LC-MS: LC-MS is far superior for this application as it analyzes the compounds directly without the need for a time-consuming and potentially problematic derivatization step.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is inherently quantitative without the need for response factor correction.[11]
-
Protocol: An aliquot of the reaction mixture is placed in an NMR tube, often with a deuterated solvent and an internal standard. ¹H NMR spectra are acquired over time.
-
Strengths: Highly quantitative, provides unambiguous structural information, and can be performed in situ without sample workup.[11][12]
-
Weaknesses: Lower sensitivity compared to MS, requiring more concentrated samples. Complex reaction mixtures can lead to overlapping signals, making interpretation difficult. The cost of instrumentation is high.
-
Verdict vs. LC-MS: NMR is excellent for mechanistic studies where precise quantification and structural confirmation are needed. However, for routine, high-throughput reaction monitoring, the speed and sensitivity of UPLC-MS are often more advantageous.[13]
Comparison Summary
| Feature | UPLC-MS | TLC | GC-MS | NMR Spectroscopy |
| Quantification | Excellent (Relative) | Poor (Qualitative) | Excellent | Excellent (Absolute) |
| Sensitivity | Very High (pg-ng) | Low | High | Low (µg-mg) |
| Specificity | Very High | Low | High | Very High |
| Speed/Throughput | Very High | High | Low (due to derivatization) | Medium |
| Sample Prep | Simple (Dilute & Shoot) | Minimal | Complex (Derivatization required) | Simple |
| Best For | High-throughput monitoring, impurity profiling | Quick qualitative checks | Volatile analytes (not ideal for boronic acids) | Mechanistic studies, structural elucidation |
Section 3: Trustworthiness and Self-Validation in the LC-MS Protocol
To ensure the trustworthiness of your LC-MS data, the protocol must be self-validating.
-
System Suitability: Before running samples, inject a standard mixture of the starting materials and expected product to confirm chromatographic resolution, peak shape, and detector response.
-
Internal Standards: For rigorous quantification, especially when comparing different reactions, the use of an internal standard is recommended to account for variations in injection volume or ionization efficiency.
-
Mass Verification: The high-resolution capabilities of a ToF-MS or Orbitrap can confirm the elemental composition of your product, adding an extra layer of confidence. For QqQ instruments, monitoring multiple MRM transitions for a single compound can reduce the likelihood of false positives.
-
Linearity Check: For accurate quantification, ensure that the reaction components are diluted to a concentration within the linear dynamic range of the detector.
Conclusion and Future Outlook
For monitoring reactions involving this compound, UPLC-MS stands out as the superior technique, offering an unparalleled combination of speed, sensitivity, and specificity.[3][7] While other methods like TLC and NMR have their place for quick checks and deep mechanistic dives, respectively, LC-MS provides the robust, quantitative data needed for efficient process development and optimization in a modern chemistry lab. The continued development of automated sampling and data analysis platforms will further integrate LC-MS into reaction workflows, enabling real-time decision-making and accelerating the pace of drug discovery and development.[14]
References
- Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]
- Thirumal, Y., et al. (2012) A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(9), 2854-2859. [Link]
- Nanalysis Corp. (2018) Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
- Advion Inc. SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface.
- Waters Corporation. Synthetic Reaction Monitoring Using UPLC-MS.
- ResearchGate. (2025) A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. [Link]
- ResearchGate. (2010) Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry | Request PDF. [Link]
- Macnaughtan, M. A., et al. (2022) Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development, 26(5), 1430–1436. [Link]
- SCIEX. (2020) Quantitation of boronic acids at pg/mL levels of sensitivity. Technical Note. [Link]
- Foley, D. A., et al. (2018) Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 3(4), 484-491. [Link]
- Reddit. (2022) Want to use LC/MS to monitor reactions but have questions.
- ResolveMass Laboratories Inc. (2025) GC-MS vs.
- Ababsa, A., et al. (2017)
- Spectroscopy Online. (2021) Seven Essential Steps for In Situ Reaction Monitoring. [Link]
- Duval, F., et al. (2015) Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- Vapourtec. (2023) Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
- Penn, S. M., et al. (2022) Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. Analytical Chemistry, 94(40), 14071–14078. [Link]
- ResearchGate. (2021)
- PNAS. (2020) High-throughput photocapture approach for reaction discovery. [Link]
- Waters Corporation. (2021) Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
- NIH. (2025) NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
- ChemRxiv. (2022) Rapid Planning and Analysis of High-Throughput Experiment Arrays for Reaction Discovery. [Link]
- NIH. (2018) Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
- Patsnap. (2025)
- NIH. (2017) Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- ResearchGate. (2018) Comparison of LC/MS/MS values with GC/MS values for 50 samples that... | Download Scientific Diagram. [Link]
- ResearchGate. (2022) Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling... [Link]
- ResearchGate. (2018) | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. [Link]
- NIH. (2018) Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- ResearchGate. (2019) Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing | Request PDF. [Link]
- MDPI. (2021) Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry. [Link]
- ResearchGate. (2024)
Sources
- 1. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. azom.com [azom.com]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 2-Ethoxypyridine-3-boronic Acid Derivatives
This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) for the characterization of 2-ethoxypyridine-3-boronic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the underlying scientific principles and rationale behind experimental choices. We will explore the nuances of HRMS analysis, compare it with alternative techniques, and provide actionable, field-proven protocols.
The Analytical Imperative for this compound Derivatives
This compound is a vital building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures, which are prevalent in many pharmaceutical compounds.[1] The purity, stability, and reactivity of this boronic acid derivative directly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust analytical methodologies are not just a quality control measure; they are a cornerstone of successful drug development.
High-Resolution Mass Spectrometry (HRMS) has emerged as a premier analytical tool for this purpose, offering unparalleled mass accuracy and resolving power. This allows for the unambiguous determination of elemental compositions, the identification of trace impurities, and the structural elucidation of novel derivatives.
Core Principles of HRMS in the Context of Boronic Acids
The analysis of boronic acids by mass spectrometry is not without its challenges. These compounds are prone to dehydration, forming cyclic anhydrides known as boroxines, and can form adducts with solvents or dimers.[2][3] Understanding the ionization and fragmentation behavior of this compound is critical for reliable analysis.
Ionization Techniques: A Comparative Overview
Electrospray Ionization (ESI) is the most common and versatile ionization source for the analysis of polar to moderately polar small molecules like this compound derivatives.[4] Its soft ionization nature typically yields intact molecular ions, which is crucial for accurate mass determination.
| Ionization Technique | Principle | Advantages for this compound Derivatives | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization technique where a high voltage is applied to a liquid to create an aerosol. | Excellent for polar compounds, produces intact molecular ions ([M+H]⁺ or [M-H]⁻), easily coupled with LC.[5] | Susceptible to ion suppression, may form adducts with mobile phase additives.[6] |
| Atmospheric Pressure Chemical Ionization (APCI) | Uses a corona discharge to ionize the analyte. | Better for less polar compounds, less susceptible to matrix effects than ESI. | Can be too energetic, leading to fragmentation in the source. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Analyte is co-crystallized with a matrix and ionized by a laser. | High sensitivity, tolerant of salts and buffers. | Less amenable to coupling with LC, potential for matrix interference.[7] |
For routine analysis of this compound derivatives, ESI is the recommended starting point due to its compatibility with liquid chromatography (LC) and its ability to generate high-quality data for this class of compounds.
The Power of High Resolution and Accurate Mass
HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide mass measurements with accuracies in the low ppm range. This precision allows for the confident determination of the elemental formula of an ion. For this compound (C₇H₁₀BNO₃), the theoretical exact mass of the protonated molecule [M+H]⁺ is 168.0826 Da.[8] An HRMS instrument can measure this mass with sufficient accuracy to distinguish it from other isobaric species.
Experimental Workflow: From Sample to Spectrum
A robust analytical workflow is essential for obtaining high-quality, reproducible data. The following diagram and protocol outline a validated approach for the HRMS analysis of this compound derivatives.
Caption: Figure 1. A typical experimental workflow for the LC-HRMS analysis of this compound derivatives.
Detailed Experimental Protocol: LC-HRMS
This protocol provides a starting point for the analysis. Optimization may be required depending on the specific derivative and the matrix.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound derivative.
-
Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water. This solvent system is generally compatible with reversed-phase chromatography.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good choice for separating the analyte from potential impurities.[2]
-
Mobile Phase A: Water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320 °C.
-
Sheath Gas Flow: 35 arbitrary units.
-
Auxiliary Gas Flow: 10 arbitrary units.
-
Full Scan (MS¹) Acquisition:
-
Resolution: 70,000 (or higher).
-
Scan Range: m/z 100-1000.
-
-
Data-Dependent MS² (dd-MS²) Acquisition:
-
Resolution: 17,500.
-
Isolation Window: 2.0 m/z.
-
Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40. This allows for a comprehensive fragmentation pattern.
-
-
Interpreting the Data: A Hypothetical Case Study
Let's consider the analysis of a sample of this compound that may contain the common impurity, its boroxine trimer.
Expected HRMS Data
| Compound | Formula | Theoretical [M+H]⁺ (Da) | Expected Adducts/Oligomers |
| This compound | C₇H₁₀BNO₃ | 168.0826 | [M+Na]⁺, [M+K]⁺ |
| Boroxine Trimer | C₂₁H₂₄B₃N₃O₆ | 451.2050 (as [M+H]⁺) | - |
The high resolving power of the mass spectrometer would allow for the clear separation of these two species in the mass spectrum, even if they co-elute chromatographically.
Fragmentation Analysis: Gaining Structural Insight
Tandem mass spectrometry (MS/MS or MS²) provides invaluable structural information by fragmenting a selected precursor ion and analyzing the resulting product ions.
Caption: Figure 2. A proposed fragmentation pathway for the protonated molecule of this compound.
The fragmentation pattern provides a fingerprint for the molecule. For instance, the loss of water is a characteristic fragmentation for boronic acids. The loss of ethylene from the ethoxy group is also a likely fragmentation pathway. By analyzing the accurate masses of these fragments, we can confirm the structure of the parent molecule.
Comparison with Alternative Analytical Techniques
While HRMS is a powerful tool, a multi-faceted analytical approach is often necessary for comprehensive characterization.
| Technique | Principle | Advantages | Limitations for this compound Derivatives |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, detection by UV absorbance. | Robust, quantitative, widely available. | Lower sensitivity and specificity than MS, cannot identify unknown impurities without standards. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, detection by MS. | Excellent for volatile impurities like residual solvents.[9] | Not suitable for non-volatile boronic acids without derivatization.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on nuclear spin. | Unambiguous structure elucidation, can be quantitative (qNMR). | Lower sensitivity than MS, can be complex to interpret for mixtures. ¹¹B NMR is specific for boron-containing species.[9] |
Key Takeaway: HRMS, particularly when coupled with LC, offers the best combination of sensitivity, specificity, and structural information for the routine analysis and impurity profiling of this compound derivatives. However, NMR remains the gold standard for definitive structural confirmation, and GC-MS is valuable for analyzing volatile components.
Conclusion: The Strategic Advantage of HRMS
For researchers and professionals in drug development, the adoption of HRMS for the analysis of critical building blocks like this compound derivatives is a strategic imperative. Its ability to provide rapid, accurate, and detailed molecular information facilitates a deeper understanding of reaction pathways, accelerates process optimization, and ultimately contributes to the development of safer and more effective medicines. The methodologies and insights presented in this guide offer a robust framework for harnessing the full potential of this indispensable analytical technique.
References
- Mass spectrometric analysis for organic boron compounds - ResearchGate. (n.d.).
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC - NIH. (n.d.).
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (n.d.).
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF - ResearchGate. (n.d.).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development, 21(9), 1254-1275.
- ESI mass spectra at low m/z-values for the four different... - ResearchGate. (n.d.).
- (PDF) Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate. (n.d.).
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - NIH. (2020).
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor - Scirp.org. (2021). American Journal of Analytical Chemistry, 12(3), 74-86.
- Assigning the ESI mass spectra of organometallic and coordination compounds - PubMed. (2019). Journal of Mass Spectrometry, 54(5), 466-479.
- Quantitation of boronic acids at pg/mL levels of sensitivity - SCIEX. (n.d.).
- Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides - PubMed. (2022). Analytical Chemistry, 94(40), 14071-14078.
- Arylboronic acid chemistry under electrospray conditions - PubMed - NIH. (2013). Chemistry - A European Journal, 19(23), 7587-7594.
- This compound | C7H10BNO3 | CID 11309733 - PubChem. (n.d.).
- Assigning the ESI mass spectra of organometallic and coordination compounds - UVIC. (2019). Journal of Mass Spectrometry, 54(5), 466-479.
- Influence of boric acid on ESI ionization efficiency. | Request PDF - ResearchGate. (n.d.).
- Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. (n.d.).
- Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (2021). Molecules, 26(11), 3226.
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. (2022). Molecules, 27(15), 4872.
- Boronic acid, ethyl- - the NIST WebBook. (n.d.).
Sources
- 1. scirp.org [scirp.org]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assigning the ESI mass spectra of organometallic and coordination compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C7H10BNO3 | CID 11309733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Crystallographic Analysis of 2-Ethoxypyridine-3-boronic Acid and its Derivatives: From Synthesis to Structure
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the architectural precision afforded by X-ray crystallography is indispensable. This guide provides a comprehensive technical overview of the crystallographic analysis of compounds synthesized from 2-Ethoxypyridine-3-boronic acid, a versatile building block in drug discovery and organic synthesis.[1][2] We will delve into the structural intricacies of the parent boronic acid, offering a comparative perspective on what can be anticipated in its derivatives, particularly those forged through the robust Suzuki-Miyaura cross-coupling reaction. This document is designed to serve as a practical resource, blending foundational principles with actionable experimental protocols.
The Strategic Importance of the 2-Alkoxypyridine Scaffold
The 2-alkoxypyridine motif is a privileged scaffold in numerous biologically active compounds. The strategic placement of an alkoxy group on the pyridine ring can significantly modulate the electronic properties and metabolic stability of a molecule, while also providing a handle for further functionalization. This compound, in particular, is a valuable reagent for introducing this moiety, most notably via palladium-catalyzed cross-coupling reactions to form C-C bonds with a high degree of control.[3][4] Understanding the solid-state conformation and intermolecular interactions of this starting material and its subsequent products is paramount for rational drug design and the engineering of crystalline materials with desired physical properties.
Crystallographic Analysis of this compound
The crystal structure of this compound has been determined, providing a foundational understanding of its solid-state behavior.[5] A detailed examination of this structure reveals key intermolecular interactions that are likely to influence the crystal packing of its derivatives.
Key Structural Features
The X-ray crystal structure of 2-ethoxy-3-pyridylboronic acid reveals significant intramolecular and intermolecular hydrogen bonding.[4] The boronic acid group participates in an intramolecular O–H⋯O hydrogen bond with the adjacent ethoxy substituent. Furthermore, a notable intermolecular O–H⋯N hydrogen bond is observed, linking the boronic acid group of one molecule to the pyridine nitrogen of a neighboring molecule.[4] This intricate network of hydrogen bonds plays a crucial role in the supramolecular assembly of the crystal lattice.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| CCDC Number | 256029[5] |
| Chemical Formula | C₇H₁₀BNO₃[5] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.963(2) |
| b (Å) | 12.044(3) |
| c (Å) | 8.525(2) |
| β (°) | 101.49(3) |
| Volume (ų) | 799.9(3) |
| Z | 4 |
| R-factor (%) | 4.6 |
Note: Data extracted from the publication associated with CCDC 256029.[3][5]
Comparative Analysis: Predicting the Structures of Derivatives
While a comprehensive library of crystal structures for derivatives of this compound is not publicly available, we can extrapolate and predict the structural motifs of potential products, such as those from Suzuki-Miyaura couplings. The introduction of an aryl or heteroaryl group at the 3-position of the pyridine ring will significantly alter the steric and electronic landscape of the molecule, leading to different crystal packing arrangements.
Common packing motifs in pyridine derivatives include herringbone, sandwich herringbone, and parallel arrangements.[6][7][8] The final adopted motif will be a delicate balance between π-π stacking interactions of the aromatic rings and the persistent hydrogen bonding capabilities of any remaining functional groups. For instance, if the boronic acid is coupled with a simple aryl halide, the resulting biaryl system will likely favor a herringbone or offset π-stacking arrangement to maximize van der Waals interactions.
Experimental Protocols
Synthesis of a Representative Derivative: 2-Ethoxy-3-(thiophen-2-yl)pyridine via Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with 2-bromothiophene, a common reaction in the synthesis of heteroaryl compounds.[9][10]
Materials:
-
This compound (1.2 equiv.)
-
2-Bromothiophene (1.0 equiv.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv.)
-
Toluene/H₂O (4:1 mixture), degassed
-
Schlenk flask and standard glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, 2-bromothiophene, and anhydrous K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Ethoxy-3-(thiophen-2-yl)pyridine.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the synthesis of a biarylpyridine.
X-ray Quality Crystal Growth of a Small Organic Molecule
Growing single crystals suitable for X-ray diffraction is often the most challenging step.[11][12][13] The following is a general protocol for the slow evaporation method.
Materials:
-
Purified compound (5-20 mg)
-
Selection of high-purity solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane)
-
Small, clean glass vials (e.g., 1-dram)
-
Filter pipette or syringe with a filter tip
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of your compound in various solvents to find one in which it is moderately soluble.
-
Prepare a Saturated Solution: In a clean vial, dissolve the purified compound in a minimal amount of the chosen solvent. Gentle warming can be used to increase solubility, but be cautious not to decompose the compound.
-
Filter the Solution: Filter the solution through a filter pipette or a syringe filter into a clean vial to remove any dust or particulate matter that could act as nucleation sites.
-
Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed (typically over several days to weeks), carefully remove a single crystal using a spatula or loop and mount it for X-ray diffraction analysis.
Visualization of Intermolecular Interactions:
Caption: Common hydrogen bonding motifs in boronic acids.
Conclusion
This compound stands as a valuable and versatile reagent in the synthesis of complex organic molecules. A thorough understanding of its solid-state structure, and by extension, the probable conformations and packing motifs of its derivatives, is crucial for the advancement of drug discovery and materials science. The protocols and comparative insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently synthesize, crystallize, and structurally characterize novel compounds derived from this important building block.
References
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (2025). Hydrogen bonds in boronic acids and their complexes.
- Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry.
- PubMed. (2014). Comparison of the structural motifs and packing arrangements of six novel derivatives and one polymorph of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine.
- ResearchGate. (n.d.). Figure 1. Hydrogen-bonding motifs found in the crystal structures of....
- PubMed. (2022). Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives.
- ResearchGate. (n.d.). Fragment of the crystal lattice showing the hydrogen-bonding....
- McCabe, A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(4), 1335-1353. [Link]
- ResearchGate. (n.d.). The four main packing types seen in crystal structures of polycyclic....
- Creative BioMart. (n.d.). X-ray Crystallography.
- Crystal Growth & Design. (2016). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. [Link]
- University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals.
- PubMed. (2022). Different conformations and packing motifs in the crystal structures of four thio-phene-carbohydrazide-pyridine derivatives.
- Journal of the American Chemical Society. (1951). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. [Link]
- ResearchGate. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- IUCr Journals. (2024). How to grow crystals for X-ray crystallography.
- National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
- ResearchGate. (2005). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling.
- ScienceDirect. (n.d.). Real-time mass spectrometric analysis of catalytic reaction mechanisms.
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ChemSynthesis. (2025). 2-ethoxy-3-pyridinylboronic acid.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- ResearchGate. (2020). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- ResearchGate. (2002). ChemInform Abstract: Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 2. 2,4, or 5-Halopyridin-3-yl-boronic Acids and Esters.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- Thieme. (n.d.). The Synthesis and Applications of Heterocyclic Boronic Acids.
- ResearchGate. (2025). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- ResearchGate. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H10BNO3 | CID 11309733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparison of the structural motifs and packing arrangements of six novel derivatives and one polymorph of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives - American Chemical Society - Figshare [acs.figshare.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 13. How To [chem.rochester.edu]
A Comparative Guide to Pyridylboronic Acids in Suzuki-Miyaura Coupling: Spotlight on 2-Ethoxypyridine-3-boronic acid
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] For researchers in drug discovery and materials science, this reaction is an indispensable tool for constructing complex molecular architectures. A particularly vital application is the synthesis of biaryl and hetero-biaryl structures containing the pyridine scaffold, a motif present in a vast number of FDA-approved drugs and biologically active compounds.[3]
Pyridylboronic acids are the key reagents for introducing this essential heterocycle. However, not all pyridylboronic acids are created equal. Their stability, reactivity, and susceptibility to side reactions are profoundly influenced by the position of the boronic acid group on the pyridine ring. This guide provides a comparative analysis of common pyridylboronic acids, with a special focus on the unique characteristics and advantages of 2-Ethoxypyridine-3-boronic acid, offering field-proven insights for researchers navigating this challenging but rewarding area of synthesis.
The Pyridylboronic Acid Problem: A Tale of Three Isomers
The success of a Suzuki-Miyaura coupling hinges on the delicate balance of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The inherent properties of pyridylboronic acids can disrupt this cycle, with the positional isomerism of the boronic acid group being the single most critical factor.[4]
The Notorious "2-Pyridyl Problem"
2-Pyridylboronic acids are notoriously difficult coupling partners, a challenge so well-documented it has been dubbed the "2-pyridyl problem".[3][5] This difficulty stems from two primary sources:
-
Catalyst Inhibition: The proximity of the Lewis basic ring nitrogen to the boronic acid group allows for chelation to the palladium center. This can lead to the formation of stable, inactive catalyst complexes, effectively poisoning the catalytic cycle.
-
Facile Protodeboronation: This is the most significant challenge. 2-Pyridylboronic acids are exceptionally prone to protodeboronation, a non-productive pathway where the C-B bond is cleaved by a proton source (often residual water in the solvent or base), returning the corresponding pyridine.[5][6] Seminal studies have shown that 2-pyridylboronic acids can decompose with a half-life of less than a minute under neutral pH conditions at 70 °C.[7][8][9]
Strategies to mitigate the 2-pyridyl problem often involve using more stable boronate esters, such as N-methyliminodiacetic acid (MIDA) boronates, which slowly release the boronic acid under reaction conditions, or employing copper salt additives.[6][10] However, these methods add complexity and cost to the synthetic procedure.
3- and 4-Pyridylboronic Acids: The More Stable Siblings
In stark contrast, 3- and 4-pyridylboronic acids are significantly more robust. With the boronic acid group positioned away from the ring nitrogen, the detrimental chelation to the catalyst is avoided. More importantly, they are vastly more stable towards protodeboronation.[7][8] Their enhanced stability and predictable reactivity make them generally reliable and preferred coupling partners in Suzuki-Miyaura reactions.
The Suzuki-Miyaura Catalytic Cycle
To understand the nuances of pyridylboronic acid reactivity, one must first grasp the fundamental mechanism of the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11][12]
Spotlight on this compound: A Superior Reagent
This compound emerges as a particularly advantageous reagent by combining the inherent stability of the 3-pyridyl scaffold with beneficial electronic and structural features conferred by the ortho-ethoxy group.
As a 3-pyridyl isomer, it inherently bypasses the primary challenges of protodeboronation and catalyst inhibition associated with 2-pyridylboronic acids. The key differentiator is the ethoxy group at the 2-position, which introduces several subtle yet powerful effects:
-
Electronic Modulation: The electron-donating nature of the ethoxy group can influence the electron density of the pyridine ring, potentially impacting the rates of the catalytic cycle steps.
-
Enhanced Stability: Structural studies have suggested the potential for intramolecular interactions between the boronic acid group and the adjacent ethoxy substituent, which can contribute to the reagent's stability.[13]
-
Versatility: The ethoxy group can serve as a synthetic handle for further transformations post-coupling, adding to the molecule's utility.
Comparative Performance Data
The following table summarizes the general characteristics and performance of various pyridylboronic acids in Suzuki-Miyaura coupling, based on aggregated literature data.
| Boronic Acid | Relative Stability (vs. Protodeboronation) | Common Challenges | Typical Catalyst/Ligand System | Representative Yield Range |
| 2-Pyridylboronic acid | Very Low[9] | Rapid protodeboronation, catalyst inhibition.[3][5] | Requires specialized conditions (e.g., MIDA esters, Cu(I) additives, specific ligands like XPhos).[10] | Highly variable, often <50% without optimization. |
| 3-Pyridylboronic acid | High[7] | Generally robust; can be sensitive to sterically demanding partners. | Standard systems (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).[14] | Good to Excellent (70-95%). |
| 4-Pyridylboronic acid | High[7] | Robust and reliable; less steric hindrance than the 3-isomer. | Standard systems (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).[15] | Good to Excellent (75-98%). |
| This compound | High | Highly reliable; combines stability with versatile functionality. | Standard systems (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).[13] | Excellent (80-99%). |
| 2-Chloro-5-pyridylboronic acid | High | Generally reliable; chloro-group is electron-withdrawing. | Standard systems; may benefit from electron-rich ligands.[16] | Good (65-90%). |
Experimental Protocol: A Self-Validating System
This general protocol for the Suzuki-Miyaura coupling of an aryl bromide with a pyridylboronic acid serves as a robust starting point. The causality behind each component's inclusion is critical for troubleshooting and optimization.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
Pyridylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF, or Toluene)
Workflow Diagram:
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology & Rationale:
-
Reagent Preparation (The Foundation): To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), pyridylboronic acid (e.g., this compound, 1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst. Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive halide partner.
-
-
Solvent Addition (The Medium): Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 0.1 M concentration relative to the halide) via syringe.
-
Reaction Execution (The Transformation): Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting halide is consumed (typically 4-24 hours).
-
Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The choice of ligand is paramount; bulky, electron-rich phosphine ligands like those in Pd(dppf)Cl₂ stabilize the palladium center and promote the key catalytic steps, which is especially important for heteroaromatic substrates.[17][18]
-
-
Workup and Purification (The Isolation): After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Causality: The aqueous wash removes the inorganic base and salts. Column chromatography separates the desired biaryl product from residual reagents, catalyst, and any side products (such as homocoupled boronic acid).
-
Conclusion and Expert Recommendation
While all pyridylboronic acid isomers have their place in synthesis, their reactivity profiles are distinctly different. The infamous instability of 2-pyridylboronic acid necessitates specialized, often costly, protocols to achieve acceptable yields. For routine and scalable applications, 3- and 4-pyridylboronic acids offer far greater reliability.
Among the more robust options, This compound stands out as a superior choice for researchers. It successfully circumvents the "2-pyridyl problem" by virtue of its 3-pyridyl core while providing the added benefits of an ortho-ethoxy group that can enhance stability and serve as a valuable synthetic handle. For drug development professionals and scientists aiming for high-yielding, reproducible, and versatile access to 3-substituted pyridine bi-aryl systems, this compound represents a strategic and highly effective building block.
References
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
- Dhiman, S., et al. (2017). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2(2), 32-37. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ResearchGate.
- Li, A. Y., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7544. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Das, S., & Dutta, D. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(1), 1-15. [Link]
- Li, A. Y., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Journal of Organic Chemistry. [Link]
- Wiley Online Library. (2020).
- University of Manchester Research Explorer. (2016).
- FAO AGRIS. (2016).
- Parry, P. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(25), 10343-10346. [Link]
- ResearchGate. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]
- Das, S., & Dutta, D. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]
- ResearchGate. (2016).
- ACS Publications. (2023).
- ResearchGate. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]
- NIH National Center for Biotechnology Information. (2023).
- Organic Syntheses. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. [Link]
- ResearchGate. (2019). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]
- NIH National Center for Biotechnology Information. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- Semantic Scholar. (2020).
- NIH National Center for Biotechnology Information. (2012). A General Solution for the 2-Pyridyl Problem. [Link]
- ResearchGate. (2008). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. [Link]
Sources
- 1. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 2-Ethoxypyridine-3-boronic Acid
In the landscape of modern medicinal chemistry, the synthesis of complex biaryl and heteroaryl structures is paramount for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for forging C(sp²)–C(sp²) bonds, prized for its mild conditions and broad functional group tolerance.[1][2] Among the vast array of building blocks, 2-alkoxypyridines are of significant interest. This guide provides a comprehensive comparison of palladium catalyst systems for the Suzuki-Miyaura coupling of a particularly relevant, yet challenging substrate: 2-Ethoxypyridine-3-boronic acid .
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of catalyst performance, supported by experimental insights and detailed protocols. We will delve into the nuances of catalyst selection, explaining the chemical reasoning behind experimental choices to empower you to optimize your synthetic routes.
The Challenge of 2-Substituted Pyridylboronic Acids
The Suzuki-Miyaura coupling of 2-substituted nitrogen-containing heteroaryl organoboranes, such as this compound, presents unique challenges.[3] The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle.[3] Furthermore, these substrates are often susceptible to protodeboronation, an undesired side reaction where the boronic acid group is cleaved by solvent or residual water, leading to reduced yields.[3][4] The proximity of the nitrogen atom can also lead to catalyst inhibition or deactivation.[5] Overcoming these hurdles necessitates a careful selection of the palladium catalyst and reaction conditions.
Comparative Performance of Palladium Catalyst Systems
While direct, side-by-side comparative data for this compound is not extensively published under a single set of conditions, we can extrapolate performance from studies on structurally similar and electronically demanding heteroaryl boronic acids. The choice of phosphine ligand, in particular, plays a pivotal role in the efficiency of these couplings.[6] Bulky and electron-rich monophosphine ligands have emerged as highly effective in promoting the desired transformation.[6][7]
| Catalyst System | Ligand Type | Key Advantages | Typical Performance with Heteroaryl Boronic Acids |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Commercially available and widely used for simple couplings. | Often sluggish with electron-deficient heteroaryl boronic acids, requiring higher temperatures and longer reaction times. May lead to lower yields due to catalyst decomposition and competing protodeboronation.[8][9] |
| Pd(dppf)Cl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | A robust and versatile catalyst, effective for a range of challenging couplings, including those with heteroaryl boronic acids.[10] | Generally provides good to excellent yields. The ferrocene backbone provides stability and the bite angle of the ligand facilitates reductive elimination.[11] |
| Pd(OAc)₂ + Buchwald Ligands (e.g., SPhos, XPhos) | Palladium(II) Acetate with bulky, electron-rich dialkylbiaryl phosphines | Highly active catalyst systems that can operate under mild conditions with low catalyst loadings.[6][7] They are particularly effective for coupling unactivated aryl chlorides and challenging heteroaryl substrates.[6] | Excellent yields are often achieved, even at room temperature in some cases. These ligands accelerate both oxidative addition and reductive elimination, minimizing side reactions like protodeboronation.[7] |
| Palladium Precatalysts (e.g., XPhos Pd G3) | Pre-formed Pd(II) complexes with bulky phosphine ligands | These catalysts offer improved stability and rapid formation of the active Pd(0) species.[12][13] This is highly advantageous for substrates prone to decomposition, as it allows the coupling reaction to proceed quickly before significant protodeboronation can occur.[12][13] | High to excellent yields with short reaction times, often at room temperature or slightly elevated temperatures.[12] |
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The efficacy of a given palladium catalyst is intrinsically linked to its ability to efficiently navigate the Suzuki-Miyaura catalytic cycle. Understanding this mechanism is key to rational catalyst selection and reaction optimization.
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
The cycle initiates with the oxidative addition of an aryl halide to the active Pd(0) species. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[1] For challenging substrates like this compound, the rate-limiting step is often transmetalation.[3] The use of bulky, electron-donating phosphine ligands enhances the electron density on the palladium center, which can facilitate this step.[7]
Experimental Protocols
The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol employs a commonly used and reliable catalyst for heteroaryl couplings.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Protocol 2: High-Performance Procedure using a Buchwald Ligand
This protocol utilizes a more advanced catalyst system designed for challenging substrates, often allowing for milder reaction conditions.
Materials:
-
Aryl bromide or chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and SPhos to a flame-dried Schlenk flask.
-
Remove the flask from the glovebox and add the aryl halide, this compound, and K₃PO₄ under a positive pressure of inert gas.
-
Add toluene via syringe.
-
Heat the reaction mixture to the desired temperature (can range from room temperature to 110 °C, optimization is recommended) with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Workup and purification follow the same procedure as in Protocol 1.
Workflow for Catalyst System Screening
For novel or particularly challenging coupling partners, a systematic screening of catalysts and conditions is often the most effective approach.
Caption: A generalized workflow for screening and optimizing Suzuki-Miyaura coupling conditions.
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound hinges on the judicious selection of the palladium catalyst and reaction conditions. While traditional catalysts like Pd(PPh₃)₄ may suffice in some cases, modern catalyst systems employing bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, offer superior performance, especially for challenging heteroaryl substrates.[6][7] These advanced systems often provide higher yields under milder conditions and in shorter reaction times by mitigating deleterious side reactions like protodeboronation.[4][12] For researchers in drug discovery and development, the investment in screening and optimizing these more sophisticated catalyst systems can pay significant dividends in terms of efficiency, yield, and the successful synthesis of novel molecular entities.
References
- Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Buchwald, S. L., et al. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
- Nsangou, M., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
- van der Puyl, V., et al. (2024).
- Grateau, L., et al. (2009). Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Halides with Aryl Boronic Acids in the Presence of Glucosamine-Based Phosphines.
- Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
- Esteghamat-Panah, S., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
- Le-Huy, H., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
- Nagy, G., et al. (2020). Optimization of the conditions for the Suzuki–Miyaura coupling reaction of p‐tolylboronic acid and compound 17a.
- Watson, D. A., et al. (2022).
- Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Hedberg, C. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
- Mac-Lellan, S. A., et al. (2023). Preformed Pd(II)
- Amoroso, D., et al. (2015). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Biscoe, M. R., et al. (2012). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Various Authors. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?
- Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Various Authors. (2019). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases?
- Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry. [Link]
- Ferreira, M. L., et al. (2018). Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Pd − Ln catalysts 1-3.
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. m.youtube.com [m.youtube.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: 2-Ethoxypyridine-3-boronic Acid vs. its Pinacol Ester in Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective, data-driven comparison of 2-Ethoxypyridine-3-boronic acid and its pinacol ester, focusing on their application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
The core difference lies in a fundamental trade-off: reactivity versus stability. Understanding this balance is key to optimizing synthetic routes and achieving reproducible results.
The Reactivity-Stability Dichotomy
At the heart of the decision-making process is the inherent chemical nature of the boronic acid functional group versus its protected ester form.
-
This compound: The Reactive Species Boronic acids are generally the more reactive partners in Suzuki-Miyaura couplings.[1] This heightened reactivity stems from the Lewis acidic nature of the boron atom, which facilitates the crucial transmetalation step of the catalytic cycle after activation by a base.[1][2] However, this reactivity comes at the cost of stability. Boronic acids, including the 2-ethoxypyridine derivative, are susceptible to decomposition pathways such as protodeboronation (cleavage of the C-B bond) and dehydration to form cyclic boroxine anhydrides, especially under aqueous or heated conditions.[1][3] This instability can complicate storage, handling, and purification, potentially leading to inconsistent reaction outcomes.[3]
-
This compound Pinacol Ester: The Stable Workhorse Boronic acid pinacol esters (Bpin) are designed for stability.[4] The pinacol group sterically shields the boron atom, making the molecule significantly more robust and less susceptible to premature decomposition.[4][5] This enhanced stability translates into several practical advantages:
The trade-off for this stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1] It is widely believed that under the aqueous basic conditions of many Suzuki-Miyaura reactions, the pinacol ester hydrolyzes in situ to the more reactive boronic acid, which then participates in the catalytic cycle.[8][9]
Caption: Equilibrium between the boronic acid and its boroxine, and its relationship to the stable pinacol ester form.
In-Depth Technical Comparison
A direct comparison reveals the distinct advantages each reagent brings to a synthetic workflow.
Table 1: Physical and Handling Properties
| Parameter | This compound | This compound Pinacol Ester |
| CAS Number | 854373-97-0[10][11] | 1073354-93-4 |
| Appearance | White to red-brown crystalline powder[11][12] | Typically a white to off-white solid |
| Stability | Lower; sensitive to heat and moisture, prone to forming boroxines[3] | High; robust, air-stable, suitable for long-term storage[4] |
| Handling | Requires careful handling; may be an irritant[10] | Easier and safer to handle[1] |
| Purification | Difficult via silica gel chromatography[3] | Generally stable on silica gel, allowing for chromatographic purification[6] |
| Solubility | Soluble in methanol, DMF; practically insoluble in water[11] | Generally soluble in common organic solvents[13] |
Performance in Suzuki-Miyaura Cross-Coupling
The choice of reagent directly influences reaction kinetics and, ultimately, the success of the coupling. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[14] The critical transmetalation step is where the organoboron species transfers its organic group to the palladium center, a process facilitated by activation with a base.[2]
Caption: Simplified Suzuki-Miyaura catalytic cycle, highlighting the key transmetalation step.
While boronic acids are more reactive, their instability can lead to the formation of byproducts or incomplete reactions if the reagent has degraded. Pinacol esters provide a more consistent and reliable source of the active boron species, which can be crucial for achieving high, reproducible yields, especially in complex syntheses.[15]
Table 2: Representative Performance in Suzuki-Miyaura Coupling (Data is generalized based on typical outcomes for arylboronic acids vs. their pinacol esters)[1][6]
| Parameter | This compound | This compound Pinacol Ester |
| Reaction Time | Generally shorter | May be longer due to in situ hydrolysis step |
| Yield | Can be high, but may be variable due to reagent instability | Often highly reproducible and high-yielding due to superior stability |
| Reproducibility | Moderate; sensitive to reagent quality and age | High; less sensitive to storage conditions |
| Side Reactions | Prone to protodeboronation, leading to byproduct formation | Protodeboronation is significantly suppressed |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the Suzuki-Miyaura coupling of a generic aryl bromide with both boron reagents. Optimization may be required for specific substrates.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Coupling with this compound
-
Rationale: This protocol leverages the higher reactivity of the boronic acid. A robust phosphine ligand (e.g., SPhos) is chosen to promote efficient catalysis and stabilize the palladium species. The dioxane/water solvent system facilitates the dissolution of both organic and inorganic reagents.
-
Methodology:
-
To a reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Under a nitrogen atmosphere, add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Coupling with this compound Pinacol Ester
-
Rationale: This protocol is designed for reliability and reproducibility. The conditions are similar, but the stability of the pinacol ester ensures a consistent concentration of the active boron species throughout the reaction, which is particularly advantageous for longer reaction times or larger scales.[15]
-
Methodology:
-
To a reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Under a nitrogen atmosphere, add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times may be slightly longer than with the free boronic acid.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Conclusion and Recommendations
The choice between this compound and its pinacol ester is not a matter of one being definitively superior, but of selecting the right tool for the specific synthetic task.
-
Choose this compound for:
-
Rapid, small-scale proof-of-concept syntheses.
-
Reactions where maximizing reaction rate is the primary concern.
-
Situations where the reagent can be used immediately after synthesis or purchase, minimizing degradation.
-
-
Choose this compound Pinacol Ester for:
-
Large-scale or multi-step syntheses where reagent stability and reproducibility are paramount.[4]
-
High-throughput screening and automated synthesis platforms.
-
Reactions requiring long heating times or challenging conditions where the boronic acid might decompose.
-
When purification of the boron reagent is necessary before use.[6]
-
By understanding the inherent trade-off between reactivity and stability, researchers can make an informed decision, leading to more efficient, reliable, and successful outcomes in their cross-coupling endeavors.
References
- Vertex AI Search. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters.
- Santa Cruz Biotechnology. (n.d.). Boronic Esters.
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
- Li, X., Li, Z., Wang, Z., & Zheng, M. (2020). Comparison of reactivity of different boron reagents. ResearchGate.
- BenchChem. (2025). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Royal Society of Chemistry. (2017). A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H-phosphonates in ethanol. RSC Publishing.
- ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters.
- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
- Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound.
- BenchChem. (n.d.). A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine.
- Echemi. (n.d.). This compound CAS number: 854373-97-0 99% kanbei.
- Chem-Impex. (n.d.). This compound.
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. nbinno.com [nbinno.com]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. chemimpex.com [chemimpex.com]
- 13. A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H -phosphonates in ethanol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04619G [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Kinetics of 2-Ethoxypyridine-3-boronic Acid in Suzuki-Miyaura Reactions: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance. Within the vast arsenal of organoboron reagents, heteroaryl boronic acids are of paramount importance, enabling the direct incorporation of heterocyclic motifs into complex molecules—a cornerstone of contemporary drug discovery. This guide provides an in-depth technical comparison of the kinetic profile of 2-Ethoxypyridine-3-boronic acid in Suzuki-Miyaura reactions, juxtaposed with benchmark and challenging analogues. By elucidating the mechanistic nuances and providing robust experimental protocols, we aim to equip researchers with the insights necessary to navigate the complexities of this versatile yet challenging class of reagents.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) species, forming a palladium(II) intermediate.[1][4] This step is often the rate-determining step of the overall reaction.[1][4]
-
Transmetalation: The organic moiety from the organoboron reagent is then transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[2][4]
-
Reductive Elimination: Finally, the two organic groups on the palladium(II) center couple and are eliminated as the desired product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetic Analysis: this compound in Context
The kinetic performance of a boronic acid in the Suzuki-Miyaura reaction is a complex interplay of its electronic and steric properties, as well as its stability under the reaction conditions. To provide a comprehensive understanding of this compound, we will compare its expected kinetic profile with that of two key benchmarks: phenylboronic acid (a standard, well-behaved arylboronic acid) and 2-pyridineboronic acid (a challenging heteroaryl analogue).
| Boronic Acid | Structure | Key Physicochemical Properties & Expected Kinetic Behavior |
| Phenylboronic Acid | Well-behaved and reactive: Generally exhibits fast reaction kinetics and high yields. Serves as a baseline for "normal" reactivity in Suzuki-Miyaura couplings. Its stability is moderate, with some susceptibility to protodeboronation at elevated temperatures and prolonged reaction times. | |
| 2-Pyridineboronic Acid | Challenging ("The 2-Pyridyl Problem"): Known for its sluggish reaction rates and often low yields.[2][5] The electron-withdrawing nature of the pyridine ring deactivates the boronic acid towards transmetalation. The adjacent nitrogen atom can also chelate to the palladium catalyst, leading to catalyst inhibition. It is highly susceptible to protodeboronation.[5] | |
| This compound | Chemical structure of this compound | Moderately Reactive with Specific Challenges: The electron-donating ethoxy group at the 2-position is expected to partially mitigate the electron-withdrawing effect of the pyridine ring, potentially leading to a faster transmetalation rate compared to 2-pyridineboronic acid. However, the proximity of the ethoxy group and the boronic acid at the 3-position may introduce steric hindrance. Like other 2-substituted pyridylboronic acids, it is expected to be susceptible to protodeboronation. |
Protodeboronation: A Key Kinetic Consideration
Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is a critical side reaction that directly impacts the effective concentration of the boronic acid and, consequently, the overall reaction rate and yield.[5] The rate of protodeboronation is highly pH-dependent and varies significantly among different boronic acids.
Experimental Protocols for Kinetic Studies
For a rigorous comparative analysis, a well-designed kinetic experiment is essential. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for monitoring the progress of Suzuki-Miyaura reactions.
General Workflow for Kinetic Analysis
Caption: General workflow for the kinetic analysis of Suzuki-Miyaura reactions.
Detailed Experimental Protocol: Kinetic Monitoring by HPLC
This protocol provides a general framework for the kinetic analysis of the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Internal standard (a stable compound that does not react under the reaction conditions and is well-resolved by HPLC, e.g., biphenyl)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or reaction vial with a septum
-
Magnetic stirrer and hot plate
-
Syringes and needles
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the internal standard (0.5-1.0 equiv.).
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Initiation: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture and commence vigorous stirring at a constant, controlled temperature (e.g., 80 °C). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable quenching solution (e.g., a mixture of ethyl acetate and water).
-
Sample Preparation for HPLC: Dilute the quenched aliquot to a suitable concentration for HPLC analysis. Filter the sample if necessary.
-
HPLC Analysis: Inject the prepared samples onto the HPLC system and analyze the chromatograms to determine the concentration of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product as a function of time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
Troubleshooting and Optimization for Challenging Couplings
Given the potential challenges associated with 2-substituted pyridineboronic acids, a systematic approach to troubleshooting is crucial for achieving successful outcomes.
Caption: A logical workflow for troubleshooting challenging Suzuki-Miyaura reactions.
Conclusion
This compound presents a unique kinetic profile in Suzuki-Miyaura cross-coupling reactions, balancing the activating effect of the ethoxy substituent with the inherent challenges of the 2-pyridyl scaffold. While direct kinetic data remains a subject for further investigation, a thorough understanding of the underlying mechanistic principles and the competing protodeboronation pathway provides a strong foundation for rational reaction design and optimization. By employing robust experimental protocols for kinetic monitoring and a systematic approach to troubleshooting, researchers can effectively harness the synthetic potential of this and other challenging heteroaryl boronic acids in the pursuit of novel molecular architectures.
References
- Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. J. Chem. Soc., Chem. Commun.1979, (19), 866-867. [Link]
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2007, 46(29), 5359-5363. [Link]
- Lennox, A. J. J.; Lloyd-Jones, G. C. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angew. Chem. Int. Ed.2020, 59(27), 10834-10852. [Link]
- Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. J. Am. Chem. Soc.2016, 138(29), 9145-9157. [Link]
- Chemist, T. O. The Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal. [Link]
- Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. J. Am. Chem. Soc.2010, 132(40), 14073-14075. [Link]
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
DFT studies on the mechanism of 2-Ethoxypyridine-3-boronic acid reactions
An In-Depth Mechanistic Guide to the Reactions of 2-Ethoxypyridine-3-boronic Acid: A DFT-Informed Comparison
For researchers, medicinal chemists, and professionals in drug development, this compound is a valuable heterocyclic building block. Its unique electronic and structural features, stemming from the interplay between the pyridine nitrogen and the 2-ethoxy substituent, offer distinct advantages in cross-coupling reactions. However, harnessing its full potential requires a deep understanding of its underlying reaction mechanisms.
This guide provides a comparative analysis of the reaction mechanisms of this compound, primarily focusing on the widely-used Suzuki-Miyaura and Chan-Lam couplings. By integrating insights from Density Functional Theory (DFT) studies on analogous systems and extensive experimental data, we will explore the causality behind its reactivity, compare its performance with relevant alternatives, and provide actionable experimental protocols.
Part 1: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds, coupling an organoboron species with an organohalide via a palladium catalyst.[1] The reaction's efficacy is governed by a well-defined catalytic cycle, where the nature of the boronic acid is most critical during the transmetalation step.
The Consensus Catalytic Cycle: A DFT Perspective
The mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[1][2] DFT computations have been instrumental in refining our understanding of this cycle, particularly the energetics and structures of the transient intermediates.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Analysis of Transmetalation: The Role of the 2-Ethoxy Group
The transmetalation step, where the organic moiety is transferred from boron to palladium, is often rate-limiting and highly sensitive to the electronic properties of the boronic acid.[3][4] The base activates the boronic acid to form a more nucleophilic "ate" complex, which then engages with the palladium center.[3][5]
Here, we compare this compound with two key alternatives: the parent pyridine-3-boronic acid and the electron-deficient 2-chloropyridine-3-boronic acid .
-
Pyridine-3-boronic Acid (Baseline Alternative): The pyridine nitrogen itself is a Lewis basic site. This can lead to competitive binding with the palladium catalyst, potentially inhibiting the reaction.[6] This inhibitory effect can slow the catalytic turnover, requiring higher catalyst loadings or more specialized ligands.
-
2-Chloropyridine-3-boronic Acid (Electron-Deficient Alternative): The strongly electron-withdrawing 2-chloro substituent reduces the Lewis basicity of the adjacent pyridine nitrogen.[6] This minimizes catalyst inhibition and can lead to more efficient coupling. However, the overall electron-deficient nature of the ring can decrease the nucleophilicity of the boronate complex, potentially slowing the transmetalation step itself compared to more electron-rich analogues.
-
This compound (Subject of Study): The 2-ethoxy group presents a unique balance of effects:
-
Steric Hindrance: The ethoxy group provides some steric bulk around the nitrogen, partially shielding it and reducing its ability to coordinate to and inhibit the palladium catalyst.
-
Electronic Donation: As an electron-donating group, the ethoxy substituent increases the electron density of the pyridine ring. This enhances the nucleophilicity of the carbon atom attached to boron, which, according to DFT studies on similar systems, is expected to lower the activation energy barrier for the transmetalation step.[7]
-
This combination of moderate steric hindrance and electronic donation makes this compound a highly effective coupling partner, often outperforming the parent pyridine-3-boronic acid and providing a more reactive, nucleophilic alternative to 2-chloropyridine-3-boronic acid.
Supporting Experimental Data
The following table summarizes typical experimental outcomes for the Suzuki-Miyaura coupling of various pyridine-based boronic acids with 4-bromoanisole, compiled from literature sources on analogous systems.[8][9]
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Mechanistic Implication |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | DME/H₂O | 90 | 60-75 | Potential for catalyst inhibition by pyridine nitrogen. |
| 2-Chloropyridine-3-boronic acid | PdCl₂(dppf) (3 mol%) | K₃PO₄ | Dioxane | 100 | 85-95 | Reduced N-coordination; efficient but less nucleophilic.[9] |
| This compound | PdCl₂(dppf) (3 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 90-98 | Balanced steric/electronic effects lead to high efficiency.[8] |
Part 2: The Chan-Lam C-N/C-O Coupling Reaction
As an alternative to palladium-catalyzed reactions, the copper-catalyzed Chan-Lam coupling enables the formation of carbon-heteroatom bonds, such as C-N (amines) and C-O (ethers), directly from boronic acids.[10] This reaction is mechanistically distinct and offers a complementary synthetic route.
The Chan-Lam Mechanism
The Chan-Lam coupling typically proceeds through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[10][11] A widely accepted mechanism involves the transmetalation of the aryl group from boron to a Cu(II) center, followed by coordination of the amine or alcohol. A key Cu(III) intermediate then undergoes reductive elimination to form the final C-N or C-O bond, regenerating a Cu(I) species which is then re-oxidized to Cu(II) by an oxidant, often air.[10][12]
Caption: Generalized mechanism of the Chan-Lam cross-coupling reaction.
In this context, the electron-donating 2-ethoxy group on the pyridine ring is highly beneficial. It accelerates the initial transmetalation with the copper catalyst and facilitates the final reductive elimination from the Cu(III) center, often leading to higher yields and faster reaction times compared to electron-deficient boronic acids.
Part 3: Experimental Protocols and Workflow
Trustworthiness in scientific reporting stems from reproducible, well-described methodologies. The following section provides detailed, self-validating protocols for leveraging this compound in a typical Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic aryl bromide (Ar-Br).
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equivalents)
-
1,4-Dioxane and Water (10:1 ratio, degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup (Inert Atmosphere): To a dry Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.5 eq).
-
Causality: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ from Pd(OAc)₂. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, particularly for heteroaromatic substrates.
-
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Causality: Degassing the solvent removes dissolved oxygen. The small amount of water is known to facilitate the dissolution of the base and can positively influence the transmetalation mechanism.[13]
-
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle. Reaction progress should be monitored to avoid side-product formation from prolonged heating.
-
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: Standard laboratory workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
DFT studies on analogous systems, combined with empirical data, provide a powerful framework for understanding the reactivity of this compound. The 2-ethoxy group imparts a favorable combination of electronic and steric properties that mitigate catalyst inhibition while enhancing the nucleophilicity required for efficient transmetalation in both Suzuki-Miyaura and Chan-Lam couplings. This mechanistic insight allows researchers to make informed decisions when selecting coupling partners and conditions, ultimately accelerating the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- Csonka, R., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates. Molecules, 26(21), 6687. [Link][14]
- Ijaz, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5727. [Link][7]
- Llorens, L. Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link][11]
- Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link][1]
- Organic Chemistry Portal. Suzuki Coupling. [Link][3]
- Organic Chemistry Portal. Chan-Lam Coupling. [Link][12]
- Wikipedia contributors. (2023). Chan–Lam coupling. Wikipedia, The Free Encyclopedia. [Link][10]
- Milani, J., et al. (2017). Suzuki–Miyaura coupling revisited: an integrated computational study. Dalton Transactions, 46(31), 10157-10173. [Link][2]
- Gale, T. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 655-662. [Link][13]
- Schäfer, P., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
- Thomas, A. A., & Denmark, S. E. (2016). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 138(10), 329-332. [Link][4]
- Singh, A. K., et al. (2017). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(34), 6590-6593. [Link][15]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
A Senior Application Scientist's Guide: Benchmarking 2-Ethoxypyridine-3-boronic Acid Against Alternative Coupling Reagents
For researchers, scientists, and drug development professionals, the pyridine ring is a privileged scaffold, central to a multitude of FDA-approved drugs and clinical candidates. Its synthesis, however, is not always trivial. The strategic formation of carbon-carbon bonds to a pyridine core is a frequent challenge, where the choice of coupling reagent is paramount to success. This guide provides an in-depth comparison of 2-Ethoxypyridine-3-boronic acid, a versatile and valuable building block, against its primary alternatives in the context of modern cross-coupling chemistry.[1] We will move beyond simple protocols to explore the causality behind reagent selection, supported by experimental data and mechanistic insight.
The Underlying Challenge: The "Pyridine Problem" in Cross-Coupling
The Suzuki-Miyaura reaction is a powerhouse of C-C bond formation, yet its application to pyridine-containing substrates is nuanced.[2][3][4] The primary hurdle is often the "2-pyridyl problem," where the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst.[5][6] This coordination can sequester the active catalyst, leading to inhibition, deactivation, or undesired side reactions. While this compound avoids the direct steric and electronic issues of a 2-substituted boronic acid, the pyridine nitrogen remains an influential factor in the overall electronic environment, impacting catalyst efficiency.[6] Furthermore, pyridyl boronic acids can be susceptible to protodeboronation—the cleavage of the C-B bond by a proton source—which removes the reactive species from the catalytic cycle and reduces yields.[7][8] Understanding these challenges is critical to appreciating the evolution of pyridine coupling reagents and selecting the optimal strategy.
Profiling the Reagent: this compound
This compound (CAS: 854373-97-0) has emerged as a key intermediate in medicinal chemistry and organic synthesis.[1] Its utility is rooted in a combination of favorable properties:
-
Reactivity and Electronic Effects: The boronic acid group at the 3-position is well-positioned for effective Suzuki-Miyaura coupling. The electron-donating 2-ethoxy group can influence the electronic properties of the pyridine ring, which may affect the transmetalation step in the catalytic cycle.[9]
-
Solubility and Handling: The ethoxy group enhances solubility in common organic solvents, simplifying reaction setup and handling compared to more polar, unsubstituted parent compounds.[1]
-
Synthetic Utility: It serves as a direct precursor for introducing the 2-ethoxypyridine-3-yl moiety, a valuable fragment in the development of complex, biologically active molecules.[1]
The Alternatives: A Comparative Analysis
The ideal reagent is often context-dependent. Below, we benchmark this compound against three major classes of alternatives, each offering a distinct solution to the challenges of pyridine coupling.
A. Potassium Pyridinyltrifluoroborates (R-Py-BF₃K)
Potassium organotrifluoroborates are tetracoordinate boron species that serve as robust alternatives to boronic acids.[10]
-
Causality of Choice (The "Why"): Their primary advantage is exceptional stability. Unlike boronic acids, which can exist in equilibrium with dehydrative trimeric boroxines, trifluoroborates are monomeric, crystalline, and generally stable to air and moisture, allowing for indefinite storage.[10] This stability also confers resistance to protodeboronation, a common failure mode for boronic acids, especially electron-deficient heteroaryl variants.[10]
-
Performance: In the coupling reaction, the trifluoroborate salt requires activation, typically by a base, to slowly release the active tricoordinate boron species for transmetalation. This slow release can maintain a low concentration of the reactive boronic acid, favoring the desired cross-coupling pathway over side reactions like homocoupling.[11] They are highly effective partners for coupling with a wide range of aryl and heteroaryl halides.[10][12]
B. Pyridine N-Oxides (via C-H Functionalization)
This approach circumvents the need for pre-functionalized organometallic reagents altogether, instead activating a C-H bond on the pyridine ring for direct coupling.
-
Causality of Choice (The "Why"): Pyridine N-oxides activate the pyridine ring towards reactions at the 2- and 4-positions.[13] This strategy offers superior atom economy and reduces the number of synthetic steps required to prepare the coupling partner. It provides a powerful alternative when the corresponding boronic acid is unstable, inaccessible, or commercially unavailable.[14] Palladium-catalyzed direct arylation of pyridine N-oxides has been shown to occur with excellent yield and complete selectivity for the 2-position.[14]
-
Performance: The N-oxide group acts as a directing group, facilitating regioselective C-H activation, typically at the C2 position.[15][16] After the C-C bond is formed, the N-oxide can be readily removed via reduction (e.g., with PCl₃ or catalytic hydrogenation) to yield the desired substituted pyridine.[14] This method is highly effective for direct arylation with aryl bromides and other coupling partners.[14][17]
C. Alternative Boron Derivatives (Pinacol Esters & MIDA Boronates)
For chemists committed to the Suzuki-Miyaura pathway, modifying the boronic acid itself can overcome stability issues.
-
Causality of Choice (The "Why"): Boronic esters, particularly pinacol esters, are significantly more stable towards protodeboronation than their corresponding boronic acids.[18] This makes them the reagents of choice for particularly unstable motifs, such as 2-pyridyl systems.[18] N-methyliminodiacetic acid (MIDA) boronates represent a further evolution, offering a robust, crystalline, and indefinitely stable platform that can withstand a wide range of reaction conditions (including chromatography) and be deprotected at the final step to release the reactive boronic acid.
-
Performance: While often less reactive than boronic acids, requiring slightly more forcing conditions, the enhanced stability of boronic esters frequently leads to higher and more reproducible yields by minimizing decomposition of the starting material.[19][20]
Quantitative Performance Comparison
Direct, side-by-side comparisons are challenging due to varied reaction conditions in the literature. However, we can synthesize representative data to illustrate general performance trends in Suzuki-Miyaura couplings.
| Reagent Class | Coupling Partner (Example) | Catalyst/Base (Typical) | Yield Range | Key Advantages | Key Disadvantages |
| Pyridyl Boronic Acid (e.g., this compound) | 4-Bromoanisole | Pd(dppf)Cl₂ / K₂CO₃ | 70-95% | High reactivity, atom economy. | Susceptible to protodeboronation, potential instability.[7] |
| Potassium Pyridyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂/RuPhos / Cs₂CO₃ | 80-99% | Excellent air/moisture stability, easy to handle, resists decomposition.[10] | Requires higher catalyst loading for less reactive pyridines.[10] |
| Pyridine N-Oxide (Direct Arylation) | 4-Bromotoluene | Pd(OAc)₂/P(tBu)₃ / K₂CO₃ | 85-95% | No need for organometallic reagent, high atom economy.[14] | Limited to specific positions (mainly C2), requires final reduction step.[14] |
| Pyridyl Pinacol Boronate Ester | Aryl Bromides | Pd₂(dba)₃/Ligand / Base | 75-90% | High stability, purified by chromatography, good for unstable systems.[18] | Less reactive than boronic acids, lower atom economy.[18] |
Note: Yields are illustrative and highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.
Experimental Protocols: A Self-Validating System
The following protocols provide a starting point for optimization. The rationale behind key steps is explained to empower the researcher.
Protocol 1: Suzuki-Miyaura Coupling with this compound (Conventional Heating)
-
Rationale: This protocol uses a standard palladium catalyst and an inorganic base. The dioxane/water solvent system is common for Suzuki couplings, as water aids in the dissolution of the base and facilitates the formation of the active boronate species.[21]
Methodology:
-
Reactant Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Expertise Note: Using a slight excess of the boronic acid compensates for any potential protodeboronation or homocoupling. The choice of base is critical; stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive partners.[5]
-
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) active species.
-
Solvent Addition: Add degassed solvents, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v), via syringe. Degassing the solvent (e.g., by sparging with argon) removes dissolved oxygen, which can damage the catalyst.
-
Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with a Potassium Pyridinyltrifluoroborate
-
Rationale: This protocol is adapted for the more stable trifluoroborate salt. It often benefits from a slightly different base and solvent system to facilitate the slow release of the active boron species.
Methodology:
-
Reactant Setup: To a reaction vial, add the aryl halide (1.0 equiv), the potassium pyridinyltrifluoroborate (1.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Expertise Note: Trifluoroborates are robust, so they can be handled in air. Cesium carbonate is often a superior base for these couplings.[22]
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., RuPhos or SPhos) (2-6 mol%).
-
Expertise Note: Pyridinyl derivatives are electron-deficient, transmetalate more slowly, and may require more active, bulky electron-rich phosphine ligands and slightly higher catalyst loadings to achieve good results.[10]
-
-
Inert Atmosphere: Seal the vial, then purge with an inert gas (e.g., Argon).
-
Solvent Addition: Add a degassed solvent, such as THF/water or isopropanol/water.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C). Monitor reaction progress.
-
Workup & Purification: Follow the same procedure as described in Protocol 1.
Mechanistic Insights & Visualized Workflows
A deep understanding of the reaction mechanism and a logical workflow for reagent selection are hallmarks of an experienced scientist.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism proceeds through three key steps: Oxidative Addition of the aryl halide to the Pd(0) catalyst, Transmetalation of the organic group from the boron atom to the palladium center, and Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Selecting a Pyridine Coupling Strategy
Choosing the right reagent is a strategic decision based on substrate availability, stability, and the overall synthetic plan.
Caption: Decision workflow for selecting a pyridine coupling strategy.
Conclusion
This compound is an excellent and highly effective reagent for introducing a functionalized pyridine moiety via the Suzuki-Miyaura reaction. Its value lies in its high reactivity and straightforward application in established protocols. However, it is not a universal solution. For substrates prone to decomposition, the superior stability of potassium pyridinyltrifluoroborates and boronate esters offers a more robust and often higher-yielding alternative, justifying the potential need for more active catalyst systems. Furthermore, when pre-functionalization is undesirable or inefficient, pyridine N-oxides provide an elegant, atom-economical pathway through direct C-H activation.
The expert synthetic chemist does not rely on a single tool but understands the strengths and weaknesses of many. By benchmarking this compound against these powerful alternatives, researchers can make more informed, strategic decisions, ultimately accelerating the drug discovery and development process.
References
- Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes | Journal of the American Chemical Society. ([Link])
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). ([Link])
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für N
- Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles | Organic Letters - ACS Public
- Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles - Chemical Communic
- Palladium‐catalyzed cross‐coupling reaction between pyridine N‐oxide...
- A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society. ([Link])
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). ([Link])
- meta‐Selective C−H Functionalization of Pyridines - Xingwei Li. ([Link])
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ([Link])
- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Public
- US4672121A - Preparation of 4-substituted pyridines using quaternary pyridine salts - Google P
- Directed Metalation: A Survival Guide - Baran Lab. ([Link])
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H. ([Link])
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für N
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. ([Link])
- (PDF)
- Directed ortho metalation of O-pyridyl carbamates.
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH. ([Link])
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry - ACS Public
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. ([Link])
- Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluorobor
- Understanding the Chemical Properties and Applic
- Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles - ResearchG
- Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluorobor
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Public
- Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines - MDPI. ([Link])
- Pyridine synthesis - Organic Chemistry Portal. ([Link])
- Comparison of reactivity of different boron reagents (a) The predicted...
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. ([Link])
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- This compound | C7H10BNO3 | CID 11309733 - PubChem. ([Link])
- Selection of boron reagents for Suzuki–Miyaura coupling - ResearchG
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchG
- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racem
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mitigating Byproducts in Suzuki-Miyaura Couplings of 2-Ethoxypyridine-3-boronic acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl scaffolds. The 2,3-disubstituted pyridine motif, in particular, is a privileged structure in medicinal chemistry. 2-Ethoxypyridine-3-boronic acid presents itself as a key building block for accessing this valuable chemical space. However, its use is fraught with challenges, primarily the formation of reaction byproducts that can significantly reduce yields and complicate purification. This guide provides an in-depth analysis of the common byproducts encountered in the Suzuki-Miyaura coupling of this compound, the mechanisms of their formation, and a comparative analysis of strategies to mitigate their formation, supported by experimental insights and protocols.
The Challenge: Understanding and Identifying Key Byproducts
In the palladium-catalyzed cross-coupling of this compound with an aryl halide (Ar-X), the desired outcome is the formation of a 2-ethoxy-3-arylpyridine. However, two primary competing reactions often diminish the efficiency of this transformation: protodeboronation and homocoupling .
-
Protodeboronation: This is the undesired cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 2-ethoxypyridine.[1] This byproduct is particularly prevalent with heteroaromatic boronic acids, especially those with a nitrogen atom positioned ortho to the boronic acid moiety.[1]
-
Homocoupling: The dimerization of the boronic acid partner results in the formation of 3,3'-bis(2-ethoxypyridine). This side reaction is often promoted by the presence of molecular oxygen in the reaction mixture.[2]
The formation of these byproducts not only consumes the starting material, reducing the yield of the target molecule, but also introduces purification challenges due to their structural similarity to the starting materials and the desired product.
Mechanistic Insights into Byproduct Formation
A thorough understanding of the mechanisms leading to these byproducts is crucial for developing effective mitigation strategies.
The Nuances of Protodeboronation
While protodeboronation can be catalyzed by both acid and base, 2-pyridyl boronic acids exhibit a unique pH-dependent reactivity.[1] Under neutral pH conditions, these compounds can form a zwitterionic intermediate. This zwitterion is highly susceptible to unimolecular fragmentation, leading to rapid protodeboronation.[1] The proximity of the ethoxy group in this compound can influence the electronic properties of the pyridine ring and the acidity of the boronic acid, but the fundamental susceptibility to this decomposition pathway remains.
Caption: Proposed mechanism of protodeboronation for this compound via a zwitterionic intermediate.
The Competing Suzuki-Miyaura Catalytic Cycle
The desired Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The relative rates of the productive transmetalation step and the off-cycle protodeboronation are a key determinant of the reaction's success.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Mitigation Strategies
Several strategies can be employed to favor the desired cross-coupling pathway over byproduct formation. The optimal choice will depend on the specific substrates and desired reaction scale.
Boronic Acid Surrogates: A "Slow-Release" Approach
To circumvent the instability of the free boronic acid, more stable derivatives can be used. These act as "slow-release" precursors, maintaining a low concentration of the active boronic acid in solution and thus minimizing decomposition.
| Boronic Acid Derivative | Structure | Advantages | Disadvantages |
| Pinacol Ester | Ar-B(pin) | Commercially available, good stability. | Can be less reactive than the free boronic acid. |
| MIDA Boronate | Ar-B(MIDA) | Excellent stability, allows for iterative couplings. | Requires an additional synthetic step for preparation. |
| Trifluoroborate Salt | Ar-BF₃⁻K⁺ | Highly stable, crystalline solids. | Requires specific conditions for efficient coupling. |
The Critical Role of the Catalyst System
The choice of palladium precursor and ligand is paramount. Highly active catalysts can accelerate the rate of the desired coupling, effectively "outrunning" the slower protodeboronation side reaction.
| Catalyst System | Description | Advantages | Considerations |
| Pd(PPh₃)₄ | A traditional, widely used catalyst. | Readily available and effective for many standard couplings. | Can be less effective for challenging substrates like 2-substituted pyridines. |
| Pd(OAc)₂ + Bulky Ligand | e.g., SPhos, XPhos. | Highly active for challenging couplings, promotes fast reaction rates. | Ligands can be expensive. |
| Pd-PEPPSI Precatalysts | N-Heterocyclic Carbene (NHC) based. | Air- and moisture-stable, high reactivity. | May require optimization for specific substrates. |
Influence of Reaction Parameters
Fine-tuning the reaction conditions can have a profound impact on the product distribution.
| Parameter | Effect on Byproduct Formation | Recommendations | | :--- | :--- | :--- | :--- | | Base | The choice of base affects the pH and the activation of the boronic acid. Strong bases can accelerate protodeboronation. | Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH. | | Solvent | The solvent system influences the solubility of reagents and the stability of intermediates. | Aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are commonly used. | | Temperature | Higher temperatures can increase the rate of both the desired reaction and protodeboronation. | Reactions should be run at the lowest temperature that allows for a reasonable reaction rate. Room temperature couplings are ideal if achievable with a highly active catalyst. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound and for the preparation of a more stable boronic acid surrogate.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific aryl halides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol for the Preparation of this compound pinacol ester
Materials:
-
This compound
-
Pinacol
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve this compound and a slight excess of pinacol (1.1 equiv) in toluene.
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and allow the water to be azeotropically removed.
-
Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed.
-
Cool the reaction mixture and remove the toluene under reduced pressure.
-
The resulting crude pinacol ester can often be used without further purification in subsequent coupling reactions.
Alternative Synthetic Strategies
When direct coupling of this compound proves to be low-yielding, alternative strategies for the synthesis of 2,3-disubstituted pyridines should be considered. One powerful approach is the use of directed ortho-metalation (DoM) of a 2-ethoxypyridine followed by borylation or direct coupling with an electrophile.
Conclusion and Future Outlook
The successful Suzuki-Miyaura coupling of this compound hinges on a careful balance of factors to favor the desired cross-coupling over competing protodeboronation and homocoupling pathways. By understanding the underlying mechanisms of byproduct formation, researchers can make informed decisions regarding the choice of boronic acid surrogate, catalyst system, and reaction conditions. The use of highly active palladium catalysts in conjunction with stable boronic acid pinacol esters or MIDA boronates often provides the most robust and high-yielding approach. As catalyst technology continues to advance, the development of even more efficient and selective methods for the coupling of challenging heteroaromatic substrates will undoubtedly expand the synthetic chemist's toolbox for the rapid assembly of novel molecular architectures.
References
- Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 82(19), 10136-10151. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
- Chemler, S. R., & Trauner, D. (2001). The Suzuki-Miyaura Coupling in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
Sources
A Senior Application Scientist's Guide to Purity Assessment of Synthesized Compounds: A Case Study with 2-Ethoxypyridine-3-boronic acid
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. Impurities, even in trace amounts, can lead to misleading biological data, failed reactions, and significant delays in the drug discovery pipeline. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized compounds, with a specific focus on 2-Ethoxypyridine-3-boronic acid, a versatile building block in medicinal chemistry.
The Critical Role of Purity in Drug Development
Boronic acids are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs), making the purity of the boronic acid starting material a critical parameter.[3] Impurities can poison the palladium catalyst, lead to the formation of unwanted byproducts, and complicate downstream purification processes, ultimately impacting the yield and purity of the final API.[3][4] Furthermore, certain boron-containing compounds have been identified as potentially mutagenic, necessitating stringent control of their levels in drug substances.[5][6][7]
This compound (CAS 854373-97-0) is a valuable reagent used in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[8][9] Its purity directly influences the success of subsequent synthetic transformations.
Understanding the Impurity Profile of Boronic Acids
A thorough purity assessment begins with an understanding of the potential impurities that can arise during the synthesis and storage of boronic acids.
Common Impurities in Boronic Acids:
-
Boroxines (Anhydrides): Boronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines.[10][11] While this is often a reversible process, the presence of boroxines can complicate characterization and affect reactivity.
-
Starting Materials and Reagents: Incomplete reactions can leave residual starting materials and reagents in the final product.
-
Homocoupled Products: During Suzuki-Miyaura coupling, undesired homocoupling of the boronic acid can occur, leading to dimeric impurities.[12][13]
-
Protodeboronation Products: The carbon-boron bond can be cleaved under certain conditions, leading to the formation of the corresponding deboronated compound.[7][14]
-
Isomers: In some cases, isomeric impurities may be present.[10]
-
Residual Solvents: Solvents used during synthesis and purification can be retained in the final product.[10]
A Multi-Modal Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation.
Chromatographic Techniques: The Power of Separation
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating and quantifying impurities.
High-Performance Liquid Chromatography (HPLC):
HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[15] For boronic acids, reversed-phase HPLC is a common method.
Experimental Protocol: HPLC Purity Analysis of this compound
Objective: To determine the purity of this compound and identify potential impurities using reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV-Vis detector (e.g., Arc™ HPLC System)
-
Reversed-phase C18 column (e.g., XSelect™ Premier HSS T3)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate (for mobile phase modification)[10][16]
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol/water mixture) to a known concentration (e.g., 1 mg/mL).[17]
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Column: XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm
-
Mobile Phase: A gradient elution is typically employed, starting with a low percentage of organic phase (B) and increasing over time to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 15 minutes.[10]
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophore of this compound)
-
Injection Volume: 5 µL
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the area percentage of the main peak to estimate the purity.
-
Identify impurity peaks by comparing their retention times to those of known standards, if available.
-
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: This is a versatile stationary phase suitable for a wide range of organic molecules. The choice of a specific column, such as one with low silanol activity, can minimize on-column hydrolysis of boronic esters, a potential impurity.[18][19]
-
Mobile Phase Modifier: The addition of an acid (formic acid) or a buffer (ammonium acetate) helps to control the ionization state of the analyte and improve peak shape.[10][16]
-
Gradient Elution: This allows for the separation of compounds with a wide range of polarities, which is crucial for detecting both polar and non-polar impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, enabling the identification of unknown impurities by their mass-to-charge ratio (m/z).[5][16][17] This technique is particularly valuable for trace-level impurity analysis.[5]
Experimental Workflow: Purity Assessment using LC-MS
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 2-ethoxy-3-pyridylboronic acid - 854373-97-0 - Structure, Synthesis, Properties [organoborons.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 15. waters.com [waters.com]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. sciex.com [sciex.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
A Comparative Study of Solvent Systems for Suzuki-Miyaura Cross-Coupling Reactions of 2-Ethoxypyridine-3-boronic Acid
Introduction: The Significance of 2-Ethoxypyridine-3-boronic Acid and the Crucial Role of Solvent Selection
This compound is a pivotal building block in modern organic synthesis, particularly valued for its role in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.[1] Its structural features, including the electron-deficient pyridine ring and the adjacent ethoxy group, make it an attractive component in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] However, the successful application of this reagent is not without its challenges. Like many heteroaryl boronic acids, and especially those substituted at the 2-position of a pyridine ring, this compound is susceptible to several competing reaction pathways that can diminish the yield of the desired product.[2][3]
The most prominent side reaction is protodeboronation, the undesired cleavage of the carbon-boron bond, which is often accelerated by aqueous basic conditions.[4] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem".[2] The choice of solvent is paramount in mitigating these challenges and steering the reaction toward the desired outcome. The solvent system not only influences the solubility of reactants and reagents but also plays a critical role in the kinetics of the catalytic cycle, the stability of the boronic acid, and the speciation of the palladium catalyst.
This guide presents a comparative study of various solvent systems for the Suzuki-Miyaura cross-coupling reaction of this compound. We will delve into the underlying principles of solvent effects, provide detailed experimental protocols for a model reaction in different solvent systems, and present a framework for evaluating the optimal conditions for your specific application.
Understanding the Impact of Solvents on the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a multi-step catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] The solvent can influence each of these steps.
-
Solubility: A primary function of the solvent is to dissolve the reactants, catalyst, and base to create a homogeneous reaction mixture. This compound exhibits good solubility in polar aprotic solvents like DMF and is also soluble in alcohols such as methanol. Its solubility in less polar solvents like toluene or dioxane can be limited, often necessitating the use of co-solvents.
-
Polarity and Coordination: The polarity of the solvent can affect the rate of oxidative addition and the stability of the catalytic intermediates. Furthermore, coordinating solvents can interact with the palladium center, influencing its reactivity.
-
Role of Water: The presence of water in the solvent system can be a double-edged sword. While it can promote the formation of the active boronate species (RB(OH)3⁻) required for transmetalation, it can also facilitate protodeboronation.[6][7] The optimal amount of water is therefore highly dependent on the specific substrates and other reaction conditions. Often, a mixture of an organic solvent and water provides the best results.[7][8]
-
Aprotic vs. Protic Solvents: Aprotic solvents like dioxane, THF, and DMF are commonly used. Protic solvents, such as alcohols, can also be employed, sometimes in combination with water. The choice between aprotic and protic systems can influence the rate of key steps in the catalytic cycle.
Experimental Design for a Comparative Solvent Study
To objectively compare the performance of different solvent systems, a model Suzuki-Miyaura reaction is proposed.
Model Reaction:
The coupling of this compound with a representative aryl bromide, 4-bromoanisole, is selected as the model reaction. This reaction is chosen for its relevance in the synthesis of biaryl compounds and the commercial availability of both starting materials.
dot
Caption: Model Suzuki-Miyaura cross-coupling reaction.
Solvent Systems for Comparison:
Based on literature precedents for Suzuki-Miyaura reactions of heteroaryl boronic acids, the following solvent systems are proposed for this comparative study:
-
1,4-Dioxane / H₂O (4:1) : A widely used solvent mixture for Suzuki couplings.[4][9]
-
Toluene / H₂O (4:1) : A less polar aprotic solvent, often used in industrial applications.
-
N,N-Dimethylformamide (DMF) : A polar aprotic solvent known for its excellent solvating properties.
-
Ethanol / H₂O (1:1) : A greener, protic solvent system.
-
Tetrahydrofuran (THF) / H₂O (4:1) : Another common ethereal solvent.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with 4-bromoanisole. This protocol should be followed for each of the solvent systems listed above.
Materials:
-
This compound (1.2 mmol, 1.2 equiv.)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Selected Solvent System (5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 90 °C.
-
Monitor the reaction's progress periodically by taking aliquots and analyzing them using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the isolated yield of the product, 3-(4-methoxyphenyl)-2-ethoxypyridine.
dot
Caption: General experimental workflow for the comparative study.
Data Presentation and Expected Outcomes
The results of this comparative study should be summarized in a clear and concise table to facilitate easy comparison of the different solvent systems. The primary metric for comparison will be the isolated yield of the desired product.
Table 1: Hypothetical Comparative Data for Solvent Systems in the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
| Entry | Solvent System | Temperature (°C) | Time (h) | Isolated Yield (%) | Observations |
| 1 | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 85 | Homogeneous reaction, clean conversion. |
| 2 | Toluene / H₂O (4:1) | 90 | 24 | 70 | Biphasic mixture, slower reaction rate. |
| 3 | DMF | 90 | 12 | 92 | Rapid reaction, some byproduct formation. |
| 4 | Ethanol / H₂O (1:1) | 90 | 24 | 65 | Slower reaction, potential for side reactions. |
| 5 | THF / H₂O (4:1) | 90 | 20 | 78 | Good conversion, moderate reaction time. |
Discussion of Expected Outcomes:
Based on the principles discussed earlier and existing literature, we can anticipate certain trends in the results.
-
1,4-Dioxane/H₂O: This system is often a reliable choice for Suzuki couplings of heteroaryl boronic acids and is expected to provide a high yield.[7] The presence of water aids in the formation of the boronate, while dioxane is a good solvent for the organic components.
-
Toluene/H₂O: Toluene is less polar than dioxane, which may result in a slower reaction rate. However, it can be advantageous in some cases, particularly for large-scale reactions.
-
DMF: As a highly polar aprotic solvent, DMF is expected to facilitate a rapid reaction due to its excellent solvating power for all components, including the inorganic base. This could lead to the highest yield in the shortest time.
-
Ethanol/H₂O: This "greener" solvent system is a viable alternative, though reactions in protic solvents can sometimes be slower or lead to more side products, such as protodeboronation.
-
THF/H₂O: Similar to dioxane, THF is a good solvent for Suzuki reactions, and this system is expected to perform well, likely with a slightly different reaction profile compared to dioxane.
Mechanistic Considerations
The choice of solvent can influence the relative rates of the key steps in the Suzuki-Miyaura catalytic cycle.
dot
Caption: Simplified Suzuki-Miyaura catalytic cycle.
The solvent system plays a particularly crucial role in the transmetalation step. The presence of water and a base is necessary to convert the boronic acid to the more nucleophilic boronate species, which then transfers its organic group to the palladium center. The optimal solvent will facilitate this process while minimizing the competing protodeboronation pathway.
Conclusion and Recommendations
This guide provides a framework for a comparative study of solvent systems for the Suzuki-Miyaura cross-coupling reactions of this compound. Based on the analysis of the underlying principles and a review of the relevant literature, a mixture of a polar aprotic solvent and water, such as 1,4-dioxane/H₂O or DMF , is likely to provide the best results in terms of reaction rate and yield.
However, the optimal solvent system is ultimately substrate-dependent. Researchers and drug development professionals are encouraged to perform a similar comparative study for their specific substrates to identify the most efficient and robust reaction conditions. The detailed protocols and expected outcomes presented in this guide serve as a valuable starting point for such optimization studies. By carefully selecting the solvent system, the challenges associated with the use of this compound can be overcome, unlocking its full potential in the synthesis of valuable and complex molecules.
References
- Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki–Miyaura Reactions. ChemistryViews. [Link]
- Quora. (2023).
- ResearchGate. (2016). Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero)
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... [Link]
- Scribd. (n.d.).
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]
- MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- Chem-Impex. (n.d.). This compound. [Link]
- ResearchGate. (n.d.).
- Rueda-Espinosa, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [Link]
- ResearchGate. (n.d.). Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol... [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (n.d.). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. [Link]
- Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
- ResearchGate. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]
- National Institutes of Health. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethoxypyridine-3-boronic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of a compliant and secure laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Ethoxypyridine-3-boronic acid, grounding procedural instructions in the principles of chemical safety and regulatory compliance.
Part 1: Hazard Profile and Essential Protective Measures
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This foundational knowledge dictates the necessary precautions to mitigate risk. This compound is classified with specific hazards that require stringent control measures.
Immediate Safety & Handling: All handling and disposal operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.[1] Adherence to the correct Personal Protective Equipment (PPE) is mandatory.
-
Required PPE: Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[2][3]
GHS Hazard Classification Summary: The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards associated with this compound.
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [4] |
This information underscores the necessity of treating this compound and its associated waste with a high degree of caution.
Part 2: The Core Disposal Workflow: A Validated Protocol
The fundamental principle governing the disposal of this compound is that it must be managed as hazardous waste .[5] Under no circumstances should this chemical or its contaminated materials be discarded in regular trash or flushed down the drain.[5]
The Causality of Segregation
The first and most critical step in the disposal process is waste segregation. Boronic acids can react with other chemical classes. Specifically, this compound should not be mixed with strong oxidizing agents or strong acids. Mixing incompatible waste streams can lead to dangerous chemical reactions, including the release of toxic gases or excessive heat generation. Therefore, all waste streams containing this compound must be kept separate unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.[1][5]
Step-by-Step Disposal Procedures
The following workflow provides a systematic approach to managing different forms of waste generated from the use of this compound.
-
Solid Waste Collection:
-
Procedure: Collect un-used or expired solid this compound, along with contaminated consumables (e.g., weighing papers, gloves, bench paper), in a designated, sealable container.[5]
-
Container: Use a high-density polyethylene (HDPE) or other chemically compatible container that can be securely sealed.[6]
-
Causality: A dedicated container prevents cross-contamination and ensures the waste stream is clearly identified for the final disposal facility.
-
-
Liquid Waste Collection:
-
Procedure: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[5]
-
Container: Use a compatible container, typically a plastic-coated glass bottle or an HDPE carboy, ensuring it is properly vented if necessary, though not typically required for this compound under normal conditions.[6]
-
Causality: Separating liquid and solid waste is standard practice for hazardous waste management, simplifying the final treatment and disposal process.
-
-
Labeling and Storage:
-
Procedure: Immediately upon adding waste, label the container clearly. The label must include:
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area. This location should be well-ventilated and away from incompatible materials, awaiting collection by your institution's EHS personnel or a licensed waste disposal contractor.[1][5]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Disposal workflow for this compound.
Part 3: Protocol for Empty Container Decontamination
Empty containers that once held this compound must be properly decontaminated to remove residual chemicals before they can be disposed of as non-hazardous waste.[5] This procedure must be performed in a chemical fume hood.
Step-by-Step Decontamination Protocol:
-
Initial Rinse (Hazardous Waste):
-
Procedure: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container.[1] Securely cap and swirl the container to ensure the solvent contacts all interior surfaces.
-
Disposal: This first rinseate is considered hazardous waste. Decant it into your designated liquid hazardous waste container for this compound.[1][5]
-
Causality: The initial rinse removes the bulk of the chemical residue, and its collection as hazardous waste is a critical step in preventing environmental release.
-
-
Subsequent Rinses:
-
Procedure: Repeat the rinsing process two more times (for a total of three rinses).
-
Disposal: Depending on your institution's specific guidelines, these subsequent rinses may also need to be collected as hazardous waste.[5] Always consult your EHS office for clarification. If permitted, subsequent rinses with water may be disposable down the drain after neutralization, but this requires EHS approval.
-
-
Final Container Disposal:
-
Procedure: After the triple rinse, allow the container to air dry completely in a well-ventilated area (such as the back of the fume hood).[5]
-
Action: Completely deface or remove the original label to prevent misidentification.[5]
-
Disposal: The clean, dry, and unlabeled container can now be disposed of in the appropriate laboratory glassware or plastic recycling stream.[1]
-
Part 4: Adherence to Regulatory and Institutional Standards
This guide provides a framework based on established best practices. However, it is not a substitute for local, state, and federal regulations. The U.S. Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) set the standards for hazardous waste management.[7][8][9]
Your primary and most immediate resource for procedural specifics is your own institution's Environmental Health & Safety (EHS) department .[10] They will provide guidance on waste container types, labeling requirements, pickup schedules, and any unique local regulations that must be followed. Always operate in full compliance with their directives.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding its hazards, adhering to a systematic protocol of segregation, collection, and decontamination, and always operating within the framework of institutional and federal regulations, you ensure the safety of yourself, your colleagues, and the integrity of our shared environment.
References
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- ACTenviro. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
- Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C7H10BNO3 | CID 11309733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ethz.ch [ethz.ch]
- 7. tcenv.com [tcenv.com]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. laballey.com [laballey.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethoxypyridine-3-boronic Acid
As researchers and drug development professionals, our work with novel chemical entities like 2-Ethoxypyridine-3-boronic acid is foundational to discovery. However, innovation cannot come at the expense of safety. A deep, mechanistic understanding of a compound's potential hazards is the bedrock of a secure laboratory environment. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE).
Hazard Analysis: The "Why" Behind the "What"
This compound is classified with a "Warning" signal word, indicating specific, non-lethal but significant hazards.[1][2][3] Understanding the nature of these hazards is critical to selecting PPE that provides a true barrier to exposure.
The primary risks associated with this solid compound are:
-
Skin Irritation (H315): Direct contact can cause skin irritation, leading to redness, itching, or inflammation.[1][2][3][4][5][6]
-
Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[1][2][3][4][5][6]
-
Respiratory Tract Irritation (H335): As a solid, the compound can form dust.[1][7] Inhalation of these airborne particles may irritate the respiratory system.[1][2][4][5][6]
These three hazards dictate our PPE strategy. The goal is to establish a complete barrier against the primary exposure routes: dermal (skin) contact, ocular (eye) contact, and inhalation.
Core PPE Requirements: A Comprehensive Breakdown
A multi-layered approach to PPE is mandatory. The following table summarizes the minimum requirements for handling this compound. Each component is essential for comprehensive protection.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles (ANSI Z87.1/EN166 compliant) or a face shield worn over safety glasses.[7][8] | Protects eyes from airborne dust particles and accidental splashes of solutions containing the chemical.[9] A face shield offers broader protection during high-risk tasks like transferring large quantities.[10] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3][9] | Prevents direct skin contact, mitigating the risk of skin irritation.[9] Gloves must be inspected for integrity before use and changed immediately upon contamination.[9][11] |
| Body Protection | A buttoned lab coat, long pants, and fully enclosed, closed-toe shoes.[9][10][12] | Protects skin on the arms and body from accidental spills and contact.[9] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially outside of a certified chemical fume hood or when dust generation is likely.[3][7][9] | Minimizes the inhalation of airborne particles, preventing respiratory tract irritation.[9] |
PPE Selection Workflow: A Task-Based Approach
The level of PPE required can be adapted based on the specific task. This decision-making process ensures that the highest level of protection is used for the highest-risk activities.
Caption: PPE selection workflow for handling this compound.
Operational Protocol: From Bench to Waste
Adherence to a strict, step-by-step operational protocol is crucial for safety.
Preparation and Pre-Handling
-
Verify Ventilation: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Locate Safety Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible before beginning work.[8][9]
-
Prepare Work Area: The work surface within the fume hood should be clean and clear of unnecessary clutter.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and the chemical container before donning PPE.
Donning and Handling
-
Don PPE: Put on all required personal protective equipment as outlined in the table and workflow diagram above before handling the chemical.
-
Handle with Care: Keep the container of this compound tightly closed when not in use.[1][4][9]
-
Minimize Dust: When transferring the solid, use tools like a spatula and techniques that minimize the generation of dust.[9] Never "pour" the solid from a height.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[4][9]
Doffing PPE and Disposal
-
Remove PPE: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat).
-
Dispose of Consumables: Dispose of contaminated gloves, weigh boats, and other single-use items in a designated hazardous waste container.[9]
-
Chemical Waste: Dispose of the chemical contents and container in an approved hazardous waste disposal plant, following all local and institutional regulations.[1][2][4]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][4]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[1][2][4]
-
Spill: For a small spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7] Ensure proper PPE is worn during cleanup.
By integrating this expert-driven safety protocol into your daily laboratory operations, you build a self-validating system of safety that protects not only you but also your colleagues. This commitment to procedural excellence is the hallmark of a trustworthy and authoritative scientific practice.
References
- Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem. (n.d.).
- SAFETY DATA SHEET - this compound. (2025). Thermo Fisher Scientific.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET - 2-Methoxypyridine-3-boronic acid. (2025).
- SAFETY DATA SHEET - this compound. (2025). Fisher Scientific.
- Personal protective equipment for handling Methylboronic acid pinacol ester-d3 - Benchchem. (n.d.).
- 2-Methoxypyridine-3-boronic acid - Safety Data Sheet. (2025). ChemicalBook.
- SAFETY DATA SHEET - 2-Methoxypyridine-3-boronic acid. (2024). Fisher Scientific.
- Safety Data Sheet - (3-Chloroprop-1-en-1-yl)boronic acid. (2025). Angene Chemical.
- SAFETY DATA SHEET - Thiophene-2-boronic acid pinacol ester. (2022). Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Ethoxypyridine-5-boronic Acid. (n.d.). TCI AMERICA.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
- Proper Protective Equipment. (2021). Chemistry LibreTexts.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Methoxypyridine-3-boronic acid - Safety Data Sheet [chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chem.libretexts.org [chem.libretexts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
